2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-7-6-14-9-10(8-13(15)16)11-4-2-3-5-12(11)14/h2-5,9H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJPEBHDWADFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a compound of interest in medicinal chemistry and drug development. The synthesis section details a strategic approach, commencing with the foundational Fischer indole synthesis to construct the core indole-3-acetic acid scaffold, followed by a crucial N-alkylation step to introduce the 2-methoxyethyl moiety. The narrative emphasizes the rationale behind experimental choices, offering insights into reaction mechanisms and optimization strategies. The characterization section presents a detailed protocol for the structural elucidation and purity assessment of the final compound, employing modern spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to be a self-validating resource, equipping researchers with the necessary knowledge to not only replicate the synthesis but also to adapt and troubleshoot the process for the synthesis of related analogs.
Introduction: The Significance of Substituted Indole-3-Acetic Acids
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Indole-3-acetic acid (IAA), a naturally occurring plant hormone of the auxin class, and its derivatives have garnered significant attention for their diverse biological activities.[2][3] The targeted modification of the indole nucleus, particularly at the N-1 position, offers a powerful tool to modulate the physicochemical properties and biological activity of these compounds. The introduction of a 2-methoxyethyl group at this position, yielding this compound, can enhance metabolic stability and alter receptor binding profiles, making it a valuable target for drug discovery programs.
This guide will first detail a reliable synthetic route to this target molecule, beginning with the construction of the indole-3-acetic acid core.
Strategic Synthesis
The overall synthetic strategy is a two-step process:
-
Formation of the Indole Core: Synthesis of indole-3-acetic acid via the Fischer indole synthesis.
-
N-Alkylation: Introduction of the 2-methoxyethyl group onto the indole nitrogen.
Caption: Overall synthetic workflow.
Step 1: Synthesis of Indole-3-Acetic Acid via the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5][6] For the synthesis of indole-3-acetic acid, a suitable starting material is the phenylhydrazone of a protected aldehyde-ester. A more direct approach involves the Japp-Klingemann reaction to generate a hydrazone intermediate which then undergoes Fischer cyclization.[7][8]
Reaction Mechanism: The Fischer indole synthesis proceeds through a[5][5]-sigmatropic rearrangement of the enamine tautomer of the arylhydrazone.[9][10]
Caption: Key stages of the Fischer indole synthesis.
Experimental Protocol:
-
Preparation of the Hydrazone: React phenylhydrazine with levulinic acid in a suitable solvent such as ethanol with a catalytic amount of acid (e.g., acetic acid).
-
Cyclization: The resulting phenylhydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, to induce cyclization.
-
Work-up and Purification: The reaction mixture is quenched with water and the crude product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.
Step 2: N-Alkylation of Indole-3-Acetic Acid
The introduction of the 2-methoxyethyl group is achieved via an N-alkylation reaction. This involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on an appropriate alkylating agent. To avoid potential side reactions with the carboxylic acid moiety, it is often advantageous to first protect it as an ester (e.g., a methyl or ethyl ester). However, direct alkylation of the acid is also possible under carefully controlled conditions.
Experimental Protocol (Direct Alkylation):
-
Preparation: To a solution of indole-3-acetic acid in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base like sodium hydride (NaH) portion-wise at 0 °C. The deprotonation is indicated by the cessation of hydrogen gas evolution.
-
Addition of Alkylating Agent: Slowly add 1-bromo-2-methoxyethane to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, a singlet for the C2-H proton, a methylene singlet for the acetic acid side chain, and characteristic signals for the 2-methoxyethyl group (two triplets for the ethylene bridge and a singlet for the methoxy group). The NH proton signal of the starting material will be absent. |
| ¹³C NMR | Resonances for the eight carbons of the indole ring, the carbonyl carbon and the methylene carbon of the acetic acid side chain, and the three distinct carbons of the 2-methoxyethyl group. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid, a strong C=O stretch, and characteristic C-H and C=C stretching frequencies for the aromatic ring and alkyl groups. The N-H stretch of the starting material will be absent. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the target compound. Fragmentation patterns can provide further structural confirmation. |
Note: The exact chemical shifts in NMR and absorption frequencies in IR will depend on the solvent and other experimental conditions. It is advisable to compare the obtained spectra with data for structurally related compounds.[11][12][13]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of trifluoroacetic acid) is typically suitable. Purity is determined by the peak area percentage of the main product.
Safety Considerations
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
1-Bromo-2-methoxyethane: A lachrymator and potential irritant. Handle in a well-ventilated fume hood.
-
Strong Acids: Corrosive. Use appropriate PPE, including gloves and safety glasses.
-
Organic Solvents: Flammable and may be toxic. Handle in a fume hood and away from ignition sources.
Conclusion
This guide outlines a reliable and well-established synthetic route for the preparation of this compound. The two-step sequence, involving a Fischer indole synthesis followed by N-alkylation, provides a versatile platform for accessing this and other N-substituted indole-3-acetic acid derivatives. The detailed characterization protocols ensure the unambiguous identification and purity assessment of the final product, providing a solid foundation for its use in further research and development activities.
References
-
Japp–Klingemann reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (n.d.). Retrieved January 20, 2026, from [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. (n.d.). Retrieved January 20, 2026, from [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Japp‐Klingemann Reaction - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed. (2004). Retrieved January 20, 2026, from [Link]
-
Japp-Klingemann reaction - chemeurope.com. (n.d.). Retrieved January 20, 2026, from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. (2017). Retrieved January 20, 2026, from [Link]
-
Japp klingemann reaction | PPTX - Slideshare. (n.d.). Retrieved January 20, 2026, from [Link]
-
Indole-3-Acetic Acid | C10H9NO2 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
3-Indole acetic acid - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
-
Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved January 20, 2026, from [Link]
-
Indole-3-acetic acid - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
Guide to the Chemical Properties and Structure Elucidation of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing the Molecule
The indole ring system is a cornerstone of medicinal chemistry, forming the scaffold for a vast array of natural products and synthetic drugs, including the amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug Indomethacin.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[2] The parent compound, indole-3-acetic acid (IAA), is the most common naturally occurring plant hormone of the auxin class, extensively studied for its role in regulating plant growth.[4][5]
This guide focuses on a specific, synthetically modified derivative: 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid . The strategic addition of a 2-methoxyethyl group at the N-1 position of the indole ring is a common tactic in medicinal chemistry. This modification eliminates the N-H proton, preventing hydrogen bonding at this site, and can significantly alter the molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability.[6] Such changes can fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.
This document serves as a comprehensive technical manual for researchers who may have synthesized or encountered this compound. It outlines a systematic approach to confirming its structure and characterizing its fundamental chemical properties, grounded in established analytical principles. We will proceed from theoretical property prediction to a robust, multi-technique structure elucidation workflow, explaining the causality behind each experimental choice.
Part 1: Predicted Physicochemical Properties and Stability
A foundational understanding begins with the molecule's predicted properties, which inform experimental design, from solvent selection to storage conditions. These properties are extrapolated from the known characteristics of indole-3-acetic acid and the influence of the N-substituent.
Data Summary Table
| Property | Predicted Value | Rationale and Commentary |
| Molecular Formula | C₁₃H₁₅NO₃ | Derived from the molecular structure. |
| Molecular Weight | 233.26 g/mol | Sum of atomic weights. Essential for mass spectrometry. |
| Appearance | White to light-tan solid | Similar to many indole acetic acid derivatives.[5] |
| Melting Point | 140-160 °C (estimated) | Lower than unsubstituted IAA (165-169 °C)[4][7] due to the disruption of intermolecular hydrogen bonding at the indole nitrogen. |
| pKa (Carboxylic Acid) | ~4.75 | Expected to be very similar to the parent IAA, as the N-1 substituent has a minimal electronic effect on the distant carboxyl group. |
| LogP (o/w) | ~1.8 - 2.2 (estimated) | Higher than IAA (LogP: 1.41)[7] due to the addition of the hydrophobic ethyl and methyl groups, slightly offset by the ether oxygen. This suggests increased lipophilicity. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO, Acetone); sparingly soluble in water. | The carboxylic acid group provides polarity, while the indole and alkyl ether components enhance organic solvent solubility.[4][5] The use of acetic acid may enhance solubility in solvents like methanol for processing.[8][9] |
Chemical Stability and Handling
Based on the indole-3-acetic acid scaffold, the compound is predicted to be stable under standard laboratory conditions. However, certain precautions are warranted:
-
Light Sensitivity: Indole derivatives can be sensitive to light and may discolor over time.[4] It is advisable to store the compound in amber vials or protected from light.
-
Oxidizing Agents: The electron-rich indole ring is susceptible to oxidation.[10] Contact with strong oxidizing agents should be avoided.[4]
-
pH Stability: While generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to degradation or side reactions.
Part 2: A Practical Synthesis Strategy
The most direct and logical synthesis of this target molecule involves the N-alkylation of the readily available indole-3-acetic acid scaffold. To avoid side reactions with the carboxylic acid group, the synthesis is best performed on an esterified precursor, followed by a final hydrolysis step.
Experimental Protocol: Two-Step Synthesis
Step 1: N-Alkylation of Ethyl Indole-3-acetate
-
Preparation: To a solution of ethyl indole-3-acetate (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of the indole.
-
Alkylation: Add 1-bromo-2-methoxyethane (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, ethyl 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetate, by flash column chromatography on silica gel.
Step 2: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Cool the mixture in an ice bath and acidify to pH ~3-4 with 1M hydrochloric acid (HCl).
-
Extraction: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound.
Causality of Experimental Choices
-
Ester Protection: The carboxylic acid of IAA is acidic enough to react with the NaH base. Using the ethyl ester derivative protects this group, ensuring the base selectively deprotonates the indole nitrogen for the desired N-alkylation.[11]
-
NaH/DMF System: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the indole nitrogen. DMF is a polar aprotic solvent that effectively solvates the resulting sodium cation, enhancing the reactivity of the indolide anion.
-
LiOH Hydrolysis: Saponification with LiOH is a standard and reliable method for converting esters to carboxylic acids under mild conditions, minimizing potential side reactions.
Caption: Proposed two-step synthesis workflow.
Part 3: Comprehensive Structure Elucidation
Confirming the identity of a newly synthesized molecule requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.[12][13]
Molecular Structure and Atom Numbering
For clarity in the following spectroscopic discussion, the atoms are numbered as shown in the diagram below.
Caption: Structure and numbering scheme.
A. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, offering direct evidence of the molecular formula and substructures.
Methodology: LC-MS with Electrospray Ionization (ESI) A Liquid Chromatography-Mass Spectrometry (LC-MS) system is ideal.[14][15]
-
Mode: ESI can be run in both positive and negative ion modes.
-
Positive Mode [M+H]⁺: Protonation will likely occur on the ether oxygen or indole nitrogen.
-
Negative Mode [M-H]⁻: Deprotonation of the highly acidic carboxylic acid proton is highly favorable and often gives a strong, clean signal.
-
-
Expected Ion:
-
[M+H]⁺: m/z 234.11
-
[M-H]⁻: m/z 232.10
-
-
High-Resolution MS (HRMS): Analysis on an Orbitrap or TOF instrument would confirm the elemental composition (C₁₃H₁₅NO₃) by providing a highly accurate mass measurement.
Predicted Fragmentation Pattern (MS/MS) Tandem MS (MS/MS) of the [M-H]⁻ ion (m/z 232.1) is particularly informative.
-
Loss of CO₂: The most characteristic fragmentation of a carboxylate anion is the loss of carbon dioxide (44 Da), yielding a resonance-stabilized anion at m/z 188.1.
-
Cleavage of Methoxyethyl Chain: Further fragmentation could involve cleavage of the N-substituent.
Caption: Predicted MS/MS fragmentation of the [M-H]⁻ ion.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.[12]
Methodology: Attenuated Total Reflectance (ATR) A small amount of the solid sample is placed directly on the ATR crystal.
Predicted Key Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~2500-3300 (broad) | O-H stretch (Carboxylic Acid) | Confirms the presence of the dimerized carboxylic acid.[16] |
| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, sharp peak confirming the carbonyl of the acid group. |
| ~1100-1150 | C-O stretch (Ether) | Indicates the presence of the methoxyethyl side chain. |
| ~3100-3000 | C-H stretch (Aromatic) | Confirms the aromatic indole ring. |
| ~2850-2960 | C-H stretch (Aliphatic) | Corresponds to the CH₂ and CH₃ groups. |
| Absence of Peak | ~3400 | N-H stretch |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[12] Spectra would be recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| COOH | ~12.1 | broad singlet | 1H | Carboxylic Acid | Highly deshielded, exchangeable proton. |
| 7 | ~7.55 | d | 1H | Aromatic H | Deshielded by proximity to the fused pyrrole ring. |
| 4 | ~7.50 | d | 1H | Aromatic H | Deshielded by proximity to the fused pyrrole ring. |
| 2 | ~7.25 | s | 1H | Aromatic H | C-2 proton of the indole ring. |
| 5, 6 | ~7.00-7.15 | m | 2H | Aromatic H | Overlapping triplet-like signals for the central benzene protons. |
| 10 | ~4.30 | t | 2H | N-CH₂ | Triplet due to coupling with H-11. Deshielded by the adjacent nitrogen. |
| 8 | ~3.70 | s | 2H | CH₂-COOH | Singlet, adjacent to the indole C-3 position. |
| 11 | ~3.65 | t | 2H | O-CH₂ | Triplet due to coupling with H-10. Deshielded by the adjacent ether oxygen. |
| 12 | ~3.20 | s | 3H | O-CH₃ | Singlet, characteristic of a methoxy group. |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
| Atom # | Chemical Shift (δ, ppm) | Assignment |
| 9 | ~173.5 | Carboxylic Acid (C=O) |
| 7a | ~136.0 | Aromatic C (Quaternary) |
| 2 | ~127.5 | Aromatic C-H |
| 3a | ~126.0 | Aromatic C (Quaternary) |
| 5 | ~121.0 | Aromatic C-H |
| 6 | ~119.5 | Aromatic C-H |
| 4 | ~119.0 | Aromatic C-H |
| 7 | ~110.0 | Aromatic C-H |
| 3 | ~107.0 | Aromatic C (Quaternary) |
| 12 | ~58.0 | O-CH₃ |
| 11 | ~69.0 | O-CH₂ |
| 10 | ~46.0 | N-CH₂ |
| 8 | ~31.0 | CH₂-COOH |
2D NMR for Final Confirmation
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H-10 and H-11 on the methoxyethyl chain, and the couplings between the aromatic protons (H-4, H-5, H-6, H-7).
-
HSQC (Heteronuclear Single Quantum Coherence): Would directly link each proton to the carbon it is attached to (e.g., H-8 to C-8, H-12 to C-12).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the fragments. Key correlations would be:
-
H-10 protons to C-2 and C-7a, confirming the attachment of the side chain to the indole nitrogen.
-
H-8 protons to C-2, C-3, and C-3a, confirming the position of the acetic acid group.
-
H-12 protons to C-11, confirming the methoxy group's location.
-
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 5. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 6. CAS 2767508-98-3: Benzeneacetic acid, 4-[2-[4-[1-(2-methox… [cymitquimica.com]
- 7. indole acetic acid, 87-51-4 [thegoodscentscompany.com]
- 8. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture [pubmed.ncbi.nlm.nih.gov]
- 9. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture | MDPI [mdpi.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. jddtonline.info [jddtonline.info]
- 14. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Acetic acid [webbook.nist.gov]
An In-depth Technical Guide to the Mechanism of Action of Indole-3-Acetic Acid Derivatives as CRTH2 Antagonists
A Senior Application Scientist's Perspective on 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid and its Class
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of indole-3-acetic acid derivatives, with a specific focus on the structural class to which this compound belongs. While specific data for this exact molecule is not extensively available in public literature, its core structure strongly suggests its function as an antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor critically involved in type 2 inflammatory responses. This guide will therefore elucidate the well-established mechanism of action for this class of potent anti-inflammatory agents, synthesizing data from leading research to provide a robust framework for understanding their therapeutic potential. We will delve into the molecular interactions, signaling pathways, and the experimental methodologies required to validate this mechanism, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the CRTH2 Receptor in Inflammatory Disease
The landscape of inflammatory disease treatment is continually evolving, with a significant focus on targeted therapies that can offer greater efficacy and fewer side effects than traditional broad-spectrum anti-inflammatory drugs. A key player in the inflammatory cascade, particularly in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis, is the G-protein coupled receptor, CRTH2 (also known as the prostaglandin D2 receptor 2, or DP2).[1][2]
Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid released from mast cells upon allergen stimulation. By binding to CRTH2, PGD2 orchestrates the recruitment and activation of key effector cells in the type 2 inflammatory response, including T-helper 2 (Th2) cells, eosinophils, and basophils.[2][3] This cellular influx into tissues leads to the characteristic symptoms of allergic inflammation. Consequently, the antagonism of the CRTH2 receptor presents a highly attractive therapeutic strategy for the treatment of these conditions.
The indole-3-acetic acid scaffold has emerged as a promising chemotype for the development of potent and selective CRTH2 antagonists.[1][4] These compounds, including the conceptual molecule this compound, are designed to competitively inhibit the binding of PGD2 to CRTH2, thereby disrupting the downstream inflammatory signaling cascade.
Molecular Mechanism of Action: Competitive Antagonism of the CRTH2 Receptor
The primary mechanism of action for this compound and its congeners is competitive antagonism of the CRTH2 receptor. This can be broken down into the following key events:
-
Direct Binding to the CRTH2 Receptor: These indole-3-acetic acid derivatives are designed to fit into the ligand-binding pocket of the CRTH2 receptor. The indole scaffold provides a rigid core, while the acetic acid moiety is often crucial for interacting with key residues within the receptor. The substituents on the indole nitrogen and other positions are modified to enhance potency, selectivity, and pharmacokinetic properties.[5]
-
Inhibition of PGD2 Binding: By occupying the binding site, the antagonist molecule physically prevents the endogenous ligand, PGD2, from docking with and activating the receptor. This is a competitive and reversible interaction.
-
Blockade of Downstream Signaling: The CRTH2 receptor is a Gi-coupled GPCR. Its activation by PGD2 leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium mobilization.[1] By preventing PGD2 binding, the antagonist inhibits these downstream signaling events.
-
Inhibition of Cellular Chemotaxis and Activation: The ultimate physiological consequence of CRTH2 antagonism is the inhibition of PGD2-induced chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[2] This prevents the recruitment of these pro-inflammatory cells to sites of allergic inflammation.
The following diagram illustrates the proposed signaling pathway and the point of intervention for a CRTH2 antagonist.
Figure 1: Signaling pathway of PGD2 via the CRTH2 receptor and its inhibition by an indole acetic acid antagonist.
Experimental Validation of the Mechanism of Action
A robust understanding of the mechanism of action requires a multi-faceted experimental approach. The following protocols are fundamental to characterizing a novel CRTH2 antagonist.
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound for the CRTH2 receptor.
Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to membranes prepared from cells expressing the CRTH2 receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably transfected with the human CRTH2 receptor.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled PGD2 and varying concentrations of the test compound to the membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit PGD2-induced calcium mobilization.
Principle: Activation of the Gi-coupled CRTH2 receptor leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
Step-by-Step Protocol:
-
Cell Preparation:
-
Load CRTH2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
-
Assay:
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Stimulate the cells with a fixed concentration of PGD2.
-
Measure the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the PGD2 response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Eosinophil Shape Change and Chemotaxis Assays
Objective: To evaluate the ability of the test compound to inhibit PGD2-induced biological responses in primary human eosinophils.
Principle: Eosinophils, which endogenously express CRTH2, undergo a characteristic shape change and migrate along a chemotactic gradient in response to PGD2.
Step-by-Step Protocol (Chemotaxis):
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative selection techniques.
-
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or a transwell plate).
-
Place a solution of PGD2 in the lower wells of the chamber.
-
Place a suspension of eosinophils, pre-incubated with the test compound or vehicle, in the upper wells. The upper and lower wells are separated by a microporous membrane.
-
Incubate the chamber to allow the eosinophils to migrate through the membrane towards the PGD2.
-
Count the number of migrated cells in the lower wells using a microscope or a cell counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis at each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
The following diagram outlines the experimental workflow for characterizing a CRTH2 antagonist.
Figure 2: A typical experimental workflow for the preclinical evaluation of a novel CRTH2 antagonist.
Structure-Activity Relationships and Lead Optimization
The development of potent and selective CRTH2 antagonists from the indole acetic acid class involves extensive structure-activity relationship (SAR) studies.[5] Key modifications often focus on:
-
Substitution on the Indole Nitrogen (N1): The nature of the substituent at the N1 position significantly influences potency and pharmacokinetic properties. The 2-methoxyethyl group in the title compound is an example of such a modification, likely aimed at improving properties like solubility or metabolic stability.[6]
-
The Acetic Acid Moiety: This group is generally considered essential for activity, likely forming a key ionic interaction with a positively charged residue in the binding pocket.
-
Substitution on the Indole Ring: Modifications to the benzene portion of the indole nucleus can be used to fine-tune potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
The goal of lead optimization is to identify a candidate molecule with a balanced profile of high potency, selectivity against other prostanoid receptors (e.g., DP1), good oral bioavailability, and a favorable safety profile.[7]
Quantitative Data Summary
The following table summarizes typical in vitro potency data for a representative indole acetic acid-based CRTH2 antagonist, based on published data for this class of compounds.
| Assay | Endpoint | Typical Potency (nM) | Reference Compound Example |
| CRTH2 Radioligand Binding | Ki | 1 - 50 | Setipiprant (ACT-129968) |
| PGD2-induced Ca2+ Mobilization | IC50 | 5 - 100 | ACT-774312 |
| Eosinophil Shape Change | IC50 | 10 - 200 | Setipiprant (ACT-129968) |
| Eosinophil Chemotaxis | IC50 | 10 - 250 | ACT-774312 |
Note: These values are representative and can vary depending on the specific compound and assay conditions.
Conclusion and Future Directions
Indole-3-acetic acid derivatives, including the structural class of this compound, represent a well-validated and promising class of CRTH2 receptor antagonists. Their mechanism of action, centered on the competitive inhibition of PGD2 binding and the subsequent blockade of type 2 inflammatory cell recruitment, is supported by a wealth of preclinical data. The experimental workflows detailed in this guide provide a robust framework for the identification and characterization of novel candidates within this class.
Future research in this area will likely focus on the development of next-generation CRTH2 antagonists with improved pharmacokinetic profiles, longer duration of action, and enhanced safety margins. Furthermore, the exploration of these compounds in a wider range of inflammatory conditions beyond classical allergic diseases may unveil new therapeutic opportunities. The continued application of rigorous mechanistic studies will be paramount to the successful clinical translation of these targeted anti-inflammatory agents.
References
- Unknown author. (n.d.). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. PubMed.
- Unknown author. (n.d.). Document: Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. (CHEMBL1141097). ChEMBL - EMBL-EBI.
- Unknown author. (n.d.). Definition of CRTH2 antagonist ACT-774312. NCI Drug Dictionary.
- Aissaoui, H., Holdener, M., Gnerre, C., Niggemann, K., Reber, S., Richard, S., Siegrist, R., & Boss, C. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem, 18(10), e202300007.
- Unknown author. (2018). Pharmacokinetics, pharmacodynamics, tolerability and prediction of clinically effective dose of ACT-774312: A novel CRTH2 antagonist. PubMed.
- Unknown author. (2013). Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic Acid (setipiprant/ACT-129968), a Potent, Selective, and Orally Bioavailable Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonist. PubMed.
- Wojno, E. D., Monticelli, L. A., & Artis, D. (2020). The Prostaglandin D2 Receptor CRTH2 Promotes IL-33-Induced ILC2 Accumulation in the Lung. The Journal of Immunology, 204(4), 831–840.
- Unknown author. (n.d.). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc.
- Unknown author. (n.d.). CAS 2767508-98-3: Benzeneacetic acid, 4-[2-[4-[1-(2-methoxyethyl)...]. CymitQuimica.
Sources
- 1. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The Prostaglandin D2 Receptor CRTH2 Promotes IL-33-Induced ILC2 Accumulation in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. (CHEMBL1141097) - ChEMBL [ebi.ac.uk]
- 5. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 2767508-98-3: Benzeneacetic acid, 4-[2-[4-[1-(2-methox… [cymitquimica.com]
- 7. Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968), a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic Acid Derivatives
Preamble: The Rationale for Interrogating Indole Acetic Acid Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant pharmacological effects.[1] Its presence in endogenous molecules like tryptophan and serotonin highlights its biological compatibility.[2] Indole-3-acetic acid (IAA) derivatives, in particular, have a rich history as potent anti-inflammatory, analgesic, and antipyretic agents.[3] The non-steroidal anti-inflammatory drug (NSAID) Indomethacin, an indole acetic acid derivative, serves as a cornerstone example, though its clinical use is hampered by side effects. This has spurred the development of novel derivatives aimed at improving efficacy and safety profiles.[3][4]
This guide focuses on the systematic in vitro evaluation of a specific class of these molecules: 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid derivatives . Our objective is to move beyond a simple recitation of methods and instead provide a logical, field-proven framework for characterizing their biological activity. We will dissect the causality behind experimental choices, establishing a self-validating workflow that begins with foundational safety assessments and progresses to nuanced mechanistic investigations. This approach is designed to efficiently identify lead compounds with therapeutic potential, primarily focusing on anti-inflammatory activity, a hallmark of this chemical class.[5][6]
Chapter 1: The Foundational Pillar – Cytotoxicity Profiling
Expertise & Experience: Before any assessment of specific biological activity, it is imperative to determine the concentration range at which the test compounds do not induce cell death. Observing a reduction in an inflammatory marker is meaningless if the underlying cause is simply that the cells have died.[7] Therefore, a cytotoxicity assay is the mandatory first step in the screening cascade. It establishes the therapeutic window for all subsequent experiments and ensures that observed effects are due to specific pharmacological modulation, not non-specific toxicity.[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[9] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells, which results in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture RAW 264.7 murine macrophages, a standard cell line for inflammation studies, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][10]
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (containing only DMSO at the final concentration) and "untreated control" wells.
-
Incubate the plate for 24 or 48 hours.[9]
-
-
MTT Incubation & Solubilization:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[9]
-
Caption: Workflow for the MTT cytotoxicity assay.
Chapter 2: Probing Anti-Inflammatory Efficacy
With non-toxic concentrations established, we can now investigate the primary hypothesis: Do these derivatives possess anti-inflammatory activity? We utilize an in vitro model of inflammation by stimulating macrophages with Lipopolysaccharide (LPS) , a component of gram-negative bacteria cell walls.[5] LPS triggers a powerful inflammatory cascade, making it an ideal tool to screen for inhibitors.[10]
Quantifying Inhibition of Pro-Inflammatory Cytokines: TNF-α and IL-6
Trustworthiness: A hallmark of inflammation is the overproduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12] A direct and reliable measure of a compound's anti-inflammatory potential is its ability to suppress the release of these key mediators. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this application, offering high specificity and sensitivity for quantifying proteins in complex biological fluids like cell culture supernatant.[13][14]
Experimental Protocol 2: Cytokine ELISA
-
Cell Stimulation and Supernatant Collection:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere as described previously.
-
Pre-treat the cells with various non-toxic concentrations of the indole derivatives for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for 18-24 hours. Include control wells: untreated, vehicle + LPS, and derivative alone (no LPS).
-
After incubation, collect the cell culture supernatant and centrifuge to remove cellular debris. The supernatant can be used immediately or stored at -80°C.
-
-
Sandwich ELISA Procedure (General Steps):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for either human TNF-α or IL-6. Incubate overnight.[14]
-
Washing & Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add prepared standards (recombinant cytokine of known concentrations) and the collected cell supernatants to the wells. Incubate for 1-2 hours.[15]
-
Detection: Wash the plate. Add a biotinylated detection antibody specific to a different epitope on the target cytokine. Incubate for 1 hour.[13]
-
Signal Generation: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotin on the detection antibody. Incubate for 30 minutes.[15]
-
Substrate Development: Wash the plate thoroughly. Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to halt the reaction and stabilize the color.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of TNF-α or IL-6 in the experimental samples.
-
Calculate the percentage of inhibition for each derivative concentration relative to the LPS-only control.
-
Caption: Generalized workflow for a Sandwich ELISA.
Investigating a Key Enzymatic Target: Cyclooxygenase-2 (COX-2)
Authoritative Grounding: Indole acetic acid derivatives are well-known for their ability to inhibit cyclooxygenase (COX) enzymes.[3] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[16] While the COX-1 isoform is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation.[16][17] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy. Assessing the direct inhibitory effect of the derivatives on COX-2 activity is a critical step in elucidating their mechanism of action.
Experimental Protocol 3: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is based on commercially available kits that measure the peroxidase activity of COX.[18]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, and bring all components to room temperature before use.
-
Reconstitute the human recombinant COX-2 enzyme and keep it on ice.[18]
-
Prepare working solutions of the COX Probe and Arachidonic Acid (the substrate).
-
-
Reaction Setup (in a 96-well white opaque plate):
-
Enzyme Control (100% Activity): Add Assay Buffer.
-
Inhibitor Control: Add a known COX-2 inhibitor (e.g., Celecoxib) to validate the assay.[18]
-
Test Wells: Add the indole derivatives at various concentrations.
-
Solvent Control: If the solvent (e.g., DMSO) might affect the enzyme, include a well with just the solvent.
-
-
Assay Execution:
-
Add a Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to all wells.
-
Add the diluted COX-2 enzyme to all wells except for a "no enzyme" background control.
-
Pre-incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
-
Data Acquisition & Analysis:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[18]
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition using the formula:
-
% Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] x 100 (where EC is the Enzyme Control).
-
-
Determine the IC₅₀ value for each active compound by plotting % inhibition versus inhibitor concentration.
-
Chapter 3: Unraveling the Mechanism – The NF-κB Signaling Axis
Expertise & Experience: The production of TNF-α, IL-6, and the induction of COX-2 are not isolated events. They are largely orchestrated by the Nuclear Factor kappa B (NF-κB) transcription factor.[11][19] NF-κB is a master regulator of the inflammatory response.[12][20] In resting cells, NF-κB dimers are held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a signaling cascade is triggered, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes.[20][21]
Observing a reduction in multiple downstream inflammatory mediators strongly suggests that the indole derivatives may be acting upstream by inhibiting the NF-κB pathway. While a full investigation would involve techniques like Western Blotting, understanding this pathway provides a powerful conceptual framework for interpreting the data from the functional assays described above.
Caption: The canonical NF-κB signaling pathway.
Chapter 4: Data Synthesis and Interpretation
Authoritative Grounding: All quantitative data must be summarized into clearly structured tables for easy comparison and interpretation. This allows for a rapid assessment of structure-activity relationships (SAR) and the identification of the most promising candidates.
Table 1: Cytotoxicity of Derivatives on RAW 264.7 Macrophages
| Compound ID | Chemical Modification | IC₅₀ (µM) after 24h |
| Parent | This compound | > 100 |
| DER-01 | e.g., 5-Fluoro substitution | > 100 |
| DER-02 | e.g., 2-Methyl substitution | 85.2 |
| DER-03 | e.g., N-Benzoyl substitution | > 100 |
| Doxorubicin | Positive Control | 0.5 |
Table 2: Inhibitory Effects on LPS-Induced Cytokine Production
| Compound ID | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Parent | 45.1 | 52.3 |
| DER-01 | 12.5 | 15.8 |
| DER-02 | 33.7 | 41.2 |
| DER-03 | 8.9 | 10.1 |
| Dexamethasone | Positive Control | 0.1 |
Table 3: Direct COX-2 Enzymatic Inhibitory Activity
| Compound ID | COX-2 Inhibition IC₅₀ (µM) |
| Parent | 25.6 |
| DER-01 | 9.8 |
| DER-02 | 21.4 |
| DER-03 | > 50 |
| Celecoxib | Positive Control |
Interpretation: From this hypothetical data, one could conclude that DER-03 is a potent inhibitor of cytokine production, likely acting upstream on a signaling pathway like NF-κB, as it shows poor direct inhibition of COX-2. In contrast, DER-01 shows good activity across both cytokine production and direct COX-2 inhibition, suggesting a dual mechanism of action. All tested derivatives demonstrate low cytotoxicity, making them viable candidates for further study.
Conclusion
This guide has outlined a logical, multi-tiered strategy for the comprehensive in vitro evaluation of this compound derivatives. By systematically progressing from broad cytotoxicity screening to specific functional assays for cytokine and COX-2 inhibition, and contextualizing the results within the framework of the master NF-κB inflammatory pathway, researchers can build a robust data package. This structured approach not only ensures the scientific integrity of the findings but also efficiently identifies lead compounds with the highest potential for success in subsequent, more complex preclinical and in vivo models.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
Khan, I., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(9), 1544. [Link]
-
Niles, A. L., et al. (2008). A high density assay format for the detection of novel cytotoxic agents in large chemical libraries. Journal of translational medicine, 6, 11. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]
-
Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Zou, J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of analytical & bioanalytical techniques, S5, 003. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]
-
Kumar, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]
-
Jin, H., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Antioxidants, 9(3), 194. [Link]
-
Hisada, A., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS ONE, 8(1), e53630. [Link]
-
Stefek, M., & Krizanova, L. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General physiology and biophysics, 30(4), 342–349. [Link]
-
Lunkad, A. (2021, March 1). NSAIDs: SAR of Indole acetic acid. YouTube. [Link]
-
Jin, H., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. ResearchGate. [Link]
-
Sharma, V., et al. (2022). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10. [Link]
-
Zhang, M., et al. (2021). The role of spleen in the treatment of experimental lipopolysaccharide-induced sepsis with dexmedetomidine. ResearchGate. [Link]
-
Graf, L., et al. (2022). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. Journal of Fungi, 8(9), 964. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI Characterization Laboratory. [Link]
-
Wang, B., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 969145. [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. [Link]
-
Ullah, H., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega, 8(33), 30161–30175. [Link]
-
O'Connor, C., & O'Mahony, D. (2023). Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. Molecules, 28(17), 6214. [Link]
-
Nirwan, N., et al. (2023). Natural and Synthesized Indole Derivatives and their Biological Activities. International Journal of Scientific Research in Science and Technology, 10(4), 485-496. [Link]
-
Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1869–1892. [Link]
-
Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. [Link]
Sources
- 1. Natural and Synthesized Indole Derivatives and their Biological Activities | International Journal of Scientific Research in Science and Technology [mail.ijsrst.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. assaygenie.com [assaygenie.com]
- 19. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 20. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 21. purformhealth.com [purformhealth.com]
Technical Guide: Spectroscopic Analysis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid. In the absence of published experimental spectra, this document serves as a predictive reference for researchers, scientists, and professionals in drug development. It outlines the theoretical principles, detailed methodologies for data acquisition, and an in-depth interpretation of the predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) data. The guide is structured to provide not only the data but also the scientific rationale behind the spectral predictions and the experimental design, ensuring a thorough understanding of the molecule's structural characterization.
Introduction and Molecular Structure
The structural elucidation of novel organic compounds is the cornerstone of modern drug discovery and development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this process, providing detailed information about the molecular framework and connectivity of atoms. This guide focuses on this compound, a derivative of the well-known phytohormone indole-3-acetic acid (IAA). The introduction of a 2-methoxyethyl group at the N1 position of the indole ring is expected to modify its physicochemical and biological properties.
A precise understanding of the structure of this molecule is paramount for predicting its behavior in biological systems. This document provides a foundational spectroscopic datasheet, based on predictive models and established principles, to guide future experimental work.
Molecular Structure and Atom Numbering:
Figure 1: Chemical structure of this compound with standardized atom numbering for NMR spectral assignments.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and MS data for the target compound. These predictions are derived from established chemical shift libraries, fragmentation rules, and analysis of analogous structures.[1][2][3]
Predicted ¹H NMR Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 - 12.0 | broad singlet | 1H | H-12 (COOH) | The acidic proton of the carboxylic acid is typically broad and significantly downfield. |
| ~7.65 | doublet | 1H | H-4 | Aromatic proton on the benzene portion of the indole, ortho-coupled to H-5.[4] |
| ~7.35 | doublet | 1H | H-7 | Aromatic proton on the benzene portion of the indole, ortho-coupled to H-6. |
| ~7.20 | singlet | 1H | H-2 | The proton at the C2 position of the indole ring, typically a singlet.[5] |
| ~7.15 | triplet | 1H | H-6 | Aromatic proton, coupled to both H-5 and H-7. |
| ~7.10 | triplet | 1H | H-5 | Aromatic proton, coupled to both H-4 and H-6. |
| ~4.25 | triplet | 2H | H-8 (N-CH₂) | Methylene group attached to the indole nitrogen, deshielded by the nitrogen. |
| ~3.75 | singlet | 2H | H-11 (CH₂-COOH) | Methylene protons of the acetic acid side chain, appearing as a singlet. |
| ~3.65 | triplet | 2H | H-9 (O-CH₂) | Methylene group adjacent to the oxygen, showing a characteristic triplet. |
| ~3.30 | singlet | 3H | H-10 (O-CH₃) | The three protons of the methoxy group, appearing as a sharp singlet.[6] |
Table 1: Predicted ¹H NMR chemical shifts, multiplicities, integrations, and assignments for this compound.
Predicted ¹³C NMR Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175.0 | C-12 (COOH) | Carbonyl carbon of the carboxylic acid, typically found in this downfield region.[7] |
| ~136.5 | C-7a | Quaternary carbon of the indole ring fusion. |
| ~128.0 | C-3a | Quaternary carbon of the indole ring fusion. |
| ~123.0 | C-2 | Carbon at the 2-position of the indole ring.[8] |
| ~122.5 | C-6 | Aromatic methine carbon. |
| ~119.5 | C-5 | Aromatic methine carbon. |
| ~119.0 | C-4 | Aromatic methine carbon. |
| ~109.5 | C-7 | Aromatic methine carbon. |
| ~108.0 | C-3 | Quaternary carbon bearing the acetic acid side chain.[9] |
| ~71.0 | C-9 (O-CH₂) | Methylene carbon attached to the oxygen atom. |
| ~59.0 | C-10 (O-CH₃) | Methoxy group carbon. |
| ~46.0 | C-8 (N-CH₂) | Methylene carbon attached to the indole nitrogen. |
| ~31.0 | C-11 (CH₂-COOH) | Methylene carbon of the acetic acid side chain. |
Table 2: Predicted ¹³C NMR chemical shifts and assignments for this compound.
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Modes
| m/z (Daltons) | Ion Type | Predicted Fragmentation Pathway |
| 248.1230 | [M+H]⁺ | Protonated molecular ion (Positive Mode) |
| 246.1084 | [M-H]⁻ | Deprotonated molecular ion (Negative Mode) |
| 202.1121 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da) from the protonated molecule. |
| 188.0964 | [M-CH₂COOH]⁺ | Cleavage of the entire acetic acid side chain. |
| 130.0651 | [C₉H₈N]⁺ | Characteristic quinolinium ion fragment from indole-3-acetic acid derivatives.[10][11] |
| 59.0495 | [C₃H₇O]⁺ | Methoxyethyl fragment. |
Table 3: Predicted key ions and fragmentation patterns for this compound in high-resolution mass spectrometry.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to rigorous experimental protocols is essential. The following sections detail the recommended procedures for sample preparation and instrument operation.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.[12]
-
Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[13]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[14]
-
Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL) for optimal shimming on most spectrometers.[15]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
3.1.2. Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: zg30 (or equivalent)
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 14 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time: ~1.5 seconds
-
Spectral Width: -10 to 220 ppm
-
Mass Spectrometry Protocol
3.2.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).
3.2.2. Instrument Parameters (ESI-QTOF)
-
Ionization Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV[16]
-
Nebulizer Gas (N₂): 1.5 - 2.5 Bar
-
Drying Gas (N₂): 8.0 L/min at 200 °C
-
Mass Range: 50 - 500 m/z
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.[17]
Visualization of Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental processes.
NMR Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
ESI-MS Fragmentation Logic
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The detailed predicted ¹H NMR, ¹³C NMR, and MS data, coupled with validated experimental protocols, offer a comprehensive resource for researchers. The causality-driven explanations for spectral features and experimental design choices are intended to empower scientists to not only replicate these methods but also to adapt them for analogous compounds. This document serves as a critical first step in the systematic investigation of this novel indole derivative, facilitating its synthesis, purification, and eventual evaluation in drug development pipelines.
References
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
Dezena, A. A., et al. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology & Biotechnology, 7(2), 64-70. [Link]
-
Griffiths, L. (2008). An Introduction to NMR Spectroscopy. University of Cambridge. [Link]
-
Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Oregon State University. 1H NMR Chemical Shifts. Chemistry LibreTexts. [Link]
-
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]
-
PubChem. Indole-3-Acetic Acid. National Center for Biotechnology Information. [Link]
-
Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
-
Western University. NMR Sample Preparation. Faculty of Science. [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bmse000177 Indole-3-acetic Acid at BMRB [bmrb.io]
- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
Solubility and Stability Profile of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid: A Comprehensive Guide for Drug Development
An In-depth Technical Guide
Abstract
The preformulation phase of drug development is a critical stage where the intrinsic physicochemical properties of a new chemical entity (NCE) are elucidated to inform downstream activities. Among the most crucial of these properties are solubility and stability. This technical guide provides a comprehensive framework for characterizing 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid, an indole-3-acetic acid derivative. We will explore the theoretical underpinnings and provide detailed, field-proven experimental protocols for determining its solubility in various pharmaceutically relevant solvents and assessing its stability under stress, accelerated, and long-term conditions as mandated by international regulatory guidelines. This document is intended for researchers, formulation scientists, and analytical chemists involved in the development of new drug substances.
Introduction and Compound Profile
This compound is a derivative of indole-3-acetic acid (IAA), a well-known auxin plant hormone.[1][2] The introduction of a 2-methoxyethyl group at the N-1 position of the indole ring is expected to modify the lipophilicity and other physicochemical properties of the parent molecule, potentially influencing its pharmacological and toxicological profile. Understanding these properties is paramount for developing a safe, stable, and bioavailable drug product.
The purpose of this guide is to establish a robust, scientifically-grounded methodology for evaluating the solubility and stability of this specific compound. This involves not just executing protocols, but understanding the causality behind each experimental choice, from solvent selection to the design of a stability-indicating analytical method.
Compound Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₅NO₃
-
Molecular Weight: 233.26 g/mol
-
Structure:
(A representative structure would be inserted here) -
Predicted pKa: The primary ionizable group is the carboxylic acid. Based on the parent compound, indole-3-acetic acid, the pKa is estimated to be approximately 4.75.[3] This indicates that the compound's aqueous solubility will be highly dependent on pH.[1][4]
Aqueous and Solvent Solubility Assessment
Solubility is a thermodynamic equilibrium, defined as the maximum amount of a substance that can be dissolved in a given solvent system at a specified temperature.[5] For drug development, particularly for oral dosage forms, aqueous solubility is a key determinant of bioavailability.
Scientific Rationale for Method Selection
The Saturation Shake-Flask Method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic limit.[4][6] This method ensures that the solution has reached equilibrium by allowing sufficient time for the dissolution of the solid material under controlled agitation and temperature. Its robustness makes it the preferred method for regulatory submissions.
Experimental Protocol: Equilibrium Solubility by Saturation Shake-Flask Method
This protocol is adapted from the principles outlined in the USP General Chapter <1236> Solubility Measurements.[5][6][7]
Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents.
Materials:
-
This compound (verified purity >99%)
-
Selected solvents (See Table 1)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Validated HPLC-UV method for quantification (See Section 3.3)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each pre-equilibrated solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25°C and/or 37°C) and agitation speed (e.g., 150 rpm).
-
Time to Equilibrium: Allow the samples to equilibrate for a minimum of 48-72 hours. It is crucial to prove that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within acceptable analytical variability.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully pipette an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the validated range of the analytical method.
-
pH Measurement: For buffered aqueous solutions, measure the final pH of the saturated solution to confirm it has not shifted.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.
Visualization: Solubility Determination Workflow
Caption: Workflow for the Saturation Shake-Flask Solubility Method.
Data Presentation: Solubility Profile
The results of the solubility study should be summarized in a clear, tabular format. The following table presents hypothetical data to illustrate expected trends.
Table 1: Hypothetical Solubility of this compound at 25°C
| Solvent System | Solvent Type | Final pH | Solubility (mg/mL) | Solubility (USP Term) |
| 0.1 N HCl Buffer | Aqueous Buffer | 1.2 | 0.05 | Very slightly soluble |
| Acetate Buffer | Aqueous Buffer | 4.5 | 1.5 | Sparingly soluble |
| Phosphate Buffered Saline (PBS) | Aqueous Buffer | 7.4 | 25.0 | Soluble |
| Water | Aqueous | ~5.0 | 2.2 | Sparingly soluble |
| Ethanol | Organic | N/A | >100 | Freely soluble |
| Propylene Glycol | Organic | N/A | 75.0 | Freely soluble |
| Dimethyl Sulfoxide (DMSO) | Organic | N/A | >200 | Very soluble |
Interpretation: The data clearly demonstrates the pH-dependent solubility characteristic of a carboxylic acid. Solubility is low in acidic media (pH 1.2) where the molecule is in its neutral, less soluble form, and increases significantly at pH 7.4, well above its pKa, where it exists as the more soluble carboxylate salt. The compound exhibits high solubility in common organic solvents.
Stability Assessment
Stability testing is a regulatory requirement to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] This information is used to establish a re-test period and recommend storage conditions.
Scientific Rationale for Stability Study Design
A comprehensive stability program, as outlined in the International Council for Harmonisation (ICH) guidelines, includes forced degradation (stress testing), accelerated stability, and long-term stability studies.[9][10][11]
-
Forced Degradation: Involves exposing the drug substance to harsh conditions (e.g., extreme pH, oxidation, high temperature, light) to identify likely degradation products and establish the intrinsic stability of the molecule.[10][12] This is crucial for developing and validating a stability-indicating analytical method.
-
Accelerated and Long-Term Studies: These formal studies are used to predict the shelf life of the drug substance under recommended storage conditions.[8]
Visualization: Stability Testing Strategy
Caption: Overview of a comprehensive drug substance stability program.
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products for this compound.
Analytical Method Prerequisite: A robust, stability-indicating HPLC-UV method must be used. This method must be able to separate the parent compound from all process impurities and potential degradation products. Method validation should include specificity, linearity, accuracy, precision, and range. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Procedure:
-
Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and hold at room temperature for 4 hours.
-
Oxidation: Add 3% H₂O₂ and hold at room temperature for 24 hours.
-
Thermal: Expose the solid powder to 80°C for 7 days.
-
Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control must be included.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a target concentration, and analyze by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation.
-
Mass Balance: Evaluate the results to ensure mass balance is maintained (i.e., the decrease in the parent peak area corresponds to the increase in degradation product peak areas).
Data Presentation: Stability Profile
The results from the forced degradation and formal stability studies should be tabulated.
Table 2: Hypothetical Forced Degradation Results
| Stress Condition | Observation | % Assay Remaining | Major Degradants (Retention Time) |
| 0.1 N HCl / 60°C / 24h | No significant degradation | 99.5 | N/A |
| 0.1 N NaOH / RT / 4h | Slight degradation | 96.2 | RRT 0.85 |
| 3% H₂O₂ / RT / 24h | Significant degradation, potential oxidation of the indole ring | 82.1 | RRT 0.78, RRT 1.15 |
| Solid / 80°C / 7 days | Minor degradation | 98.8 | RRT 0.92 |
| Photostability (Solid) | Significant degradation, color change to yellow | 89.5 | RRT 0.92, RRT 1.24 |
Interpretation: The compound is highly susceptible to oxidation and photolytic degradation, which is common for indole-containing structures.[13][14] It is relatively stable to acid, base, and thermal stress. This information is critical for defining packaging (light-resistant containers) and manufacturing controls (e.g., inert atmosphere).
Table 3: Hypothetical 6-Month Accelerated Stability Data (40°C / 75% RH)
| Test Parameter | Acceptance Criteria | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White Powder | Pass | Pass | Pass | Pass |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.6 | 99.2 | 98.5 |
| Total Degradation Products (%) | NMT 1.0% | 0.15 | 0.28 | 0.55 | 0.95 |
| Any Unspecified Degradant (%) | NMT 0.10% | <0.05 | 0.06 | 0.08 | 0.09 |
Interpretation: The data shows the compound meets typical specifications after 6 months under accelerated conditions, providing confidence in its stability under the proposed long-term storage conditions.
Conclusion and Best Practices
This guide outlines a comprehensive strategy for the characterization of the solubility and stability of this compound.
-
Solubility: The compound is a weak acid with pH-dependent aqueous solubility. This property can be leveraged in formulation development, for example, by creating buffered solutions or using salt forms to enhance dissolution in the gastrointestinal tract.
-
Stability: The primary degradation pathways were identified as oxidation and photolysis. This necessitates protective measures throughout the drug development lifecycle, including:
-
Storage: Store the drug substance in well-sealed, light-resistant containers, potentially under an inert atmosphere (e.g., nitrogen).
-
Formulation: Inclusion of antioxidants may be warranted in liquid formulations.
-
Manufacturing: Processing should be conducted under controlled lighting (e.g., sodium or yellow lights).
-
By following these scientifically-grounded protocols and principles, researchers and drug development professionals can generate the robust data required to understand the behavior of this compound, enabling the development of a safe, effective, and stable pharmaceutical product.
References
-
United States Pharmacopeia. <1236> Solubility Measurements. [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
ICH. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
ICH. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry #5 - Drug Stability Guidelines. [Link]
-
Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
-
ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]
-
Solubility of Things. Indole-3-acetic acid. [Link]
-
Pformulate. Technical Note: Solubility Measurements. [Link]
-
Scribd. FDA Stability Testing. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
PubMed. Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. [Link]
-
Wikipedia. Indole-3-acetic acid. [Link]
-
National Center for Biotechnology Information. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. [Link]
-
Thermo Scientific Alfa Aesar. Indole-3-acetic acid, 98+%. [Link]
-
Journal of Applied Biology and Biotechnology. Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. [Link]
-
Semantic Scholar. Method for the determination of indole-3-acetic acid and related compounds of L-tryptophan catabolism in soils. [Link]
-
Journal of Applied Biology and Biotechnology. Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. [Link]
-
National Center for Biotechnology Information. Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. [Link]
-
LookChem. Cas 87-51-4,Indole-3-acetic acid. [Link]
-
MDPI. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. [Link]
-
PubChem. Indole-3-Acetic Acid. [Link]
-
National Center for Biotechnology Information. Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings. [Link]
-
PubChem. Oxindole-3-acetic acid. [Link]
-
Cheméo. Acetic-acid-3-2-methoxyethyl-heptyl-ester.pdf. [Link]
-
Manasa Life Sciences. 2-(4-(2-(4-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid. [Link]8-98-3/)
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Solubility Measurements | USP-NF [uspnf.com]
- 6. biorelevant.com [biorelevant.com]
- 7. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. scribd.com [scribd.com]
- 10. snscourseware.org [snscourseware.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. scribd.com [scribd.com]
- 13. jabonline.in [jabonline.in]
- 14. lookchem.com [lookchem.com]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Preamble: Charting a Course for a Novel Indole-3-Acetic Acid Derivative
The indole-3-acetic acid (IAA) scaffold is a well-established pharmacophore, recognized for its role as a primary plant auxin and, more recently, as a versatile backbone for the development of novel human therapeutics.[1][2] Derivatives of IAA have demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][3][4] This guide focuses on a specific, lesser-explored derivative, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid . In the absence of direct literature for this molecule, we will leverage the established pharmacology of the broader IAA class to hypothesize and systematically investigate its potential therapeutic targets. This document serves as a roadmap for researchers, outlining a logical, evidence-based approach to elucidating the compound's mechanism of action and therapeutic promise.
Section 1: Hypothesis-Driven Target Identification
Based on the recurring therapeutic activities observed in structurally related indole-3-acetic acid derivatives, we can postulate several high-probability target classes for this compound.
Anti-Inflammatory Pathways: Cyclooxygenase (COX) Enzymes
A significant number of indole acetic acid analogs, including the well-known NSAID indomethacin, exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in prostaglandin biosynthesis.[5] It is therefore a primary hypothesis that our compound of interest may also function as a COX inhibitor.
Allergic Inflammation: Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTh2)
Several indole-3-acetic acid derivatives have been identified as potent and selective antagonists of the CRTh2 receptor, which is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[6][7][8] The structural similarities suggest that this compound could also interact with this receptor.
Oncology: Pro-drug Activation by Peroxidases
A compelling application of IAA derivatives is in targeted cancer therapy, where they can act as pro-drugs.[4][9] These compounds can be selectively oxidized by peroxidases, such as horseradish peroxidase (HRP), which can be targeted to tumor sites, leading to the generation of cytotoxic species.[4] This represents a third potential therapeutic avenue to explore.
Section 2: Experimental Validation of Potential Targets
A rigorous, multi-step experimental approach is essential to validate these hypothesized targets. The following protocols are designed to be self-validating, with each stage building upon the last to provide a comprehensive understanding of the compound's activity.
Workflow for Investigating COX Inhibition
This workflow is designed to determine if this compound inhibits COX-1 and/or COX-2 and to quantify its potency.
Caption: Workflow for the validation of CRTh2 antagonism.
Detailed Protocol: Calcium Mobilization Assay
-
Objective: To determine if this compound can functionally antagonize the CRTh2 receptor by blocking prostaglandin D2 (PGD2)-induced calcium influx.
-
Materials:
-
A cell line stably expressing the human CRTh2 receptor (e.g., HEK293-CRTh2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prostaglandin D2 (PGD2) as the agonist.
-
Test compound and a known CRTh2 antagonist (e.g., setipiprant). [7] * Fluorescent plate reader with kinetic reading capabilities.
-
-
Procedure: a. Plate the CRTh2-expressing cells in a 96-well plate and allow them to adhere. b. Load the cells with the calcium-sensitive dye. c. Pre-incubate the cells with various concentrations of the test compound or the reference antagonist. d. Place the plate in the fluorescent reader and establish a baseline reading. e. Add PGD2 to stimulate the receptor and immediately begin kinetic measurement of fluorescence. f. The increase in fluorescence corresponds to an increase in intracellular calcium. g. Calculate the percentage of inhibition of the PGD2-induced calcium signal at each concentration of the test compound. h. Determine the IC50 value from the concentration-response curve.
| Parameter | Description |
| Ki | Inhibitory constant, a measure of binding affinity from the radioligand binding assay. |
| IC50 (Calcium Flux) | Concentration of the compound that inhibits 50% of the PGD2-induced calcium mobilization. |
Workflow for Investigating Pro-drug Potential
This workflow will explore the potential of the compound as a peroxidase-activated pro-drug for cancer therapy.
Caption: Workflow for evaluating pro-drug potential.
Detailed Protocol: Peroxidase-Dependent Cytotoxicity Assay
-
Objective: To determine if the cytotoxicity of this compound is dependent on the presence of a peroxidase enzyme.
-
Materials:
-
Cancer cell line(s) of interest.
-
Horseradish Peroxidase (HRP).
-
Test compound.
-
Cell viability reagent (e.g., MTT, resazurin).
-
96-well cell culture plates.
-
-
Procedure: a. Seed the cancer cells in 96-well plates and allow them to attach overnight. b. Treat the cells with a serial dilution of the test compound in two sets of conditions:
- With a fixed, non-toxic concentration of HRP.
- Without HRP. c. Include controls for the compound alone, HRP alone, and vehicle. d. Incubate for a specified period (e.g., 48-72 hours). e. Add the cell viability reagent and measure the signal according to the manufacturer's instructions. f. Calculate the percentage of cell viability for each condition relative to the vehicle control. g. Determine the IC50 values for the compound in the presence and absence of HRP. A significant decrease in the IC50 value in the presence of HRP indicates peroxidase-dependent cytotoxicity.
| Parameter | Description |
| IC50 (-HRP) | Cytotoxicity of the compound alone. |
| IC50 (+HRP) | Cytotoxicity of the compound in the presence of HRP. |
| Activation Ratio | IC50 (-HRP) / IC50 (+HRP). A high ratio signifies efficient pro-drug activation. |
Section 3: Concluding Remarks and Future Directions
This guide provides a foundational strategy for the initial characterization of This compound . The proposed workflows are designed to systematically and efficiently probe the most probable therapeutic targets based on the established pharmacology of the indole-3-acetic acid class. Positive results in any of these pathways will warrant further, more in-depth investigation, including selectivity profiling against other receptors and enzymes, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological assessments. The logical progression from in vitro enzymatic and binding assays to cell-based functional and phenotypic screens ensures a robust and reliable evaluation of this novel compound's therapeutic potential.
References
- Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6oBCg_-sqf-7LA7anwxEAh5EE8HVbL5fqjk4r1kZEJ_zv0msvDjEctPXWWuZp6pu9W2s3f-U0BAWfqa0nZqBWNkTXtfTykDUDkbcq47DLDal2i68EtUUu7du84aHyE_Kt8dw=]
- Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMwo2HJFugtEN874k0wvtImABELJeClURwqjkxOWwQPiMJqBuAI_HQhVZBpFnlCXUurWPacz-gi7imfmH8RBYNQI7RLfUCOHD_FAaGBagHd9CfvSJknhJ5UO3ql3WUML12J-GTqp4qYXi6zKDdPHxJHuyWHorUpe0y]
- Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Molecular Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6sOn_iICo5c8fs81PvjBRpg69WThWZ_NaIu_GgAN7oGk8fz_dkWfB__nPn_g-EOZ0ZvN4qMpU_72-uU8cvUM3tLDDj3KmNkmKvzS6IPNDfP8bNhum6CH_YoE02KJDzzzE_SPO-rN8N6VmrGWuprmGGXO4wSLzSM2z3yfSyXCqzqsIV1PzDHdQxs-g07cLVMAWUSGd]
- Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8kDXGyzQ4K8aNsBP5UMHWioLqzQWprNDRAxZtcuxAO5DajHg5c7cAkFC6dn2HJLyFLtC1lFyScRz8Pio8TuITe8A7wrN780OSqikfmh-mdWvrJqMk6pVkPjyt468KjTrKRVCmgwbQZ2nycmg9MJLTaedqOHAZsl3ID2GdQ53EB8Ac4aZaTnoirS5lqwyaM0sClMykkK8TIEJjbfovHW8WWgoE4Vq330egyQ2a6qOwUZOiUbJLkYEljYb00DpQhgTIYzVfm8zswMaofYDO0A9HZ7P4XkZbjdOFyKTVZfqMryRifk-qDnyaVw==]
- Use of indole-3-acetic acid derivatives in medicine. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVjz1IB_0FB8tAF8L4Sc4_TTPYrBU2U6Chm6i2rniKlcxfr6Zo3Ryn4n6_PUgr8KQ---ZTXZARpYsjA6d6xGmXIqfOUnjVxZC1gtflDWbgX2Pnpz-c_vyibYiaEr-_q32QXbbG-kq3dCZtxyah]
- Indole-3-acetic acid. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7axA2VuJpewuMWFyZG68MqosRfBDhkkvLZ33IIaNERz6XAS0DK6nypLxh4-LYKXbKrLXqeJgK9S_HPfgDDn50dLjzDcG5DsBWMtQh6ZF5hUJyoLJ3tXqRSyPk89r5IvhkNJoQlc59Saw00Uo=]
- Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSO_fVCs_PChJmts_4BOUt-NllXP94pErO644yCkmu-3Xa_rsMqleKy0j6p5MypOArqkahDe4RVR4RmNEU41iinJc2EXWUsAHJYqSvjAZBA5mngNERqP89G5p72G9EfAMuclNZ8YgD3B6YHPY=]
- 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqbDYn53J_b4NDmWDUJrsNW7vZt26BHduevQVcoA4ITEDiwjBZmFuMWbN84n2jaVOJ8JYdUNAwqeZO-bcgqvLO2-r3bEiJUBn0eeb7HZVeZEO_YzJWUYmoqZ_VtUYVXZO1x-E=]
- Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968), a Potent, Selective, and Orally Bioavailable Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonist. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ7Jb7_nUAVG68-zzo2rTEDcf6G_PORGocFHkSttNTUNgbhWStw2CpyufBv9hWpfqOGfc7tKVCVISdHbA-GcYJiWs-J5wzfQELvXeCJbrR1AfZBE9ivivrBq_dPOQrV3I9MBc=]
- Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN0xz02hpf9B0zLsh0IGiCiP_yfWVrl0Vy7uEpRJrTiOgp5x8olowv6ctzZahY_HuFrSN8Rrw2y8SQEmuGvUl-SWJD_P3J788WLqIR8ndtl5emKZ5eeblhlxjriTA6PewyYKQ=]
Sources
- 1. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. ask-ayurveda.com [ask-ayurveda.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968), a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Indole-3-Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA), the most abundant natural auxin, governs nearly every aspect of plant growth and development.[1][2] Its structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals.[3][4] This guide provides a comprehensive overview of the synthetic strategies employed to generate diverse IAA derivatives. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for key transformations. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel IAA derivatives for applications in agriculture, medicine, and materials science.
Introduction: The Significance of the Indole-3-Acetic Acid Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, with its derivatives exhibiting a remarkable breadth of biological activities.[4] Indole-3-acetic acid, in particular, is not only a pivotal phytohormone but also a versatile starting point for the synthesis of compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents.[3][5] The ability to strategically modify the indole core and the acetic acid side chain allows for the fine-tuning of physicochemical properties and biological targets. This guide will explore the key synthetic disconnections and bond-forming strategies that enable access to a wide array of IAA analogues.
Classical Approaches to Indole-3-Acetic Acid Synthesis
The Fischer Indole Synthesis: A Time-Honored Strategy
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring.[6][7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[6][7]
2.1.1. Mechanism and Rationale
The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[9][9]-Sigmatropic Rearrangement: A concerted pericyclic reaction, akin to a Claisen rearrangement, occurs to form a di-imine intermediate.[6][7]
-
Rearomatization: The intermediate rearomatizes, driven by the formation of a stable benzene ring.
-
Cyclization and Elimination: An intramolecular cyclization followed by the elimination of ammonia yields the final indole product.[6][7]
The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride.[7] The reaction conditions, including temperature and solvent, must be carefully optimized to maximize yield and minimize side reactions. A notable application of this method is in the synthesis of the anti-inflammatory drug Indomethacin.[7]
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis.
2.1.2. Experimental Protocol: Synthesis of Indole-3-acetic acid from Glutamic Acid and Phenylhydrazine[10]
This procedure exemplifies the Fischer indole synthesis approach.
Materials:
-
Glutamic acid
-
Phenylhydrazine
-
Acetic acid (25%)
-
Hydrochloric acid
-
Ether
-
Sodium hydroxide (N)
-
Sodium sulfate
Procedure:
-
A solution of 22.0 g (0.20 mole) of phenylhydrazine in 50 ml of 25% acetic acid is prepared.[10]
-
The reaction mixture is heated for 20 minutes on a steam bath.[10]
-
The mixture is then acidified to Congo red with hydrochloric acid, cooled, and extracted with 200 ml of ether, followed by another extraction with 100 ml of ether.[10]
-
The combined ether extracts are washed with 300 ml of N NaOH.[10]
-
The basic solution is acidified with 10% hydrochloric acid.[10]
-
The resulting phenylhydrazone is extracted with two 100 ml portions of ether.[10]
-
The combined ether extracts are dried over sodium sulfate and the solvent is removed by distillation to yield the product.[10]
Table 1: Comparison of Classical Indole Synthesis Methods
| Method | Starting Materials | Key Features | Limitations |
| Fischer Indole Synthesis | Arylhydrazines, Aldehydes/Ketones | Versatile, widely applicable, one-pot potential | Harsh acidic conditions, potential for side reactions, regioselectivity issues with unsymmetrical ketones.[3] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Good for synthesizing indoles with substituents on the benzene ring. | Requires strong base, limited to specific starting materials. |
| Madelung Synthesis | N-acyl-o-toluidine | Intramolecular cyclization using a strong base at high temperatures. | Requires high temperatures, limited to specific substrates. |
Modern Palladium-Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of indoles and their derivatives, offering milder reaction conditions, broader functional group tolerance, and novel bond-forming strategies. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the functionalization of the indole core.
Heck Coupling: C-C Bond Formation at the Indole Ring
The Heck reaction provides a versatile method for the alkenylation of indoles.[9][11][12] This palladium-catalyzed reaction couples an unsaturated halide (or triflate) with an alkene.[9] Both direct C-H functionalization and cross-coupling with pre-functionalized indoles are possible.
3.1.1. Mechanistic Insights and Regiocontrol
The regioselectivity of the Heck reaction on the indole nucleus (C2 vs. C3) can be a significant challenge. However, careful selection of ligands and reaction conditions can provide excellent control.[12][13] For instance, the use of specific sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to enable a switch in regioselectivity, allowing for either C2 or C3 alkenylation.[12] The choice of the nitrogen-protecting group on the indole can also influence the outcome.[9]
Diagram: General Catalytic Cycle for the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
3.1.2. Experimental Protocol: Aqueous Heck Cross-Coupling of Halo-indoles[11]
This protocol demonstrates a more environmentally friendly approach using aqueous conditions.
Materials:
-
Halo-indole (e.g., 5-iodo-indole)
-
Alkene (e.g., acrylic acid)
-
Sodium tetrachloropalladate (Na₂PdCl₄)
-
Sulfonated SPhos ligand
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile/Water (1:1)
Procedure:
-
In a microwave vial, add sodium tetrachloropalladate (5 mol%) and sulfonated SPhos (12.5 mol%).[11]
-
Purge the vial with nitrogen and add a degassed 1:1 mixture of acetonitrile and water (1 mL).[11]
-
Stir the mixture at room temperature for 15 minutes.[11]
-
Add the halo-indole (0.1 mmol), sodium carbonate (0.2 mmol), and the alkene (0.15 mmol).[11]
-
Heat the reaction mixture at 80 °C using a microwave reactor for the required time.[11]
-
After cooling, the product can be isolated by standard workup and purification techniques like flash chromatography.[11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[14][15] This reaction is highly valuable for introducing alkynyl functionalities onto the indole scaffold, which can then be further elaborated.[16][17]
3.2.1. Key Considerations
A typical Sonogashira reaction involves a palladium(0) catalyst, a copper(I) salt (e.g., CuI), and an amine base.[14] The development of copper-free and solvent-free conditions, as well as the use of robust, recyclable catalysts like silica-supported palladium, has significantly improved the sustainability and practicality of this method.[16][17]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine.[18] This reaction is instrumental in the synthesis of N-arylindoles and other N-functionalized IAA derivatives.[19][20]
3.3.1. Ligand Choice is Key
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[18] Sterically hindered and electron-rich ligands, such as those from the SPhos and XPhos families, are often employed to facilitate the catalytic cycle. The reaction typically requires a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).[21]
Synthesis of Specific Indole-3-Acetic Acid Derivatives
Ester and Amide Derivatives
The carboxylic acid moiety of IAA provides a convenient handle for further derivatization. Standard esterification and amidation reactions can be employed to generate a wide range of esters and amides with diverse biological activities.[22][23][24]
4.1.1. Experimental Protocol: Synthesis of an Indole-3-acetic acid Amide[23]
Materials:
-
Indole-3-acetic acid
-
Thionyl chloride
-
Aniline (or a substituted aniline)
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Indole-3-acetic acid is reacted with thionyl chloride to form the corresponding acyl chloride.[23]
-
The acyl chloride is then treated with an aniline in the presence of a base to yield the desired amide derivative.[23]
-
The product can be purified by crystallization or chromatography.
N-Substituted Derivatives
The indole nitrogen can be functionalized through various methods, including alkylation and arylation. As mentioned, the Buchwald-Hartwig amination is a powerful tool for N-arylation.[19] Alkylation can be achieved using alkyl halides in the presence of a base.
Conclusion and Future Outlook
The synthesis of indole-3-acetic acid derivatives is a vibrant and evolving field of research. While classical methods like the Fischer indole synthesis remain valuable, modern transition-metal-catalyzed reactions have opened up new avenues for the construction and functionalization of the indole core. The continued development of more efficient, selective, and sustainable synthetic methodologies will undoubtedly lead to the discovery of novel IAA derivatives with important applications in medicine, agriculture, and beyond. The strategic combination of different synthetic approaches will be key to accessing increasingly complex and diverse molecular architectures.
References
- Amin, S. A., Hmelo, L. R., van Tol, H. M., Durham, B. P., Carlson, L. T., Heal, K. R., ... & Ingalls, A. E. (2015). The role of bacterial IAA in the Emiliania huxleyi-Phaeobacter inhibens symbiosis. Frontiers in microbiology, 6, 277.
- Bream, R. N., Binner, M., & Moody, C. J. (2014). Heck diversification of indole-based substrates under aqueous conditions: from indoles to unprotected halo-tryptophans and halo-tryptophans in natural product derivatives. Beilstein journal of organic chemistry, 10, 2368–2374.
- Chen, M., & Sigman, M. S. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates.
- Chen, J., Wang, H., Zhang, Y., & Zhu, J. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(11), 6247-6256.
- Catarino, R., Martins, M. B., Iley, J., & Moreira, R. (2018).
- Chrzanowska, M., & Dzięgielewski, M. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3379.
- Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account. (n.d.).
- Dong, J., & Dong, G. (2020). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic letters, 22(15), 6046–6050.
- Wang, Y. J., Yuan, C. H., Chu, D. Z., & Jiao, L. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(38), 10464-10470.
- Ligand‐controlled C2−H and C3−H selective oxidative Heck reaction of indoles by Jiao. (n.d.).
- Biniecki, S., & Horoszkiewicz, Z. (1974). [Synthesis of indolyl-3-acetic acid (1-phenyl-2-3-dimethyl-5-oxo-4-pyrazolyl) amide of 3-indolylacetic acid and N-methyl-(1-phenyl-2,3-3-indolylacetic acid]. Acta poloniae pharmaceutica, 31(2), 151–155.
- Tyrrell, E., Whiteman, L., & Williams, N. (2009).
- Tyrrell, E., Whiteman, L., & Williams, N. (2009).
- Liu, F., Chen, H., Wang, T., Zhang, G., & Li, H. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 938501.
- Duca, D., & Glick, B. R. (2020). Indole-3-Acetic Acid in Microbial and Microorganism-Plant Signaling. Frontiers in microbiology, 11, 561833.
- Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Spaepen, S., Vanderleyden, J., & Remans, R. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS microbiology reviews, 31(4), 425–448.
- Fischer Indole Synthesis. (n.d.). University of Mumbai.
- Snyder, H. R., & Pilgrim, F. J. (1953). Indole-3-acetic Acid. Organic Syntheses, 33, 43.
- Wang, X., Zhang, Y., Li, M., Wang, Y., Zhang, Y., & Wei, S. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(44), 31086-31095.
- Indole-3-acetic acid. (n.d.). Wikipedia.
- Indole-3-acetic acid synthesis. (n.d.). ChemicalBook.
- Fischer indole synthesis. (n.d.). Wikipedia.
- A General Synthesis of End-Functionalized Oligoanilines via Palladium-Catalyzed Amination. (2001). Journal of the American Chemical Society, 123(34), 8328-8339.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. (n.d.).
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13.
- Fischer Indole Synthesis. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Li, D., Wang, Q., Wang, L., Liu, K., Li, J., & Li, X. (2022). Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. Frontiers in immunology, 13, 829933.
- Buchwald–Hartwig amin
- Fischer Indole Synthesis. (n.d.). J&K Scientific LLC.
- US2701251A - Process of producing indoleacetic acids and new indoleacetic acids produced thereby. (1955).
- US2701250A - Process of producing indole-3-acetic acids. (1955).
- Labeeuw, L., Kientz, B., & Chrétien, F. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in marine science, 3, 237.
- Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. (2004). Chinese Journal of Chemistry, 22(8), 854-857.
- Direct C−H Arylation of Indole‐3‐Acetic Acid Derivatives Enabled by an Autonomous Self‐Optimizing Flow Reactor. (2021).
- Billingsley, K. L., & Buchwald, S. L. (2008). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.
- Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. (1998). Journal of the Brazilian Chemical Society, 9(5), 455-460.
- Nguyen, T. K. C., Tran, T. T. H., & Park, S. W. (2021). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. Plants, 10(11), 2390.
- Phytochemicals in Food – Uses, Benefits & Food Sources. (n.d.). Ask Ayurveda.
- CN104311469A - Synthetic method of substituted indole-3-acetic acid. (2015).
- Zhang, X., Li, M., & Wang, X. (2021). High-Level Production of Indole-3-acetic Acid in the Metabolically Engineered Escherichia coli. Applied and environmental microbiology, 87(6), e02621-20.
Sources
- 1. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2701251A - Process of producing indoleacetic acids and new indoleacetic acids produced thereby - Google Patents [patents.google.com]
- 11. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sci-hub.se [sci-hub.se]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Synthesis of indolyl-3-acetic acid (1-phenyl-2-3-dimethyl-5-oxo-4-pyrazolyl) amide of 3-indolylacetic acid and N-methyl-(1-phenyl-2,3-3-indolylacetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 24. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
The Indole Scaffold: A Privileged Framework in the Discovery and Development of Novel Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and profound biological activities.[1][2][3][4] This technical guide provides a comprehensive exploration of the discovery and development of novel indole-containing compounds for cancer therapy. We delve into the rationale behind its "privileged" status, dissect key mechanisms of action, and present field-proven experimental workflows for the identification and preclinical evaluation of promising new chemical entities. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, bridging the gap between foundational knowledge and the intricate process of bringing a novel therapeutic from the bench to preclinical candidacy.
The Enduring Significance of the Indole Scaffold in Oncology
The indole framework is not merely a common motif in anticancer agents; it is a structurally and functionally privileged scaffold.[2][3][5] Its prevalence in both natural products with potent cytotoxic activity, such as the vinca alkaloids, and in clinically successful synthetic drugs like sunitinib, underscores its importance.[1][6][7] The indole ring's unique electronic properties and its ability to form crucial hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with a multitude of biological targets are central to its success.[8] This versatility allows for the modulation of a wide array of oncogenic pathways, making it a fertile ground for the development of targeted cancer therapies.[1][5][9]
Key Mechanistic Pathways Targeted by Novel Indole Compounds
The anticancer effects of indole derivatives are multifaceted, often involving the modulation of several key cellular processes critical for cancer cell proliferation, survival, and metastasis.[5][9] Understanding these mechanisms is paramount for rational drug design and the identification of predictive biomarkers.
Disruption of Microtubule Dynamics: A Classic Target with Modern Iterations
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer agents.[10][11][12] Numerous indole-based compounds exert their cytotoxic effects by interfering with tubulin polymerization.[13][14] These agents can either inhibit the polymerization of tubulin dimers or prevent the disassembly of microtubules, ultimately leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[10][11]
The colchicine binding site on β-tubulin is a particularly important target for many small molecule inhibitors, including several classes of indole derivatives.[15] The structural flexibility of the indole scaffold allows for the design of compounds that can effectively occupy this pocket and disrupt microtubule dynamics.[12]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a step-by-step method to assess the effect of a novel indole compound on tubulin polymerization.
Objective: To determine if a test compound inhibits or enhances tubulin polymerization in a cell-free system.
Materials:
-
Tubulin (unlabeled, >99% pure)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
GTP solution
-
General tubulin buffer (e.g., PEM buffer)
-
Test indole compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., paclitaxel for polymerization enhancement, colchicine for inhibition)
-
Negative control (vehicle)
-
96-well microplate, preferably black with a clear bottom
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the general tubulin buffer and store it on ice.
-
Prepare a stock solution of the test indole compound and the control compounds in DMSO.
-
Prepare a working solution of GTP in the general tubulin buffer.
-
-
Assay Setup:
-
On ice, add the following to each well of the 96-well plate:
-
General tubulin buffer
-
Glycerol
-
Fluorescent reporter
-
Test compound at various concentrations, positive control, or negative control.
-
-
Add the tubulin protein to each well and mix gently.
-
-
Initiation of Polymerization:
-
Initiate the polymerization by adding the GTP solution to each well.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound and the controls.
-
An increase in fluorescence over time indicates tubulin polymerization.
-
Compare the polymerization curves of the test compound-treated samples to the negative control to determine if there is inhibition or enhancement of polymerization.
-
Calculate the IC50 value for inhibitory compounds.
-
Kinase Inhibition: Halting Aberrant Signaling Cascades
The dysregulation of protein kinase signaling is a hallmark of many cancers.[5] Kinases play a pivotal role in regulating cell growth, proliferation, differentiation, and survival, making them attractive targets for therapeutic intervention.[16][17] The indole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[5][16][18] FDA-approved drugs like Sunitinib, a multi-targeted tyrosine kinase inhibitor, exemplify the success of this approach.[1][7]
Novel indole derivatives are being developed to target a wide range of kinases implicated in cancer, including:
-
Receptor Tyrosine Kinases (RTKs): such as VEGFR, EGFR, and PDGFR, which are crucial for tumor angiogenesis and growth.[5][17]
-
Non-receptor Tyrosine Kinases: like SRC, which is involved in cell adhesion, invasion, and proliferation.[19]
-
Serine/Threonine Kinases: including CDKs, which regulate the cell cycle, and PI3K/Akt/mTOR pathway components, which are central to cell survival and proliferation.[9][16][20]
Diagram: Generalized Kinase Inhibition by an Indole Compound
Caption: Indole kinase inhibitors often competitively block the ATP-binding site of kinases.
Induction of Apoptosis: Triggering Programmed Cell Death
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.[21] Many indole compounds, including the natural products indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are potent inducers of apoptosis.[21][22][23][24]
The pro-apoptotic effects of indole derivatives are often mediated through the modulation of multiple signaling pathways, including:
-
Downregulation of anti-apoptotic proteins: such as Bcl-2 and survivin.[21][22]
-
Upregulation of pro-apoptotic proteins: like Bax.[25]
-
Inhibition of the NF-κB signaling pathway: which plays a critical role in promoting cell survival and inflammation.[21][22]
-
Activation of caspases: the executioners of apoptosis.
Diagram: Apoptosis Induction by Indole Compounds
Caption: Indole compounds can induce apoptosis through multiple interconnected pathways.
Lead Discovery and Optimization: A Workflow for Novel Indole Therapeutics
The journey from a promising indole scaffold to a preclinical candidate involves a rigorous and iterative process of design, synthesis, and biological evaluation.
Synthesis of Novel Indole Derivatives
The chemical synthesis of novel indole derivatives is a critical first step.[26][27] Multistep reaction schemes are often employed to generate libraries of compounds with diverse substitutions on the indole ring.[26][27] This allows for a systematic exploration of the structure-activity relationship (SAR).
Experimental Workflow: General Synthesis of Indole-Based Compounds
Caption: A generalized workflow for the synthesis and characterization of novel indole compounds.
In Vitro Screening and SAR Analysis
Once a library of compounds has been synthesized, it is subjected to a battery of in vitro assays to identify hits and establish a preliminary SAR.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of novel compounds against cancer cell lines.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test indole compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test indole compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Preclinical Evaluation in Animal Models
Promising lead compounds identified through in vitro screening are then advanced to in vivo studies to assess their efficacy and safety in a more physiologically relevant setting. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel indole derivatives.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected novel indole derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 5f | MCF-7 (Breast) | Not Specified | 13.2 | [26][27] |
| 5f | MDA-MB-468 (Breast) | Not Specified | 8.2 | [26][27] |
| Compound 2 (Shi et al.) | HeLa (Cervical) | Antiproliferative | 8.7 | [1] |
| Compound 16 (Shawish et al.) | A549 (Lung) | Cytotoxicity | 2.66 | [1] |
| Indole-3-carbinol | H1299 (Lung) | MTT | 449.5 | [25] |
| 3,10-dibromofascaplysin | K562 (Leukemia) | Not Specified | 0.318 | [25] |
| Compound 12 (Chalcone-indole) | Various | Antiproliferative | 0.22 - 1.80 | [15] |
| Quinoline-indole derivative 13 | Various | Antiproliferative | 0.002 - 0.011 | [15] |
| Compound 10b | A549 (Lung) | Antiproliferative | 0.120 | [28] |
| Compound 10b | K562 (Leukemia) | Antiproliferative | 0.010 | [28] |
| Compound 3b | A549 (Lung) | Antiproliferative | 0.48 | [29] |
| Compound 2c | HepG2 (Liver) | Antiproliferative | 13.21 | [29] |
Future Perspectives and Conclusion
The indole scaffold continues to be a highly fruitful area of research in oncology drug discovery.[5][6] Future efforts will likely focus on the development of more selective and potent inhibitors of specific oncogenic targets, as well as the exploration of novel mechanisms of action. The use of advanced computational methods for in silico screening and rational drug design will undoubtedly accelerate the discovery of the next generation of indole-based cancer therapeutics. Furthermore, the development of innovative drug delivery systems, such as nanoparticle formulations, holds promise for improving the therapeutic index of these compounds.[7]
References
-
Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets, 11(6), 652–666. [Link]
-
Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(17), 2235–2253. [Link]
-
Al-Ostath, A. A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42369–42379. [Link]
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2023). PubMed Central. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
-
Al-Ostath, A. A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42369–42379. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI. [Link]
-
Sidhu, J. S., et al. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 160–173. [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404–416. [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404–416. [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(2), 155–182. [Link]
-
Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets, 11(6), 652–666. [Link]
-
Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. (2016). Current Medicinal Chemistry, 23(26), 2949–2972. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Pharmaceuticals, 17(7), 922. [Link]
-
Indole-Based, Antiproliferative Agents Targeting Tubulin Polymerization. (2017). Current Topics in Medicinal Chemistry, 17(2), 120–137. [Link]
-
Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Current Drug Targets, 11(6), 652–666. [Link]
-
Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. (2022). Bioorganic & Medicinal Chemistry, 55, 116597. [Link]
-
Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets, 11(6), 652–666. [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(2), 155–182. [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836–1853. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2020). Molecules, 25(24), 5949. [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI. [Link]
-
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2021). Molecules, 26(23), 7248. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 238, 114457. [Link]
-
Indole Derivatives as Anticancer Agents For Breast Cancer Therapy: A Review. (2016). Anti-Cancer Agents in Medicinal Chemistry, 16(2), 160–173. [Link]
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163935. [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023). Molecules, 28(13), 5035. [Link]
-
Indole Antitumor Agents in Nanotechnology Formulations: An Overview. (2022). Pharmaceuticals, 15(11), 1338. [Link]
-
de Sa Alves, F. R., Barreiro, E. J., & Fraga, C. A. M. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry, 9(7), 782–793. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). (2022). European Journal of Medicinal Chemistry, 238, 114457. [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules, 27(21), 7564. [Link]
-
The structure-activity relationship (SAR) of the novel indole derivatives (3a-7) exhibited several common features. (2022). ResearchGate. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship. (2022). Semantic Scholar. [Link]
-
Indole: A privileged scaffold for the design of anti-cancer agents. (2019). European Journal of Medicinal Chemistry, 183, 111691. [Link]
-
An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids. (2025). Expert Opinion on Therapeutic Patents, 35(5), 361–380. [Link]
-
Basic mechanism of action for indole containing anti-lung cancer drugs. (2024). ResearchGate. [Link]
-
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2021). MDPI. [Link]
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. [Link]
-
Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(16), 4059–4064. [Link]
-
Quantitative Structure-Activity Relationships for Anticancer Activity of 2- Phenylindoles Using Mathematical Molecular Descriptors. (2010). Current Computer-Aided Drug Design, 6(3), 195–203. [Link]
-
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Current Molecular Pharmacology, 16(10), 1184–1203. [Link]
-
Novel indole-based synthetic molecules in cancer treatment: Synthetic strategies and structure-activity relationship. (2022). CoLab. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Indole: A privileged scaffold for the design of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer [ouci.dntb.gov.ua]
- 19. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ingentaconnect.com [ingentaconnect.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Introduction
Substituted indole-3-acetic acid derivatives are a significant class of compounds in medicinal chemistry and drug development, often serving as crucial intermediates in the synthesis of pharmacologically active molecules. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid. The described methodology follows a robust and efficient two-step synthetic sequence: the N-alkylation of an indole-3-acetic acid ester followed by ester hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights to ensure successful synthesis.
The strategic introduction of a 2-methoxyethyl group onto the indole nitrogen can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, metabolic stability, and biological activity. The presented protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, beginning with the readily available ethyl indole-3-acetate. The first step involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with a 2-methoxyethylating agent. The subsequent step is the saponification of the ester to yield the final carboxylic acid product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of the target compound.
Part 1: Synthesis of Ethyl 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetate
This procedure is based on the well-established method of N-alkylation of indoles using a strong base and an alkyl halide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl indole-3-acetate | 189.22 | 5.0 g | 26.4 |
| Sodium Hydride (60% in oil) | 24.00 | 1.27 g | 31.7 |
| 2-Bromoethyl methyl ether | 138.99 | 4.4 g (3.2 mL) | 31.7 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add ethyl indole-3-acetate (5.0 g, 26.4 mmol) to a dry 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Dissolution: Add anhydrous dimethylformamide (DMF, 50 mL) to the flask and stir until the ethyl indole-3-acetate is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.27 g, 31.7 mmol) portion-wise. The addition should be slow to control the evolution of hydrogen gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.
-
Addition of Alkylating Agent: Slowly add 2-bromoethyl methyl ether (4.4 g, 31.7 mmol) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetate.
Part 2: Synthesis of this compound
The hydrolysis of the ester is achieved through saponification using a strong base.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetate | 247.29 | 4.0 g | 16.2 |
| Potassium Hydroxide (KOH) | 56.11 | 1.82 g | 32.4 |
| Ethanol | 46.07 | 40 mL | - |
| Water | 18.02 | 10 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetate (4.0 g, 16.2 mmol) in ethanol (40 mL).
-
Addition of Base: Add a solution of potassium hydroxide (1.82 g, 32.4 mmol) in water (10 mL) to the flask.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the residue with water and cool in an ice bath. Acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Drying: Dry the solid product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Causality Behind Experimental Choices
-
Choice of Base in N-Alkylation: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen, which has a pKa of approximately 17. This generates the highly nucleophilic indolide anion, facilitating the subsequent Sₙ2 reaction with the alkyl halide.[2]
-
Solvent for N-Alkylation: Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the indole substrate and the resulting indolide salt, and it promotes the Sₙ2 reaction.
-
Reaction Temperature: The initial deprotonation is carried out at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is allowed to proceed at room temperature to ensure a reasonable reaction rate.
-
Ester Hydrolysis Conditions: The use of a strong base like potassium hydroxide in a protic solvent mixture (ethanol/water) is a standard and effective method for saponification. The elevated temperature accelerates the hydrolysis of the sterically accessible ethyl ester.
-
Purification: Column chromatography is employed to purify the intermediate ester, effectively removing any unreacted starting materials and byproducts. The final acid product is often of high purity after precipitation and washing, but recrystallization can be used for further purification if required.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently and efficiently produce this valuable indole derivative for their research and development needs. The self-validating nature of the protocol, with clear steps for reaction monitoring and purification, ensures a high probability of success.
References
-
ResearchGate. (n.d.). Synthesis of N-alkylated indoles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
ResearchGate. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
Sources
A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
An Application Note for the Pharmaceutical Sciences
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid, a key indole derivative in pharmaceutical research. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in a regulated drug development environment. The protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R1) for analytical procedure validation and Q1A(R2) for stability testing.[1][2] This guide provides researchers and drug development professionals with a comprehensive protocol, the scientific rationale behind the methodological choices, and a framework for validation and implementation.
Introduction: The Analytical Imperative
This compound belongs to the indole class of compounds, which are of significant interest in medicinal chemistry. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. A robust analytical method is essential to quantify the API, identify and measure any process-related impurities, and detect degradation products that may form during manufacturing or storage.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This note details a stability-indicating RP-HPLC method, meaning it can definitively separate the main compound from its potential degradation products, a critical requirement for stability studies as mandated by regulatory bodies.[5][6]
Foundational Principles: Method Development Rationale
The development of this method was guided by the physicochemical properties of the target analyte, which features a moderately hydrophobic indole core and an ionizable carboxylic acid group.
-
Chromatographic Mode: Reversed-phase chromatography was selected as the most suitable mode.[7][8] The non-polar stationary phase (C18) effectively retains the hydrophobic indole structure, while a polar mobile phase allows for controlled elution.
-
Control of Ionization: The analyte is an acetic acid derivative, making it a weak acid. To achieve consistent retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed.[9] According to chromatographic theory, this is achieved by setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[10] An acidic mobile phase (pH ≈ 2.5) ensures the analyte is in its neutral, more retained form.
-
Detector Selection: The indole ring contains a strong chromophore, making UV detection a sensitive and straightforward choice. A preliminary scan of the analyte in the mobile phase diluent is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For indole derivatives, this is often around 280 nm.[11][12]
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, photodiode array (PDA) or UV detector. |
| Analytical Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent). |
| Data Acquisition | Chromatography Data System (CDS) compliant with 21 CFR Part 11. |
| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade), Trifluoroacetic Acid (TFA) or o-Phosphoric Acid. |
| Standards | Certified Reference Standard of this compound. |
Detailed Analytical Protocol
This section outlines the finalized chromatographic conditions and the procedures for preparing standards and samples.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Acidic modifier to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape and retention.[9] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for indole derivatives. |
| Gradient Elution | 0-2 min: 30% B, 2-15 min: 30% to 85% B, 15-17 min: 85% B, 17-18 min: 85% to 30% B, 18-25 min: 30% B | A gradient is employed to ensure elution of the main peak with good resolution from both early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Thermostatting the column ensures reproducible retention times by minimizing fluctuations due to ambient temperature changes. |
| Detection Wavelength | 280 nm (or determined λ-max) | Provides high sensitivity for the indole chromophore. A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A suitable volume to balance sensitivity and potential peak overload. |
| Run Time | 25 minutes | Allows for the elution of all components and re-equilibration of the column for the next injection. |
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is recommended. This composition ensures the solubility of the analyte and is compatible with the mobile phase.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This concentration is typically suitable for purity determination.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2(R1))
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The following experiments are required to validate this purity method.
Diagram: HPLC Analysis & Validation Workflow
A flowchart of the overall process from solution preparation to final data assessment.
System Suitability Test (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is done by making five replicate injections of the Working Standard Solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and resolving power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector system. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
These criteria are based on general expectations found in pharmacopeial chapters like USP <621>.[15][16]
Specificity (Stability-Indicating Power)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
-
Protocol:
-
Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Perform forced degradation studies on the API. The goal is to achieve 5-20% degradation to ensure that potential degradation products are generated at detectable levels without destroying the main peak.[5][17]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105 °C for 48 hours.
-
Photolytic: Solution exposed to UV/Vis light as per ICH Q1B guidelines.
-
-
Analyze all stressed samples. Use a PDA detector to perform peak purity analysis on the analyte peak in each chromatogram.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products or impurities. The peak purity angle must be less than the peak purity threshold.
Linearity
-
Protocol: Prepare a series of at least five solutions from the Standard Stock Solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 to 0.15 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
-
Protocol: Analyze, in triplicate, samples of a known blank matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six individual preparations of the sample at 100% of the test concentration on the same day.
-
Acceptance Criteria: The %RSD of the purity values should be ≤ 1.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD between the two sets of data should meet predefined laboratory criteria.
-
Limit of Quantitation (LOQ)
-
Protocol: The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The precision (%RSD) at the LOQ should not exceed 10%.
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected by the changes.
Diagram: Interrelation of ICH Q2(R1) Validation Parameters
Relationship between the core validation parameters required by ICH Q2(R1).
Data Analysis and Reporting
The purity of the sample is determined by area percent normalization. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.
Formula: % Impurity = (Area_impurity / Area_total) * 100 % Purity = 100 - (Sum of % All Impurities)
Reporting: The report should include the chromatograms, a summary of the system suitability results, the calculated purity of the sample, and the levels of any specified or unspecified impurities above the reporting threshold (typically 0.05%).
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the purity assessment of this compound. Its development was based on sound chromatographic principles, and its validation according to ICH guidelines confirms its suitability for use in a quality control environment. The stability-indicating nature of the method, proven through forced degradation studies, makes it particularly valuable for stability testing throughout the drug development lifecycle.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia.
-
<621> CHROMATOGRAPHY . Source: U.S. Pharmacopeia.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . Source: ResolveMass Laboratories.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy.
-
Understanding the Latest Revisions to USP <621> . Source: Agilent.
-
USP <621> Chromatography . Source: DSDP Analytics.
-
Quality Guidelines . Source: International Council for Harmonisation (ICH).
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography . Source: PubMed, National Library of Medicine.
-
<621> Chromatography - Notice of Adoption . Source: U.S. Pharmacopeia.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration (FDA).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - PDF . Source: U.S. Food and Drug Administration (FDA).
-
Development of forced degradation and stability indicating studies of drugs—A review . Source: National Institutes of Health (NIH).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub.
-
A practical guide to forced degradation and stability studies for drug substances . Source: Onyx scientific.
-
Q1A(R2) Stability Testing of New Drug Substances and Products . Source: International Council for Harmonisation (ICH).
-
Reversed Phase HPLC Columns . Source: Phenomenex.
-
Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane... . Source: PubMed, National Library of Medicine.
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects . Source: YouTube.
-
How does an acid pH affect reversed-phase chromatography separations? . Source: Biotage.
-
Can you retain polar acidic compounds using reversed-phase conditions? . Source: YouTube.
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC . Source: LCGC International.
-
Novel Indole–Thiazole Derivative... Validation of an HPLC-UV Quantification Method . Source: ACS Omega.
-
Reversed-phase chromatography . Source: Wikipedia.
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation... . Source: Chemical Engineering Transactions.
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column . Source: SIELC Technologies.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cetjournal.it [cetjournal.it]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. agilent.com [agilent.com]
- 16. dsdpanalytics.com [dsdpanalytics.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for a Novel VISTA Antagonist in Cell Culture Assays
Introduction: Targeting the VISTA Immune Checkpoint with 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
The landscape of cancer immunotherapy is continually evolving, with research intensely focused on identifying novel immune checkpoint regulators beyond the well-established PD-1/PD-L1 and CTLA-4 pathways. One such promising target is the V-domain Ig suppressor of T-cell activation (VISTA), a negative checkpoint regulator that plays a critical role in suppressing T-cell and myeloid cell responses.[1][2][3] The compound this compound represents a potential small molecule antagonist designed to inhibit VISTA-mediated immunosuppression. Small molecule inhibitors offer distinct advantages, including the potential for oral bioavailability and different pharmacokinetic profiles compared to monoclonal antibodies.[4][5]
This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing this indole acetic acid derivative in foundational cell culture assays. It is intended for researchers in immunology, oncology, and drug development who are investigating novel immunomodulatory agents. The protocols outlined herein are designed to be self-validating, providing a robust framework for assessing the compound's efficacy in blocking VISTA signaling and enhancing anti-tumor immune responses in vitro.
Scientific Foundation: The Multifaceted Role of VISTA in Immune Suppression
VISTA, also known as PD-1H, is predominantly expressed on hematopoietic cells, with high levels on myeloid cells such as monocytes, macrophages, and dendritic cells, and lower levels on naïve T-cells and regulatory T-cells (Tregs).[3] Its unique expression pattern and function distinguish it from other B7 family members.[2] VISTA can act as both a ligand and a receptor, exerting its inhibitory effects through multiple mechanisms:
-
Direct T-Cell Suppression : VISTA expressed on antigen-presenting cells (APCs) can engage a yet-to-be-fully-defined receptor on T-cells, leading to inhibited proliferation, reduced cytokine production (e.g., IFN-γ, IL-2), and maintenance of a quiescent state.[1]
-
Myeloid Cell Regulation : VISTA signaling within myeloid cells promotes an immunosuppressive phenotype, hindering their ability to activate robust anti-tumor T-cell responses.
-
pH-Dependent Activity : VISTA's interaction with its binding partners, such as PSGL-1, can be enhanced in the acidic tumor microenvironment, further contributing to localized immune evasion.[1][2][6]
By blocking these interactions, a small molecule antagonist like this compound aims to "release the brakes" on the immune system, thereby restoring T-cell effector functions and promoting a pro-inflammatory tumor microenvironment.
Proposed Mechanism of Action
The proposed mechanism for this VISTA antagonist is the disruption of the VISTA signaling pathway, leading to enhanced T-cell activation and function.
Caption: Workflow for the in vitro T-cell activation assay.
Step-by-Step Methodology:
-
Cell Isolation:
-
Thaw cryopreserved human PBMCs or use fresh whole blood.
-
Isolate CD4+ T-cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol. This minimizes non-specific activation of the T-cells.
-
Assess cell purity and viability via flow cytometry (e.g., using CD3 and CD4 antibodies and a viability dye like 7-AAD). Purity should be >95%.
-
-
Plate Coating:
-
Aseptically coat the wells of a flat-bottom 96-well tissue culture plate with anti-human CD3 antibody (e.g., 1 µg/mL in sterile PBS) overnight at 4°C. This provides the primary T-cell receptor (TCR) signal.
-
The next day, wash the wells twice with sterile PBS.
-
For VISTA-suppressed conditions, add recombinant human VISTA-Fc protein (e.g., 5-10 µg/mL in complete medium) to the appropriate wells and incubate for 2 hours at 37°C. This immobilizes the inhibitory ligand.
-
Wash the wells again twice with sterile PBS.
-
-
Assay Setup (See Table 1 for Plate Layout):
-
Resuspend the isolated CD4+ T-cells in complete medium.
-
For proliferation analysis, label the T-cells with CFSE according to the manufacturer's protocol prior to seeding.
-
Seed the T-cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium.
-
Add 100 µL of the 2X concentrated compound working solutions or vehicle control to the appropriate wells.
-
Table 1: Example Plate Layout for T-Cell Activation Assay
| Condition | Anti-CD3 | VISTA-Fc | Compound Treatment |
| Unstimulated Control | - | - | Vehicle |
| Stimulated Control | + | - | Vehicle |
| VISTA-Suppressed Control | + | + | Vehicle |
| Test Condition 1 | + | + | 2-[1-(...)]acetic acid (Dose 1) |
| Test Condition 2 | + | + | 2-[1-(...)]acetic acid (Dose 2) |
| ... (Dose-Response) | + | + | ... |
| Compound Cytotoxicity Ctrl | - | - | 2-[1-(...)]acetic acid (Highest Dose) |
-
Incubation:
-
Culture the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Endpoint Analysis:
-
Cytokine Production: Carefully collect 100-150 µL of the culture supernatant from each well without disturbing the cells. Centrifuge to pellet any floating cells and store the supernatant at -80°C until analysis. Measure the concentration of IFN-γ using a commercial ELISA kit, following the manufacturer's instructions.
-
T-Cell Proliferation: Gently harvest the cells from the plate. Analyze the dilution of the CFSE signal by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
-
Data Analysis and Interpretation
-
IFN-γ Secretion: Calculate the concentration of IFN-γ from the ELISA standard curve. Plot the IFN-γ concentration against the log of the compound concentration. A potent antagonist should show a dose-dependent increase in IFN-γ secretion in the "Test Condition" wells, ideally restoring it to levels seen in the "Stimulated Control".
-
Proliferation: In the flow cytometry analysis, gate on the live, single-cell population. The percentage of proliferated cells is determined by the proportion of cells that have undergone one or more divisions (i.e., have reduced CFSE fluorescence). A successful VISTA antagonist will increase the percentage of proliferated cells in a dose-dependent manner.
-
EC₅₀ Determination: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response in reversing VISTA-mediated suppression.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background IFN-γ in unstimulated wells | T-cells were activated during isolation; Mycoplasma contamination. | Handle cells gently; use negative selection kits; test cell bank for mycoplasma. |
| Low signal in stimulated controls | Suboptimal anti-CD3 concentration; Poor T-cell viability; Reagents expired. | Titrate anti-CD3 antibody; Check cell viability before seeding; Use fresh, validated reagents. |
| No reversal of VISTA suppression | Compound is inactive or unstable; Insufficient compound concentration; VISTA-Fc not active. | Verify compound integrity; Test a wider concentration range; Check the activity of the recombinant VISTA protein. |
| High variability between replicates | Inaccurate pipetting; Edge effects in the plate. | Use calibrated pipettes; Avoid using the outer wells of the 96-well plate or fill them with sterile PBS. |
References
-
Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA. (2021). BMC Immunology. Available at: [Link]
-
Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA. (2021). ResearchGate. Available at: [Link]
-
Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA. (2021). PubMed. Available at: [Link]
-
Discovery and Optimization of Small-Molecule Ligands for V-Domain Ig Suppressor of T-Cell Activation (VISTA). (2020). ResearchGate. Available at: [Link]
-
Discovery and Optimization of Small-Molecule Ligands for V-Domain Ig Suppressor of T-Cell Activation (VISTA). (2020). PubMed. Available at: [Link]
-
Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2023). PubMed Central. Available at: [Link]
-
Phocaeicola vulgatus induces immunotherapy resistance in hepatocellular carcinoma via reducing indoleacetic acid production. (2024). PubMed Central. Available at: [Link]
-
Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2023). RSC Publishing. Available at: [Link]
-
Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. (2022). Frontiers. Available at: [Link]
-
VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses. (2021). National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Antitumor Activity Evaluation of Novel VISTA Small Molecule Inhibitors. (2024). ACS Publications. Available at: [Link]
-
VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses. (2021). RSC Publishing. Available at: [Link]
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2019). ScienceDirect. Available at: [Link]
-
1H-Indole-3-acetic acid, 1-[2-(hydroxyamino)-2-oxoethyl]-5-methoxy-2-methyl-, 1,1-dimethylethyl ester. (n.d.). ChemBK. Available at: [Link]
-
VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity. (2017). National Institutes of Health. Available at: [Link]
-
2-(4-(2-(4-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. (n.d.). Pharmaffiliates. Available at: [Link]
-
Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014). Dovepress. Available at: [Link]
-
The bispecific antibody targeting VISTA and PD-L1 shows enhanced tumor inhibitory activity in pancreatic, endometrial and breast cancers compared to mono- and combination immune checkpoint blockade. (2023). Frontiers. Available at: [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2024). PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. (2002). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. (2007). ResearchGate. Available at: [Link]
Sources
- 1. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of Small-Molecule Ligands for V-Domain Ig Suppressor of T-Cell Activation (VISTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid in Human Plasma
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid (MEA) in human plasma. The accurate quantification of novel therapeutic agents and their metabolites in biological matrices is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development.[1] This method employs a simple protein precipitation (PPT) procedure for sample preparation, which is amenable to automation and rapid analysis. Chromatographic separation was achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), demonstrating excellent linearity, accuracy, precision, and stability over the analytical range.[2][3]
Introduction
This compound (MEA) is an investigational compound with a structure derived from indole-3-acetic acid, a class of molecules known for diverse biological activities.[4] To support its clinical development, a reliable bioanalytical method is required to characterize its pharmacokinetic profile in human plasma. LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[5]
The primary challenge in plasma-based assays is the presence of complex endogenous components like proteins and phospholipids, which can interfere with the analysis and cause ion suppression or enhancement, a phenomenon known as the matrix effect.[6][7] Therefore, the selection of an appropriate sample preparation technique is critical. While liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts, protein precipitation is often preferred in a discovery and early development setting for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput workflows.[8][9][10]
This work details the development and full validation of an LC-MS/MS method using a straightforward protein precipitation extraction, electrospray ionization (ESI), and MRM-based quantification. The use of a stable isotope-labeled internal standard (SIL-IS), MEA-d4, is incorporated to compensate for variability during sample processing and potential matrix effects, ensuring data integrity and accuracy.[11]
Experimental Methodology
Chemicals and Reagents
-
Analytes: this compound (MEA, >99% purity) and its stable isotope-labeled internal standard, this compound-d4 (MEA-d4, >99% purity, 99% isotopic purity).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and LC-MS grade formic acid were purchased from certified vendors.
-
Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) was sourced from an accredited biological vendor.
Instrumentation
The analysis was performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
| Component | Specification |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX Triple Quad™ 6500+ or equivalent |
| Analytical Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Autosampler Temp. | 10 °C |
| Column Temp. | 40 °C |
Liquid Chromatography Conditions
The chromatographic method was optimized to achieve a sharp peak shape and adequate retention for the analyte, separating it from the solvent front and potential early-eluting matrix components.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
Rationale: A C18 column was chosen for its excellent retention of moderately polar compounds like MEA. The acidic mobile phase (0.1% formic acid) is crucial as it protonates the analyte, promoting better retention and enhancing ionization efficiency in positive ion mode.[12] The gradient elution ensures that the analyte is eluted with a good peak shape and that the column is cleaned of late-eluting components between injections.
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The choice of positive mode was based on the presence of a readily protonatable nitrogen atom in the indole ring, which typically yields a strong signal for such structures.[13] The MRM transitions were optimized by infusing a standard solution of MEA and MEA-d4. The most abundant precursor ion ([M+H]⁺) was selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the most intense, stable product ion was selected in the third quadrupole (Q3).[14][15] This process ensures high selectivity and sensitivity.[16]
| Parameter | MEA | MEA-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 234.1 | m/z 238.1 |
| Product Ion (Q3) | m/z 160.1 | m/z 164.1 |
| Dwell Time | 100 ms | 100 ms |
| Declustering Potential (DP) | 80 V | 80 V |
| Collision Energy (CE) | 25 eV | 25 eV |
| Ion Source Gas 1 (GS1) | 55 psi | |
| Ion Source Gas 2 (GS2) | 60 psi | |
| Curtain Gas (CUR) | 35 psi | |
| Source Temperature | 550 °C | |
| IonSpray Voltage (IS) | 5500 V |
Preparation of Standards and Quality Controls
-
Stock Solutions: Primary stock solutions of MEA (1 mg/mL) and MEA-d4 (1 mg/mL) were prepared in methanol.
-
Working Solutions: A series of MEA working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. A separate stock solution was used for QC preparation to ensure accuracy. The internal standard working solution (MEA-d4) was prepared at a concentration of 100 ng/mL.
-
Calibration Standards & QCs: CS and QC samples were prepared by spiking the appropriate working solutions into blank human plasma (5% spike volume to minimize matrix disruption). The final concentrations ranged from 0.5 ng/mL (Lower Limit of Quantification, LLOQ) to 500 ng/mL (Upper Limit of Quantification, ULOQ). QC samples were prepared at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (150 ng/mL), and High QC (400 ng/mL).
Sample Preparation Protocol: Protein Precipitation
This protocol was selected for its simplicity and high-throughput capability.[8] Acetonitrile is an effective solvent for precipitating plasma proteins while keeping small molecule analytes, like MEA, in solution.[9]
Protocol Steps:
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (100 ng/mL MEA-d4 in acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Seal the plate and vortex for 2 minutes at 1000 rpm to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Diagram of the Sample Preparation Workflow
Caption: Step-by-step protein precipitation workflow.
Method Validation
The method was validated following the FDA and EMA guidelines on bioanalytical method validation.[2][17][18]
Selectivity and Specificity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of MEA and MEA-d4, confirming the method's specificity.
Linearity and Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of MEA to MEA-d4 against the nominal concentration of MEA. The curve was linear over the range of 0.5–500 ng/mL using a weighted (1/x²) linear regression model. The correlation coefficient (r²) was consistently >0.995 across all validation runs.
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy and precision were evaluated using the four QC levels. The results, summarized below, fall within the accepted regulatory limits (±15% for accuracy, ≤15% for precision; ±20% and ≤20% at the LLOQ).[2][3]
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ QC | 0.5 | 104.2 | 8.5 | 102.8 | 11.2 |
| Low QC | 1.5 | 98.7 | 6.1 | 99.5 | 7.8 |
| Mid QC | 150 | 101.5 | 4.3 | 100.9 | 5.1 |
| High QC | 400 | 97.9 | 3.8 | 98.6 | 4.5 |
Matrix Effect and Recovery
The matrix effect was quantitatively assessed by comparing the peak response of the analyte spiked into post-extraction blank plasma with the response of the analyte in a neat solution.[19] The internal standard-normalized matrix factor was calculated to be between 0.95 and 1.07 across low and high QC concentrations, indicating that the SIL-IS effectively compensated for minor matrix-induced ion suppression.[6]
Extraction recovery was determined by comparing the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples. The recovery for MEA was consistent and ranged from 88% to 95%.
Stability
The stability of MEA in human plasma was evaluated under various conditions to simulate sample handling and storage. The analyte was found to be stable under the following conditions (mean concentration within ±15% of nominal):
-
Bench-top stability: 8 hours at room temperature.
-
Freeze-thaw stability: 3 cycles from -80°C to room temperature.
-
Long-term stability: 90 days at -80°C.
-
Autosampler stability: 24 hours at 10°C in the processed extract.
Results and Discussion
The developed LC-MS/MS method demonstrated high sensitivity, with an LLOQ of 0.5 ng/mL, which is suitable for characterizing the terminal elimination phase in clinical PK studies. Representative chromatograms for a blank plasma sample, an LLOQ sample, and a mid-QC sample are shown below, illustrating the excellent selectivity and peak shape.
(Note: In a real application note, images of chromatograms would be inserted here.)
The validation results confirm that the method is accurate, precise, and reliable for its intended purpose. The simple protein precipitation protocol allows for the processing of over 100 samples per day, making it a highly efficient tool for supporting large-scale clinical trials.[9]
Diagram of the Complete Analytical Workflow
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. nebiolab.com [nebiolab.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. journals.plos.org [journals.plos.org]
- 14. Application of Multiple Reaction Monitoring (MRM) in Protein Quantitative Analysis [en.biotech-pack.com]
- 15. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 16. ahajournals.org [ahajournals.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid: A Novel Synthetic Auxin for Plant Growth Regulation
Introduction: Unveiling a New Molecule for Plant Development
The intricate life of a plant is orchestrated by a delicate balance of hormones, among which auxins are the master regulators of growth and development. The most ubiquitous natural auxin, indole-3-acetic acid (IAA), governs cellular division, elongation, and differentiation, profoundly influencing a plant's architecture and response to its environment.[1][2] The quest for synthetic molecules that mimic or modulate auxin activity has led to significant advancements in agriculture and horticulture, providing tools to enhance propagation, improve crop yields, and manage plant stature.[3][4]
This document introduces 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid , a novel synthetic compound with a structure analogous to natural IAA. Its core indole-3-acetic acid scaffold suggests a strong potential to function as a plant growth regulator. The substitution of a 2-methoxyethyl group at the N-1 position of the indole ring is a key structural modification. This alteration may influence the molecule's stability, uptake, and transport within the plant, potentially offering distinct advantages over existing natural and synthetic auxins. Synthetic auxins often exhibit greater stability than IAA, which is susceptible to rapid degradation in planta, allowing for more persistent effects.[5]
These application notes provide a comprehensive guide for researchers to characterize the auxin-like activity of this compound. We will delve into the theoretical underpinnings of its presumed mechanism of action, followed by detailed, field-proven protocols for its application in various plant bioassays. The objective is to equip researchers with the necessary tools to systematically evaluate its efficacy as a novel plant growth regulator.
Predicted Mechanism of Action: Interfacing with the Core Auxin Signaling Pathway
It is hypothesized that this compound functions as an auxin agonist, directly interacting with the core components of the auxin signaling pathway. This pathway is primarily mediated by the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of receptors .[4]
In the absence of auxin, transcriptional repressors known as Aux/IAA proteins bind to Auxin Response Factors (ARFs), preventing them from activating auxin-responsive genes.[1] The introduction of an auxin, such as IAA or a synthetic analog, acts as a molecular "glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor liberates the ARF transcription factor, allowing it to bind to auxin-response elements in the promoters of target genes, thereby initiating a cascade of gene expression that leads to physiological responses such as cell elongation and division.[1][4]
The structural similarity of this compound to IAA suggests that it will be recognized by the TIR1/AFB receptors, triggering the degradation of Aux/IAA repressors and activating auxin-responsive gene expression.
Caption: Workflow for stock and working solution preparation.
Protocol 2: Arabidopsis thaliana Root Elongation Inhibition Assay
This is a highly sensitive and quantitative bioassay for auxin and auxin-like compounds. At supra-optimal concentrations, auxins inhibit primary root elongation. [6] Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype recommended)
-
Petri dishes (100 mm) with 0.8% (w/v) agar-solidified half-strength MS medium
-
Working solutions of this compound (0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10 µM)
-
Stereomicroscope and ruler or image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute followed by 20% bleach for 10 minutes, and rinse 3-5 times with sterile water).
-
Resuspend seeds in sterile 0.1% agar and plate them in a line on the surface of the agar plates containing the different concentrations of the test compound.
-
-
Incubation:
-
Seal the plates with breathable tape.
-
Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C and orient them vertically to allow roots to grow along the agar surface.
-
-
Data Collection and Analysis:
-
After 5-7 days of growth, scan the plates or capture images using a camera mounted on a stereomicroscope.
-
Measure the length of the primary root for at least 15-20 seedlings per treatment.
-
Calculate the average root length and standard deviation for each concentration.
-
Express the data as a percentage of the control (mock-treated) and plot a dose-response curve.
-
Expected Outcome: A classic dose-response curve where low concentrations may slightly promote or have no effect, while higher concentrations will progressively inhibit root elongation. This assay can be used to determine the half-maximal inhibitory concentration (IC50).
| Concentration (µM) | Average Root Length (mm) | Standard Deviation | % of Control |
| 0 (Control) | 100 | ||
| 0.01 | |||
| 0.05 | |||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 |
Table 1: Example data collection table for the Arabidopsis root elongation assay.
Protocol 3: Callus Induction from Leaf Explants
Auxins, often in combination with cytokinins, are potent inducers of callus formation, which is an unorganized mass of proliferating cells. [7][8]This assay is a hallmark of auxin activity.
Materials:
-
Young, healthy leaves from a sterile in vitro-grown plant (e.g., tobacco, patchouli, or Arabidopsis)
-
MS medium supplemented with 3% sucrose, 0.8% agar, and a low concentration of a cytokinin (e.g., 0.5 mg/L Kinetin or Benzyladenine).
-
Working solutions of this compound (0, 0.5, 1.0, 2.0, 3.0 mg/L) to be added to the callus induction medium (CIM).
-
Sterile scalpel, forceps, and Petri dishes.
Procedure:
-
Explant Preparation:
-
Under sterile conditions in a laminar flow hood, excise young leaves from the source plant.
-
Cut the leaves into small sections (explants) of approximately 1 cm².
-
-
Culture Initiation:
-
Place the leaf explants onto the prepared CIM plates with the abaxial (lower) side in contact with the medium.
-
Seal the plates and incubate them in the dark at 25°C. The initial dark period promotes callus proliferation over differentiation.
-
-
Observation and Subculture:
-
Observe the explants weekly for signs of callus formation, typically starting from the cut edges.
-
After 3-4 weeks, record the percentage of explants forming callus and the fresh weight of the callus.
-
The morphology of the callus (e.g., friable, compact, color) should also be noted.
-
Expected Outcome: An increase in callus formation and fresh weight with increasing concentrations of this compound, up to an optimal concentration. Very high concentrations may become inhibitory or cause necrosis.
| Concentration of Test Compound (mg/L) | Cytokinin (0.5 mg/L) | % Callus Induction | Callus Fresh Weight (g) | Callus Morphology |
| 0 (Control) | Kinetin | |||
| 0.5 | Kinetin | |||
| 1.0 | Kinetin | |||
| 2.0 | Kinetin | |||
| 3.0 | Kinetin |
Table 2: Example data collection table for the callus induction assay.
Protocol 4: Adventitious Root Formation in Cuttings
One of the most widespread commercial applications of auxins is to promote the formation of adventitious roots on stem cuttings. [9] Materials:
-
Stem cuttings from a plant species that readily forms adventitious roots (e.g., mung bean, carnation, or a woody ornamental). Cuttings should be uniform in length and have at least two nodes.
-
Beakers or small vials.
-
Working solutions of this compound (e.g., 0, 1, 10, 50, 100 µM) in a hydroponic solution or tap water.
-
Growth chamber or greenhouse with high humidity.
Procedure:
-
Preparation of Cuttings:
-
Take cuttings from healthy, actively growing plants.
-
Remove the lower leaves, leaving 2-3 leaves at the top of the cutting.
-
Make a fresh, angled cut at the base of each stem.
-
-
Treatment:
-
Place the basal end of the cuttings into the beakers containing the different treatment solutions.
-
Ensure at least one node is submerged.
-
Place the beakers in a high-humidity environment to reduce water stress. A plastic dome or intermittent misting can be used.
-
-
Data Collection:
-
After 10-21 days (depending on the plant species), carefully remove the cuttings from the solutions.
-
Count the number of adventitious roots formed per cutting.
-
Measure the average length of the adventitious roots.
-
Expected Outcome: A significant increase in the number and length of adventitious roots in cuttings treated with optimal concentrations of this compound compared to the control.
Concluding Remarks and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential plant growth regulator. Based on its structural analogy to indole-3-acetic acid, it is strongly anticipated to exhibit auxin-like activity. The experimental results from these bioassays will elucidate its efficacy in key developmental processes such as root growth, cell proliferation, and organogenesis.
Further research should focus on structure-activity relationship studies by comparing its effects with those of IAA and other synthetic auxins like 2,4-D and NAA. [10]Investigating its impact on fruit set and development, as well as its potential herbicidal activity at high concentrations, would provide a more complete profile of its biological activity. Advanced studies could also explore its interaction with auxin transport and metabolic pathways to understand the influence of the 1-(2-methoxyethyl) substitution. The systematic application of these protocols will undoubtedly clarify the potential of this novel compound in the broad field of plant science and agriculture.
References
-
Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram). Retrieved from Biology Discussion. [Link]
-
Kojic-Prodic, B., Magnus, V., Antolic, S., Tomic, S., & Salopek-Sondi, B. (1999). Structure/activity correlations for auxins. Acta Botanica Croatica, 58, 27-44. [Link]
-
Ma, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1434. [Link]
-
Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Retrieved from Biology Discussion. [Link]
-
Casanova-Sáez, R., et al. (2021). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Plant Science, 303, 110756. [Link]
-
Intra Radice. (n.d.). BIOASSAYS. Retrieved from Intra Radice. [Link]
-
Kakei, Y., et al. (2021). Chemical Biology in Auxin Research. The Plant Journal, 109(2), 303-320. [Link]
-
ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range, accuracy index and time-performance evaluations. Retrieved from ResearchGate. [Link]
-
Boerjan, W., et al. (1992). A new bioassay for auxins and cytokinins. Plant Physiology, 99(3), 1090-1098. [Link]
-
Wang, S., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 946704. [Link]
-
Wahid Wazir. (2024, June 14). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology [Video]. YouTube. [Link]
-
Ikeuchi, M., et al. (2019). Enhancement of shoot regeneration by treatment with inhibitors of auxin biosynthesis and transport during callus induction in tissue culture of Arabidopsis thaliana. Plant and Cell Physiology, 60(8), 1706-1715. [Link]
-
Normasari, R., et al. (2023). The Combination Effect of Auxin and Cytokinin on Callus Induction of Patchouli (Pogostemon Cablin Benth.) from Leaf Explants. Atlantis Press. [Link]
-
Raja, M., & Ignacimuthu, S. (2015). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences, 2(10), 113-119. [Link]
-
Lestari, E. G., & Utami, E. S. W. (2019). Auxin and Cytokinin Effect on In vitro Callus Induction of Maize (Zea mays L.) Srikandi Putih. Journal of Tropical Biodiversity and Biotechnology, 4(2), 55-61. [Link]
-
ResearchGate. (n.d.). Dose–response curves for several auxin-like substances in the maize coleoptile growth assay. Retrieved from ResearchGate. [Link]
-
Casanova-Sáez, R., & Voß, U. (2019). Control of Endogenous Auxin Levels in Plant Root Development. International Journal of Molecular Sciences, 20(2), 310. [Link]
-
ResearchGate. (n.d.). Evaluation of fruit set and fruit development in Capsicum annuum cultivar 'Riesen v.Californien' under constant fruit load conditions. Retrieved from ResearchGate. [Link]
-
Ikeuchi, M., et al. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159-3173. [Link]
-
Li, J., et al. (2021). The piperazine compound ASP activates an auxin response in Arabidopsis thaliana. BMC Plant Biology, 21(1), 22. [Link]
-
ResearchGate. (n.d.). Dose-response curves of root morphology of A. thaliana seedlings treated with compound 1. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Effects of auxin on root elongation and lateral root formation in wild-type and transgenic plants. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from Wikipedia. [Link]
-
Qin, G., et al. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant Cell, 17(10), 2693-2704. [Link]
-
Pacheco-Villalobos, D., et al. (2016). The Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. The Plant Cell, 28(8), 1964-1979. [Link]
-
Pattison, R. J., et al. (2014). Mechanisms regulating auxin action during fruit development. Physiologia Plantarum, 151(1), 62-72. [Link]
-
Duca, D., et al. (2021). Indole-3-acetic acid biosynthesis and its regulation in plant-associated bacteria. Applied Microbiology and Biotechnology, 105(16-17), 6165-6181. [Link]
-
iGEM. (2018). Team:UNSW Australia/Lab/Plants. Retrieved from iGEM 2018. [Link]
-
Li, Q., et al. (2015). Ethylene Inhibits Root Elongation during Alkaline Stress through AUXIN1 and Associated Changes in Auxin Accumulation. Plant Physiology, 168(4), 1777-1791. [Link]
-
Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. IntechOpen. [Link]
-
Zhang, Y., et al. (2021). Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. RSC Advances, 11(52), 32946-32955. [Link]
-
Pérez-Pantoja, D., et al. (2022). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
Crane, J. C. (1969). The Role of Hormones in Fruit Set and Development. HortScience, 4(2), 108-111. [Link]
-
Pecher, P., et al. (2020). Auxin and ethylene regulation of fruit set. Plant Science, 292, 110381. [Link]
-
Rather, J. A., et al. (2020). Physiology of Fruit Set and Development in Apple under Temperate conditions: A Review. International Journal of Current Microbiology and Applied Sciences, 9(6), 3352-3367. [Link]
-
Wang, B., et al. (2020). Aldoximes are precursors of auxins in Arabidopsis and maize. The Plant Journal, 102(6), 1205-1217. [Link]
-
Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Current Opinion in Microbiology, 26, 1-8. [Link]
-
Kraft, C. F., et al. (2007). Indole-3-acetic acid and auxin herbicides up-regulate 9-cis-epoxycarotenoid dioxygenase gene expression and abscisic acid accumulation in cleavers (Galium aparine): interaction with ethylene. Journal of Experimental Botany, 58(11), 3057-3066. [Link]
-
Weijers, D., & Nemhauser, J. (2023). An auxin research odyssey: 1989–2023. The Plant Cell, 35(10), 3519-3544. [Link]
-
Sugawara, S., et al. (2009). Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis. Proceedings of the National Academy of Sciences, 106(13), 5430-5435. [Link]
-
Yuen Biotech. (n.d.). Plant Growth Regulators IAA 98%TC cas87-51-4 Indole-3-Acetic Acid. Retrieved from Yuen Biotech. [Link]
-
Biology Discussion. (n.d.). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Retrieved from Biology Discussion. [Link]
-
Rafi, M., et al. (2025). Thiophene acetic acid induces an auxin response and modulates organogenesis and gene expression across diverse plant species. Plant Growth Regulation, 105, 2161–2177. [Link]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Plant Callus: Mechanisms of Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. China Plant Growth Regulators IAA 98%TC cas87-51-4 Indole-3-Acetic Acid Manufacture and Factory | Baijue [yuenerbiotech.com]
- 10. researchgate.net [researchgate.net]
Topic: Formulation of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid for In Vivo Studies
An Application Note and Protocol Guide from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the formulation of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid, a novel indole-3-acetic acid derivative, for in vivo preclinical studies. As with many new chemical entities (NCEs) emerging from discovery pipelines, this compound is predicted to have low aqueous solubility, posing significant challenges for achieving adequate exposure in animal models.[1][2] This document outlines a systematic, phase-appropriate approach to formulation development, beginning with in silico physicochemical characterization and progressing through several strategic formulation protocols. Methodologies for preparing simple suspensions, pH-adjusted solutions, co-solvent systems, cyclodextrin complexes, and self-emulsifying drug delivery systems (SEDDS) are detailed. The rationale behind each approach is explained, empowering researchers to select the most appropriate strategy based on the intended route of administration, required dose, and available resources.
Pre-formulation Analysis: Understanding the Molecule
A thorough understanding of the physicochemical properties of an NCE is the cornerstone of rational formulation design.[1] Since experimental data for this compound is not publicly available, we have utilized validated in silico prediction tools to estimate its key properties. The SMILES string used for prediction is: COCCOn1cc(CC(=O)O)c2ccccc21.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Formulation | Prediction Tool/Source |
| Molecular Weight | 233.26 g/mol | Standard for small molecules. | --- |
| pKa | ~4.7 | Weakly acidic due to the carboxylic acid group. Solubility will be highly dependent on pH, increasing significantly above pH 5.7.[3] | MolGpKa[4][5] |
| logP | ~2.9 | Indicates significant lipophilicity. Suggests low intrinsic aqueous solubility but potentially good membrane permeability. | Molinspiration[6] |
| Aqueous Solubility (logS) | ~ -3.8 (approx. 15.5 mg/L) | Poor intrinsic water solubility. Formulation intervention is necessary to achieve therapeutic concentrations. | AqSolPred[7][8] |
Based on these predictions—low intrinsic solubility and high lipophilicity—the compound is likely a Biopharmaceutics Classification System (BCS) Class II candidate.[9] The primary obstacle to achieving in vivo exposure will be overcoming its poor solubility and/or slow dissolution rate.
Strategic Formulation Workflow
The choice of formulation depends on multiple factors including the route of administration, the required dose level, and the timeline of the study. The following workflow provides a logical progression from simple, rapid formulations to more complex systems if required.
Caption: Formulation selection workflow.
Experimental Protocols
Safety Precaution: Always handle the active pharmaceutical ingredient (API) in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Simple Aqueous Suspension (For Oral or IP Administration)
This is the most straightforward approach, suitable for initial efficacy or pharmacokinetic (PK) screening if high concentrations are not required.
-
Rationale: Suspending the micronized drug in an aqueous vehicle with a wetting and suspending agent prevents aggregation and ensures a uniform, albeit undissolved, dose is administered. Bioavailability will be dependent on in vivo dissolution.
-
Materials:
-
This compound (micronized, if possible)
-
Tween® 80 (Wetting agent)
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na), medium viscosity (Suspending agent)
-
Purified Water
-
-
Step-by-Step Methodology:
-
Prepare the Vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of purified water. Stir until fully hydrated and a clear, viscous solution is formed. This may take several hours.
-
Prepare the Slurry: Weigh the required amount of the API. In a separate glass mortar, add a small amount of the 0.5% CMC vehicle and 0.1% (v/v) Tween® 80.
-
Wetting the API: Add the weighed API to the mortar. Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.
-
Dilution: Gradually add the remaining 0.5% CMC vehicle to the paste while stirring continuously to achieve the final desired concentration.
-
Homogenization: Transfer the suspension to a suitable container. Stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Dosing: Use a magnetic stirrer to keep the suspension uniform during the dosing procedure.
-
Protocol 2: pH-Adjusted Aqueous Solution (For IV, IP, or Oral Administration)
This protocol leverages the acidic nature of the molecule to achieve a true solution.
-
Rationale: The carboxylic acid moiety (predicted pKa ~4.7) will be deprotonated and ionized at a pH approximately 1-2 units above its pKa, forming a more soluble carboxylate salt.[10] This is ideal for parenteral routes where a solution is mandatory.
-
Materials:
-
This compound
-
1 N Sodium Hydroxide (NaOH) or other suitable base (e.g., Tromethamine/TRIS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
pH meter
-
-
Step-by-Step Methodology:
-
Initial Suspension: Weigh the API and suspend it in a volume of PBS slightly less than the final target volume (e.g., 80% of the final volume).
-
pH Adjustment: While stirring continuously, add 1 N NaOH dropwise. Monitor the pH closely with a calibrated pH meter.
-
Solubilization: As the pH increases above ~5.5, the API should begin to dissolve. Continue adding base until all the solid has dissolved and the pH is stable at the desired level (typically pH 7.0-7.4 for physiological compatibility).
-
Final Volume Adjustment: Once the API is fully dissolved and the pH is stable, add PBS to reach the final target volume.
-
Sterilization (for IV/IP): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Protocol 3: Co-solvent Formulation (For IV, IP, or Oral Administration)
This approach uses a mixture of water-miscible organic solvents to solubilize the lipophilic compound.
-
Rationale: Co-solvents like polyethylene glycol 400 (PEG 400) and propylene glycol (PG) can dissolve compounds that are poorly soluble in water alone. However, there is a risk of the drug precipitating upon injection into the aqueous in vivo environment.[1]
-
Materials:
-
This compound
-
PEG 400
-
Propylene Glycol (PG)
-
Ethanol
-
Saline or Water for Injection
-
-
Step-by-Step Methodology:
-
Solvent Screening (optional but recommended): Determine the solubility of the API in individual solvents (PEG 400, PG, Ethanol) to identify the most potent solubilizers.
-
Vehicle Preparation: Prepare a co-solvent mixture. A common starting point for IV administration is 10% Ethanol, 40% PEG 400, and 50% Water for Injection (v/v/v) .
-
Dissolution: Weigh the API and dissolve it first in the organic solvent portion of the vehicle (e.g., dissolve in Ethanol, then add PEG 400). Use a vortex mixer or sonicator to aid dissolution.
-
Aqueous Addition: Once the API is fully dissolved in the organic phase, slowly add the aqueous component (Water for Injection) while vortexing.
-
Clarity Check: Observe the final solution for any signs of precipitation or cloudiness. The solution must be clear for parenteral administration. If precipitation occurs, the formulation is not viable at that concentration.
-
Protocol 4: Cyclodextrin-Based Formulation (For IV, IP, or Oral Administration)
This method uses cyclodextrins to form inclusion complexes, enhancing aqueous solubility.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] The lipophilic indole moiety of the API can be encapsulated within the cyclodextrin cavity, rendering the complex water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for parenteral formulations due to its safety profile.[14]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection
-
-
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in Water for Injection. Warming the solution slightly can aid dissolution.
-
Add API: Add the weighed API directly to the HP-β-CD solution.
-
Complexation: Stir or sonicate the mixture until the API is fully dissolved. This process can take several hours. The formation of the inclusion complex is the rate-limiting step.
-
Clarity and Sterilization: Once a clear solution is obtained, filter it through a 0.22 µm sterile syringe filter.
-
Protocol 5: Self-Emulsifying Drug Delivery System (SEDDS) (For Oral Gavage)
A more advanced lipid-based formulation for enhancing oral absorption of highly lipophilic compounds.
-
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[15][16][17] This pre-dissolved state bypasses the dissolution step and can enhance bioavailability.[18][19]
-
Materials:
-
This compound
-
Oil: Medium-chain triglycerides (e.g., Capryol™ 90)
-
Surfactant: Polyoxyl 35 castor oil (e.g., Kolliphor® EL) or Tween® 80
-
Co-solvent: Diethylene glycol monoethyl ether (e.g., Transcutol® HP)
-
-
Step-by-Step Methodology:
-
Component Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the best components.
-
Formulation Preparation: a. Weigh and mix the oil, surfactant, and co-solvent in a glass vial. A common starting ratio is 30% oil, 40% surfactant, 30% co-solvent. b. Add the API to this mixture. c. Gently warm the mixture (to ~40 °C) and vortex or sonicate until the API is completely dissolved, resulting in a clear, homogenous liquid.
-
Self-Emulsification Test: a. Add 100 µL of the SEDDS formulation to 100 mL of water in a glass beaker with gentle stirring. b. Observe the emulsification process. A successful SEDDS will rapidly form a clear or slightly bluish-white microemulsion.
-
Dosing: The final SEDDS formulation is a liquid concentrate that can be administered directly via oral gavage.
-
Formulation Stability Assessment
Ensuring the stability of the prepared formulation is critical for reliable in vivo results.
Caption: Workflow for assessing formulation stability.
-
Physical Stability: For the intended duration of use (e.g., 24 hours), visually inspect solutions for precipitation and suspensions for irreversible caking. For parenteral solutions, clarity is non-negotiable.
-
Chemical Stability: For longer-term studies, the concentration of the API should be monitored by a stability-indicating method like HPLC. This will also detect the formation of any degradation products.
Conclusion
The formulation of this compound for in vivo studies requires a systematic approach tailored to its predicted physicochemical properties as a BCS Class II compound. The protocols provided in this guide offer a range of options, from simple suspensions for early screening to more sophisticated solutions and lipid-based systems for achieving higher exposures and for use in parenteral administration. The selection of the final formulation should be guided by empirical data on solubility and stability, ensuring the delivery of a safe, accurate, and effective dose in preclinical models.
References
- Verma, S., & Rudraraju, V. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. International Journal of Pharmaceutics, 496(2), 1-13.
-
Evotec. (n.d.). Early Formulation. Retrieved from [Link]
- Shakeel, F., Ramadan, W., Gargum, H. M., & Singh, R. (2010). Preparation and In Vivo Evaluation of Indomethacin Loaded True Nanoemulsions. Scientia Pharmaceutica, 78(1), 47–56.
-
Ji, C., Zhang, J. Z. H., Li, C., Wang, H., & Pan, X. (n.d.). MolGpKa. bio.tools. Retrieved from [Link]
- Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network.
-
Shakeel, F., Ramadan, W., & Gargum, H. M. (2010). Preparation and In Vivo Evaluation of Indomethacin Loaded True Nanoemulsions. National Institutes of Health. Retrieved from [Link]
-
Sorkun, M. C. (n.d.). AqSolPred-web. GitHub. Retrieved from [Link]
- Cao, J., Zhao, C., Huang, L., Ding, Y., Wang, L., & Han, S. (2000).
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
LogP Value Predictor. (n.d.). Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
HyCON Labs. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS). Retrieved from [Link]
-
AqSolPred. (n.d.). Aqueous Solubility Prediction Tool. Retrieved from [Link]
- Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Recent advances in self-emulsifying drug delivery systems (SEDDS). Critical Reviews in Therapeutic Drug Carrier Systems, 31(5), 429–521.
-
Pedretti, A., & Vistoli, G. (n.d.). Virtual logP On-line. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
- Al-Adabe, A. H., Al-Windy, S. A. L., & Al-Zidan, R. K. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Reports in Pharmaceutical Sciences, 11(2), 153–162.
-
CompuDrug. (n.d.). PrologP. Retrieved from [Link]
- Lee, C. T., & Broo, A. (2021). SolTranNet–A Machine Learning Tool for Fast Aqueous Solubility Prediction.
- Andronis, V., & Zografi, G. (2008). Indomethacin: New Polymorphs of an Old Drug. Molecular Pharmaceutics, 5(5), 815–824.
- Rao, T. V., & Vidhyadhara, S. (2013). FORMULATION AND IN VITRO EVALUATION OF INDOMETHACIN MICROCAPSULES. Tropical Journal of Pharmaceutical and Life Sciences, 2(2), 1-6.
- Sharma, P. K., et al. (2014). Self Emulsifying Drug Delivery System (SEDDS): a Review. Journal of Applied Pharmaceutical Research, 2(4), 1-9.
- Patel, J., & Shah, A. (2008). Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 1(2), 143-148.
- Singh, S., & Raval, K. (2011). Formulation Development and Release Studies of Indomethacin Suppositories. Iranian Journal of Pharmaceutical Research, 10(4), 679–686.
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
- Jelić, D., & Kovačević, M. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PLoS ONE, 11(4), e0154466.
-
Jicsinszky, L., et al. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from [Link]
- Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912–922.
-
Sahoo, S., et al. (2022). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. Retrieved from [Link]
- Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(23), 4567.
- Wu, X., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Pharmaceutics, 16(6), 789.
- Khan, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(45), 31690–31702.
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
-
Principles of Drug Action 1. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]
- Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342–349.
-
ResearchGate. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Oxindole-3-acetic acid. Retrieved from [Link]
-
Veeprho. (n.d.). Bilastine Related Compound A. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). 2-(4-(2-(4-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid. Retrieved from [Link]
- Al-Ghabeish, M., et al. (2014). Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate. Journal of Pharmaceutical Sciences, 103(9), 2776–2786.
- Chokshi, R. J., et al. (2005). Characterization of Physico-Mechanical Properties of Indomethacin and Polymers to Assess their Suitability for Hot-Melt Extrusion Processs as a Means to Manufacture Solid Dispersion/Solution. Journal of Pharmaceutical Sciences, 94(11), 2463–2474.
- Zare, H., et al. (2024). Effect of 2-hydroxyethylammonium carboxylate protic ionic liquids on the solubility and cytotoxicity of indomethacin. Scientific Reports, 14(1), 12693.
Sources
- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. bio.tools [bio.tools]
- 5. MolGpKa [xundrug.cn]
- 6. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 7. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 8. aqsolpred.streamlit.app [aqsolpred.streamlit.app]
- 9. semanticscholar.org [semanticscholar.org]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization of substituted indole compounds by beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. renejix.com [renejix.com]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Self Emulsifying Drug Delivery System (SEDDS): a Review - Neliti [neliti.com]
- 18. Recent advances in self-emulsifying drug delivery systems (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Application Notes and Protocols for Determining the Cytotoxicity of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Introduction: Rationale for Cytotoxicity Profiling of a Novel Indole Derivative
Indole-3-acetic acid (IAA) and its derivatives represent a class of compounds with significant biological activity. While IAA is best known as the primary auxin or plant growth hormone, research has uncovered its diverse effects in mammalian cells.[1][2] Studies have indicated that IAA can induce apoptosis and necrosis in certain cell types, a process potentially mediated by the generation of reactive oxygen species (ROS).[3] The compound of interest, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid, is a synthetic derivative of IAA. Its novel structure necessitates a thorough evaluation of its cytotoxic potential, a critical step in the early stages of drug discovery and chemical safety assessment.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this novel compound. We will detail a multi-parametric approach, employing a suite of well-validated cell-based assays to move beyond a simple live/dead dichotomy. By interrogating different cellular mechanisms—metabolic activity, membrane integrity, and apoptotic pathways—a more nuanced and mechanistically informative cytotoxicity profile can be developed.
The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices and the inclusion of essential controls to ensure data integrity and reproducibility.
Part 1: The Foundational Choice - Selecting Appropriate Cell Lines
The selection of a relevant cell line is arguably the most critical step in designing a meaningful cytotoxicity study.[5] The choice dictates the biological context of the experiment and the translational relevance of the findings. An optimal cell line choice depends on the ultimate application of the compound and the scientific question being asked.[6][7]
Key Considerations for Cell Line Selection:
-
Relevance to Predicted Target Organ: If the compound is intended for a specific therapeutic area, cell lines derived from the target organ are paramount. For orally administered drugs, for instance, intestinal cell lines like Caco-2 are widely used to model the gut epithelium.[8] For compounds likely to undergo hepatic metabolism, liver-derived cells such as HepG2 are a standard choice to assess potential hepatotoxicity.[8][9]
-
General vs. Specific Toxicity: For an initial broad screening, a panel of cell lines from diverse tissue origins can be employed.[10] This approach can help identify if the compound has a general cytotoxic effect or targets specific cell types.[7] Commonly used lines for general toxicity include human embryonic kidney cells (HEK293) and various fibroblast lines.[8]
-
Cancer vs. Non-Cancerous Cells: To assess potential anti-cancer activity, a screen against a panel of cancer cell lines is necessary.[11][12] It is equally important to test against non-cancerous "normal" cell lines (e.g., human fibroblasts) to determine the therapeutic window or selectivity of the compound. A promising anti-cancer agent should exhibit high potency against cancer cells while sparing normal cells.
-
Growth Characteristics and Assay Compatibility: The chosen cell lines should have reproducible growth rates and be amenable to the chosen assay formats (e.g., adherent vs. suspension). Plating density and incubation times must be optimized for each cell line to ensure assays are conducted on healthy, sub-confluent cells.[11]
Recommended Starter Panel for this compound:
| Cell Line | Type | Rationale |
| HepG2 | Human Hepatocellular Carcinoma | To assess potential liver toxicity, as the liver is a primary site of drug metabolism.[8] |
| Caco-2 | Human Colon Adenocarcinoma | To model the intestinal barrier and assess toxicity after potential oral administration.[8] |
| HCT116 | Human Colon Carcinoma | A well-characterized cancer cell line to screen for potential anti-cancer activity.[13] |
| MRC-5 | Human Fetal Lung Fibroblast | A "normal" non-cancerous cell line to evaluate selectivity and general cytotoxicity.[14] |
Part 2: A Triad of Assays for Comprehensive Cytotoxicity Assessment
No single assay can provide a complete picture of cytotoxicity.[4] We advocate for a three-pronged approach targeting distinct cellular hallmarks of toxicity.
Figure 1: A multi-parametric workflow for assessing cytotoxicity.
Assay 1: Cell Viability via Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[15] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial reductase enzymes in living cells.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Protocol: MTT Assay
-
Cell Plating:
-
Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is crucial to first determine the solubility of the compound and use a suitable solvent like DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of the solvent (e.g., DMSO) as the test compound wells.
-
Untreated Control: Cells in culture medium only.
-
Blank: Wells with medium only (no cells) to measure background absorbance.[17]
-
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize the solution.[16][17]
-
Add 10-20 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[15][18]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[17]
-
Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[17][19]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[16][17]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release
The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the loss of plasma membrane integrity.[20] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[21][22] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[20][21]
Protocol: LDH Cytotoxicity Assay
-
Cell Plating and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
It is critical to set up additional controls for the LDH assay:
-
Maximum LDH Release Control: Several wells of untreated cells that will be lysed with a lysis buffer (provided in most commercial kits) 45 minutes before the assay endpoint. This represents 100% cytotoxicity.[23][24]
-
Spontaneous LDH Release Control: Untreated cells to measure the baseline level of LDH release.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells. This step is recommended to avoid collecting LDH from cells that may lyse during sample handling.[20]
-
Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new, clean 96-well plate.[20]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (typically a mixture of a substrate mix and an assay buffer).[21]
-
Add the reaction mixture (e.g., 100 µL) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[20][21][24]
-
-
Data Acquisition:
-
Data Analysis:
-
Correct all absorbance values by subtracting the background absorbance (from medium-only wells).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
-
-
Plot the % Cytotoxicity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Assay 3: Apoptosis via Caspase-3/7 Activity
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anti-cancer drugs.[4] This process is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[25][26] Luminescent or fluorescent assays provide a sensitive method to measure the combined activity of Caspase-3 and -7.[27] These assays utilize a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active Caspase-3/7 to release a light-emitting or fluorescent signal.[28][29]
Figure 2: Simplified apoptotic pathway leading to Caspase-3/7 activation.
Protocol: Luminescent Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment:
-
Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements (white walls are recommended).[27] The cell density and treatment protocol are similar to the MTT assay (Steps 1 and 2).
-
Include a positive control, such as cells treated with a known apoptosis-inducing agent (e.g., staurosporine or camptothecin), to validate the assay.[26][27]
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This is typically a single reagent that combines the substrate, luciferase, and a cell lysis buffer.[28]
-
Equilibrate the plate and the reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL of medium). This "add-mix-measure" format simplifies the protocol.[28]
-
-
Incubation:
-
Mix the contents by briefly shaking the plate on an orbital shaker.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The incubation time can be optimized for the specific cell line.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank (medium + reagent) wells from all other readings.
-
The resulting luminescence signal is proportional to the amount of Caspase-3/7 activity.
-
Plot the relative luminescence units (RLU) against the compound concentration to determine the dose-dependent activation of apoptosis.
-
Part 3: Data Interpretation and Presentation
A comprehensive analysis integrates the results from all three assays. For example, a compound might decrease MTT signal (reduced viability) and increase LDH release (necrosis) at high concentrations, but at lower concentrations, it might increase Caspase-3/7 activity without significant LDH release, suggesting an apoptotic mechanism.
Example Data Presentation Table:
| Assay | Endpoint Measured | IC₅₀ / EC₅₀ (µM) [HepG2, 48h] | Primary Mechanism Inferred |
| MTT | Metabolic Activity / Viability | 25.4 | Cytostatic / Cytotoxic |
| LDH | Membrane Integrity | 88.1 | Necrosis / Lytic Cell Death |
| Caspase-3/7 | Apoptosis Execution | 18.9 | Apoptosis |
This is example data and does not reflect actual results.
By comparing the IC₅₀/EC₅₀ values, a researcher can infer the primary mode of cell death. A potent Caspase-3/7 activation at concentrations similar to the MTT IC₅₀, with a much higher EC₅₀ for LDH release, strongly suggests that apoptosis is the dominant cytotoxic mechanism at lower effective doses.
Conclusion
The systematic application of this multi-parametric assay strategy provides a robust and reliable method for characterizing the cytotoxic profile of this compound. By carefully selecting cell lines and integrating data from assays that probe cell metabolism, membrane integrity, and apoptosis, researchers can gain critical insights into the compound's biological activity. This foundational toxicological assessment is an indispensable step in the journey of drug discovery and development.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Liao, W., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
-
protocols.io. (2021). LDH cytotoxicity assay. Retrieved from [Link]
-
Way, G. P., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 18(3), 549-560. Retrieved from [Link]
-
Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Bitesize Bio. (2019). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity Testing Using Cell Lines. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
Way, G. P., et al. (2023). Selection of optimal cell lines for high-content phenotypic screening. bioRxiv. Retrieved from [Link]
-
Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405-406. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
Zhang, L., et al. (2022). A review for cell-based screening methods in drug discovery. Genes & Diseases, 9(5), 1157-1167. Retrieved from [Link]
-
Li, S., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1088725. Retrieved from [Link]
-
biocrates. (2024). 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. Retrieved from [Link]
-
Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-350. Retrieved from [Link]
-
Duan, J., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12796. Retrieved from [Link]
-
Folkes, L. K., et al. (2001). The mechanism of indole acetic acid cytotoxicity. Biochemical Pharmacology, 61(2), 129-136. Retrieved from [Link]
-
ResearchGate. (2015). Facile synthesis, characterization, and cytotoxicity study of new 3-(indol-2-yl)bicyclotetrazatridecahexaens. Retrieved from [Link]
-
Okuyama, H., et al. (2014). Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. Journal of Gastroenterology and Hepatology, 29 Suppl 4, 65-69. Retrieved from [Link]
-
Jun, D. Y., et al. (2011). Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells. Biological & Pharmaceutical Bulletin, 34(6), 859-864. Retrieved from [Link]
-
Fretz, H., et al. (2013). Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic Acid (setipiprant/ACT-129968), a Potent, Selective, and Orally Bioavailable Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonist. Journal of Medicinal Chemistry, 56(12), 4899-4911. Retrieved from [Link]
Sources
- 1. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 2. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of optimal cell lines for high-content phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellbiologics.com [cellbiologics.com]
- 25. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
- 26. stemcell.com [stemcell.com]
- 27. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 29. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Receptor binding assay for 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
An in-depth guide to the characterization of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid utilizing a competitive radioligand binding assay with the TIR1/AFB auxin co-receptor system. Authored for researchers, scientists, and drug development professionals, this document provides the scientific principles, detailed experimental protocols, and data analysis framework necessary for determining the binding affinity of novel auxin analogs.
Introduction: Unveiling the Binding Dynamics of a Novel Auxin Analog
The compound this compound is a synthetic analog of indole-3-acetic acid (IAA), the principal auxin in plants. Auxins are a class of phytohormones that orchestrate a vast array of developmental processes, including cell division, elongation, and differentiation. Their critical role makes their perception and signaling pathways prime targets for the development of agrochemicals, such as herbicides.
The primary receptors for auxin are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX proteins (AFBs).[1][2] A groundbreaking discovery in auxin biology revealed that these receptors do not function alone. Instead, auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and a member of the Aux/IAA family of transcriptional repressors.[2][3][4] This auxin-induced complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, initiating the expression of auxin-responsive genes.[3]
This co-receptor mechanism, where efficient auxin binding requires both TIR1/AFB and an Aux/IAA protein, forms the basis of a robust in vitro binding assay.[4][5] This application note provides a comprehensive, field-tested protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the TIR1-Aux/IAA co-receptor complex. By quantifying this interaction, researchers can effectively characterize the potency of this and other novel auxin analogs at the molecular target level.
The Principle of Competitive Receptor Binding
The assay operates on the principle of competition between a radiolabeled ligand and an unlabeled test compound for a finite number of receptor sites. In this protocol, a constant, low concentration of tritiated IAA ([³H]-IAA), the radioligand, is incubated with the purified TIR1-Aux/IAA co-receptor complex. In parallel incubations, increasing concentrations of the unlabeled test compound, this compound, are introduced.
The test compound will compete with [³H]-IAA for binding to the auxin pocket of the TIR1 receptor. As the concentration of the test compound increases, it will displace more of the [³H]-IAA from the receptor complex. This results in a dose-dependent decrease in the measured radioactivity bound to the receptor. The concentration of the test compound that displaces 50% of the specifically bound [³H]-IAA is known as the IC₅₀ (half-maximal inhibitory concentration). This value is then used to calculate the inhibition constant (Ki), which represents the intrinsic binding affinity of the test compound for the receptor.
Caption: Competitive binding of radioligand and test compound.
Essential Materials and Reagents
Successful execution of this assay requires high-quality reagents and calibrated equipment.
| Category | Item | Recommended Specifications & Source |
| Proteins | Recombinant AtTIR1-ASK1 | Expressed in and purified from insect cells (e.g., Sf9).[5] |
| Biotinylated Aux/IAA Degron Peptide | N-terminally biotinylated peptide from Domain II of an Aux/IAA protein (e.g., IAA7).[6] | |
| Ligands | Test Compound | This compound, >98% purity. |
| Radioligand | [³H]-Indole-3-acetic acid ([³H]-IAA), specific activity 20-30 Ci/mmol. | |
| Unlabeled Ligand | Indole-3-acetic acid (IAA), >99% purity (for non-specific binding). | |
| Assay Buffers | Binding Buffer | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% Tween-20. |
| Wash Buffer | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂. Chilled to 4°C. | |
| Consumables | Assay Plates | 96-well polypropylene microplates (low protein binding). |
| Filter Plates | 96-well glass fiber filter plates (e.g., Millipore MultiScreen).[7] | |
| Scintillation Vials | Standard 6 mL vials or microplate-compatible options. | |
| Scintillation Cocktail | High-efficiency liquid scintillation fluid compatible with aqueous samples. | |
| Equipment | Vacuum Manifold | For use with 96-well filter plates. |
| Liquid Scintillation Counter | Calibrated for tritium (³H) detection. | |
| Standard Laboratory Equipment | Calibrated pipettes, vortex mixer, centrifuge, pH meter. |
Step-by-Step Experimental Protocols
This section details the procedures for characterizing both the radioligand and the test compound. A robust experimental design includes performing all measurements in triplicate.
Protocol A: Saturation Binding Assay for [³H]-IAA
Causality: Before testing the competitor compound, it is crucial to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand ([³H]-IAA) for the specific batch of the TIR1-Aux/IAA co-receptor complex being used. These parameters validate the receptor's activity and inform the concentration of radioligand to use in subsequent competition assays.[8]
-
Plate Setup: Prepare a 96-well plate. Designate wells for "Total Binding," "Non-Specific Binding (NSB)," and a "Blank" (scintillation cocktail only).
-
Serial Dilution: Prepare a serial dilution of [³H]-IAA in binding buffer, typically ranging from 0.1 nM to 50 nM.
-
Total Binding Wells: To each of these wells, add:
-
50 µL of binding buffer.
-
50 µL of the appropriate [³H]-IAA dilution.
-
100 µL of the prepared TIR1-Aux/IAA co-receptor complex (final concentration ~0.5 µg per well).
-
-
Non-Specific Binding Wells: To each NSB well, add:
-
50 µL of a high concentration of unlabeled IAA (e.g., 10 µM final concentration) to saturate the specific binding sites.
-
50 µL of the appropriate [³H]-IAA dilution.
-
100 µL of the prepared TIR1-Aux/IAA co-receptor complex.
-
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Pre-wet the filter plate with wash buffer. Rapidly transfer the contents of each well to the corresponding well of the filter plate and apply a vacuum to separate the bound complex (retained on the filter) from the free radioligand (passes through).
-
Washing: Wash each well 3 times with 200 µL of ice-cold wash buffer, applying the vacuum after each wash to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, then carefully punch out the filter discs into scintillation vials. Add 4-5 mL of scintillation cocktail, cap, and vortex. Alternatively, use a plate-based system where cocktail is added directly to the wells.[7] Allow vials to equilibrate in the dark for at least 1 hour before counting in a liquid scintillation counter for 1-5 minutes per vial.
Protocol B: Competition Binding Assay
Causality: This protocol directly measures the ability of the test compound to compete with the radioligand. A fixed concentration of [³H]-IAA, ideally at or below its determined Kd value, is used to ensure the assay is sensitive to competition.[9]
-
Plate Setup: Prepare a 96-well plate. Designate wells for "Total Binding" (no competitor), "Non-Specific Binding (NSB)," and a series of wells for the test compound dilutions.
-
Test Compound Dilution: Prepare a serial dilution of this compound in binding buffer, typically ranging from 10 pM to 100 µM.
-
Assay Incubation:
-
To all wells (except NSB): Add 50 µL of the appropriate test compound dilution (or buffer for Total Binding).
-
To NSB wells: Add 50 µL of a high concentration of unlabeled IAA (e.g., 10 µM final concentration).
-
To all wells: Add 50 µL of [³H]-IAA at a fixed concentration (e.g., at its Kd, determined in Protocol A).
-
To all wells: Add 100 µL of the prepared TIR1-Aux/IAA co-receptor complex.
-
-
Incubation, Filtration, and Counting: Follow steps 5-8 from Protocol A.
Caption: Workflow for receptor binding characterization.
Data Analysis and Interpretation
Modern data analysis relies on non-linear regression, which provides more accurate and statistically robust parameter estimates than older linearization methods like the Scatchard plot.[10][11][12]
Analysis of Saturation Data
-
Calculate Specific Binding: For each concentration of [³H]-IAA, subtract the counts per minute (CPM) from the NSB wells from the CPM of the Total Binding wells.
-
Specific Binding = Total CPM - NSB CPM
-
-
Generate Saturation Curve: Plot the specific binding (Y-axis) against the concentration of [³H]-IAA (X-axis). The resulting curve should be hyperbolic.
-
Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism.
-
Y = (Bmax * X) / (Kd + X)
-
This analysis will directly yield the values for Kd (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and Bmax (the maximum number of binding sites).[13]
-
| [³H]-IAA (nM) | Total Binding (CPM) | NSB (CPM) | Specific Binding (CPM) |
| 0.5 | 2,150 | 250 | 1,900 |
| 1.0 | 3,800 | 480 | 3,320 |
| 2.5 | 7,100 | 1,100 | 6,000 |
| 5.0 | 10,500 | 2,050 | 8,450 |
| 10.0 | 14,200 | 3,900 | 10,300 |
| 20.0 | 16,800 | 7,500 | 9,300 |
| 40.0 | 18,100 | 14,800 | 3,300 |
Result: From non-linear regression of this data, one might obtain: Kd = 2.8 nM , Bmax = 11,500 CPM .
Analysis of Competition Data
-
Normalize Data: Convert the raw CPM data for each concentration of the test compound into a percentage of the total specific binding.
-
% Specific Binding = ((CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100
-
-
Generate Competition Curve: Plot the % Specific Binding (Y-axis) against the logarithm of the test compound concentration (X-axis). This will produce a sigmoidal dose-response curve.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ . The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation . This corrects for the concentration and affinity of the radioligand used in the assay.
-
Ki = IC₅₀ / (1 + ([L] / Kd))
-
Where [L] is the concentration of [³H]-IAA used and Kd is the dissociation constant of [³H]-IAA determined from the saturation experiment.
-
Caption: Data analysis pipeline for determining Ki.
Troubleshooting Common Assay Issues
A self-validating protocol anticipates potential pitfalls. Below are common issues and field-proven solutions.[14][15][16]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of Total) | Radioligand concentration is too high. | Use a lower concentration of [³H]-IAA, closer to the Kd. |
| Ineffective washing or high filter binding. | Increase the number of wash steps or pre-treat filter plates with a blocking agent (e.g., polyethyleneimine). | |
| Aggregation of test compound or protein. | Add a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to the binding buffer. Check protein quality. | |
| Low Specific Binding Signal | Inactive or insufficient receptor. | Verify protein activity and concentration. Use a fresh batch of receptor complex. |
| Low specific activity of radioligand. | Use a radioligand with higher specific activity. | |
| Incubation time is too short to reach equilibrium. | Perform a time-course experiment to determine the time required to reach steady-state binding. | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting or washing technique. | Use calibrated pipettes and ensure consistent timing and technique during filtration and washing steps. Consider automation.[14] |
| Instability of receptor or ligands. | Prepare fresh buffers and dilutions for each experiment. Keep proteins on ice at all times. | |
| Curve Fit Does Not Reach 0% or 100% | Incorrectly determined NSB or Total binding values. | Re-run controls carefully. Ensure the highest concentration of competitor fully displaces the radioligand. |
| Complex binding kinetics (e.g., multiple sites). | The binding may not fit a simple one-site model. Consider more complex models for data analysis.[17][18] |
Conclusion
The competitive radioligand binding assay described herein provides a robust, sensitive, and quantitative method for determining the binding affinity of this compound and other novel compounds for the TIR1/AFB auxin co-receptor system. Accurate determination of the Ki value is a critical step in the hit-to-lead optimization process for new agrochemicals and serves as a foundational tool for structure-activity relationship (SAR) studies. For orthogonal validation of binding kinetics and affinity, complementary label-free technologies such as Surface Plasmon Resonance (SPR) are also highly recommended.[6][19]
References
-
Auxin action mechanism based on TIR1. (2013). ResearchGate. [Link]
-
Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome Pharmacology Guide. [Link]
-
Radioligand binding methods: practical guide and tips. ResearchGate. [Link]
-
Franco, R., et al. (1997). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. Analytical Biochemistry. [Link]
-
Verkruyse, L. A., & Giesbers, I. A. (1995). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of Receptor and Signal Transduction Research. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Duggleby, R. G., & Waters, M. J. (1993). Nonlinear regression analysis of the time course of ligand binding experiments. Journal of Receptor Research. [Link]
-
Analysis of Receptor–Ligand Interactions. National Center for Biotechnology Information. [Link]
-
Bargmann, B. O., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. [Link]
-
Scatchard plot. Oxford Reference. [Link]
-
Calderon Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2023). Fluidic Sciences. [Link]
-
Ligand binding assay. Wikipedia. [Link]
-
Wang, R., & Estelle, M. (2014). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Annual Review of Plant Biology. [Link]
-
Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology. [Link]
-
Lee, S., et al. (2014). Assaying Auxin Receptor Activity Using SPR Assays With F-Box Proteins and Aux/IAA Degrons. Methods in Molecular Biology. [Link]
-
Troubleshooting dissociation rate constant measurement. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Quantitative Determination of DNA-Ligand Binding: Improved Data Analysis. ResearchGate. [Link]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery? (2023). Oncodesign Services. [Link]
-
Nonlinear Regression in Biostatistics & Life Science. BioStat Prime. [Link]
-
Radioligand Binding Methods Practical Guide and Tips. Scribd. [Link]
-
Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ResearchGate. [Link]
-
Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual, NCBI. [Link]
-
Bargmann, B. O., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. [Link]
-
Holford, N. Ligand Binding. Professor Emeritus Nick Holford, University of Auckland. [Link]
-
How to isolate membrane receptor complexes from cells. (2017). G-Biosciences. [Link]
-
Crude Membrane Fractionation of Cultured Cells. (2022). Protocols.io. [Link]
-
Ozols, J. (1990). Preparation of membrane fractions. Methods in Enzymology. [Link]
-
Optimization of Cell Membrane Purification for the Preparation and Characterization of Cell Membrane Liposomes. National Center for Biotechnology Information. [Link]
-
Receptor Binding Assays. MilliporeSigma. [Link]
Sources
- 1. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 11. researchgate.net [researchgate.net]
- 12. Nonlinear Regression in Biostatistics & Life Science [biostatprime.com]
- 13. Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 15. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Welcome to the technical support guide for the synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this multi-step synthesis, improve yield, and ensure high purity of the final product. We will delve into the critical parameters of each synthetic step, providing not just protocols, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most established route involves a two-step process starting from a commercially available ethyl indole-3-acetate. The sequence is:
-
N-Alkylation: Deprotonation of the indole nitrogen using a strong base, followed by an SN2 reaction with an alkylating agent (e.g., 2-bromoethyl methyl ether).
-
Ester Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid product.
This approach is favored for its high selectivity and generally good yields when optimized.
Q2: What are the most critical parameters that influence the overall yield and purity?
The success of this synthesis hinges on three key areas:
-
Anhydrous Conditions: The N-alkylation step is extremely sensitive to moisture. Water will quench the strong base (like NaH) and can lead to side reactions.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is required for efficient deprotonation of the indole nitrogen.[1] The solvent must be aprotic and able to dissolve the intermediate indole anion.
-
Temperature Control: Both steps require careful temperature management to prevent side reactions and degradation of starting materials or products.
Q3: What safety precautions are essential for this synthesis?
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any protic solvents.[2]
-
Anhydrous Solvents: Anhydrous solvents like DMF and THF are flammable. Always work in a well-ventilated fume hood.
-
Workup: The quenching of NaH and the acidification step can be exothermic. Perform these additions slowly and with cooling.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or no yield in the N-Alkylation step.
Symptoms: TLC analysis shows primarily unreacted ethyl indole-3-acetate after the reaction.
Possible Causes & Solutions:
-
Cause A: Inactive or Insufficient Base. Sodium hydride can lose its activity if improperly stored. The indole N-H is weakly acidic (pKa ≈ 17), requiring a sufficiently strong base for complete deprotonation.
-
Solution: Use a fresh bottle of NaH (60% dispersion in mineral oil is standard). Ensure you are using at least 1.1-1.2 equivalents to drive the deprotonation to completion.[2]
-
-
Cause B: Presence of Moisture. Water in the solvent or on the glassware will react with and consume the NaH.
-
Solution: Use freshly distilled or commercially available anhydrous solvents (e.g., DMF, THF). Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of nitrogen or in a desiccator immediately before use. Run the reaction under a strict inert atmosphere.
-
-
Cause C: Low Reaction Temperature. While the initial addition of NaH is often done at 0°C for safety, the subsequent alkylation may require warming to proceed at a reasonable rate.
Problem 2: Formation of multiple byproducts during N-alkylation.
Symptoms: TLC plate shows multiple new spots in addition to the desired product and starting material.
Possible Causes & Solutions:
-
Cause A: C3-Alkylation. While N-alkylation is generally favored, some C3-alkylation can occur, especially if deprotonation of the nitrogen is incomplete.
-
Cause B: Dialkylation. With highly reactive alkylating agents or excess equivalents, a second alkylation event can occur.
-
Solution: Use a controlled stoichiometry of the alkylating agent (1.05-1.2 equivalents). Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which minimizes the chance of a second reaction.[2]
-
Problem 3: Incomplete or slow ester hydrolysis.
Symptoms: TLC or LC-MS analysis after the saponification step shows a significant amount of the ethyl ester intermediate remaining.
Possible Causes & Solutions:
-
Cause A: Insufficient Base or Reaction Time. Saponification requires stoichiometric amounts of base and sufficient time for completion.
-
Cause B: Poor Solubility. In a biphasic system (e.g., ether/water), the reaction can be slow due to poor mixing.
-
Solution: Use a co-solvent system like THF/water or Methanol/water to create a homogeneous solution, which will significantly increase the reaction rate.[3]
-
Problem 4: The final product is an oil and difficult to purify.
Symptoms: After acidic workup and extraction, the product is a persistent, non-crystalline oil.
Possible Causes & Solutions:
-
Cause A: Residual Solvent or Impurities. Small amounts of organic solvent or greasy byproducts can inhibit crystallization.
-
Solution 1 (Trituration): Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and add a non-polar "anti-solvent" (e.g., hexanes, diethyl ether) dropwise with vigorous stirring until the solution becomes cloudy. Scratch the inside of the flask with a glass rod to induce crystallization. Cool the mixture in an ice bath to maximize precipitation.
-
Solution 2 (Purification via Extraction): The acidic product can be purified using an acid-base extraction. Dissolve the crude oil in ethyl acetate, wash with water, then extract the product into a basic aqueous solution (e.g., 1M NaHCO₃). Wash the basic aqueous layer with ether or ethyl acetate to remove non-acidic impurities. Re-acidify the aqueous layer with 1M HCl to pH ~2-3 and extract the pure product back into ethyl acetate.
-
Solution 3 (Chromatography): If crystallization and extraction fail, purify the compound using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the product protonated and prevent tailing on the column.[5]
-
Optimized Experimental Protocols
Protocol 1: N-Alkylation of Ethyl Indole-3-acetate
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add ethyl indole-3-acetate (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Under a positive flow of nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become turbid.[2]
-
Alkylation: Cool the mixture back to 0°C. Add 1-bromo-2-methoxyethane (1.2 eq) dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting indole spot is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Saponification to the Carboxylic Acid
-
Dissolution: Dissolve the crude ethyl 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetate from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting ester has been completely consumed (typically 12-24 hours).
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. Recrystallize if necessary.[3]
Data Summary & Visualization
Table 1: Critical Reaction Parameters and Expected Outcomes
| Step | Parameter | Recommended Condition | Rationale & Citation | Expected Yield |
| N-Alkylation | Base | Sodium Hydride (NaH), 1.2 eq | Strong, non-nucleophilic base ensures complete deprotonation of the indole N-H.[1] | 85-95% |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvent stabilizes the indole anion and prevents quenching of the base.[2] | ||
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions.[2] | ||
| Hydrolysis | Base | Lithium Hydroxide (LiOH), 3 eq | Strong base for efficient saponification; LiOH is often preferred for cleaner reactions. | 90-98% |
| Solvent System | THF / Water (3:1) | Homogeneous system accelerates the reaction compared to biphasic conditions.[3] | ||
| pH for Workup | pH 2-3 | Ensures complete protonation of the carboxylate to isolate the final acid product. |
Diagrams
Synthetic Pathway
Caption: Overall two-step synthesis route.
Troubleshooting Workflow for Low N-Alkylation Yield
Caption: Decision tree for N-alkylation issues.
References
-
Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
- BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.
-
SciSpace. (1988). (Open Access) A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Retrieved from [Link]
- Jerome, F. M. (1955). Process of producing indole-3-acetic acids. U.S. Patent No. 2,701,250. Washington, DC: U.S.
-
Smith, C. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis.
- Gribble, G. W. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812–7814.
-
ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? [Online discussion forum]. Retrieved from [Link]
-
ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
- Burakova, E. A., Burchak, O. N., & Chibiryaev, A. M. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives.
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]
- Dong, G., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
-
Rossi, S., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. [Link]
- He, H., et al. (2006). N-alkylation of indole derivatives. U.S. Patent No. 7,067,676. Washington, DC: U.S.
-
ResearchGate. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis and biological evaluation of some N-substituted indoles. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]
-
Östin, A., et al. (1998). Metabolism of Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 118(1), 285–296. [Link]
-
Wang, Y., et al. (2015). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry. [Link]
-
Academic Journals. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Retrieved from [Link]
-
Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. The Plant Cell, 20(11), 3075–3087. [Link]
-
ResearchGate. (2015). Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism. Retrieved from [Link]
-
ResearchGate. (2005). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]
- U.S. Patent and Trademark Office. (1991). Process for producing di[bis-(indolyl)ethylenyl]tetrahalophthalides. U.S.
- European Patent Office. (2007). Processes for production of indole compounds.
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 4. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
Overcoming solubility issues of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid in aqueous solutions
Welcome to the Technical Support Guide for 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid. As Senior Application Scientists, we've developed this resource to help you navigate the primary challenge associated with this compound: its limited solubility in aqueous solutions. This guide provides a series of troubleshooting steps and in-depth protocols designed to ensure successful and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: I tried dissolving the compound directly in water or PBS, but it won't dissolve. Why is that?
A1: this compound is a poorly water-soluble organic compound. Its structure contains a large, non-polar indole ring system. The addition of the methoxyethyl group further increases its lipophilicity (hydrophobicity) compared to its parent compound, indole-3-acetic acid (IAA)[1]. The carboxylic acid group provides some potential for aqueous solubility, but in its neutral (protonated) form at neutral or acidic pH, the molecule's hydrophobic character dominates, leading to very low solubility in aqueous buffers like water or Phosphate-Buffered Saline (PBS).
Q2: What is the very first and simplest method I should try to dissolve this compound for an aqueous experiment?
A2: The most straightforward initial approach is pH adjustment . As a carboxylic acid, the compound's solubility is highly dependent on pH[1][2]. By raising the pH of your aqueous solution to above the compound's pKa (estimated to be around 4.5-5.0, similar to other indole-acetic acids), the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water. A simple method is to add a small amount of a base like 1N NaOH dropwise to your suspension until the solid dissolves. See Protocol 1 for detailed steps.
Q3: What organic solvents can I use to prepare a concentrated stock solution?
A3: The compound is readily soluble in polar organic solvents.[3] For creating a high-concentration stock solution, the following solvents are recommended:
It is standard practice to prepare a concentrated stock (e.g., 10-50 mM) in one of these solvents and then dilute it into your aqueous experimental medium. Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. [4]
Q4: How should I store stock solutions of this compound?
A4: Indole-based compounds can be sensitive to light and temperature.[5][6] For maximum stability, store stock solutions at -20°C or -80°C in amber or foil-wrapped vials to protect from light. While some data suggests indole-3-acetic acid can be stable at 4°C for up to two months in the dark, freezing is recommended for long-term storage.[6][7] It is generally not recommended to store aqueous solutions for more than one day.[4]
Part 2: Troubleshooting & In-Depth Solubilization Protocols
For more challenging applications or when simple pH adjustment is not suitable (e.g., in sensitive cell culture models), the following decision tree and detailed protocols provide a systematic approach to achieving solubilization.
Caption: Decision workflow for solubilizing the compound.
Mechanism: The Role of pH in Solubility
The solubility of any ionizable compound is dictated by its protonation state. For a carboxylic acid like this compound, a chemical equilibrium exists between the neutral, poorly soluble form and the ionized, highly soluble salt form.
Caption: Equilibrium between protonated and deprotonated forms.
Protocol 1: Solubilization by pH Adjustment
Principle: This method converts the insoluble carboxylic acid into its highly soluble sodium salt.[1][] It is the preferred method for preparing aqueous solutions for many in vitro assays, provided the final pH is compatible with the experimental system.
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., PBS, Tris)
-
1N Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of the compound and add it to your chosen aqueous buffer to create a suspension.
-
While stirring vigorously, add 1N NaOH drop by drop.
-
Observe the suspension. The solid should begin to dissolve as the pH increases.
-
Continue adding NaOH until all the solid has completely dissolved, resulting in a clear solution.
-
Check the final pH of the solution using a calibrated pH meter. If necessary, adjust the pH back towards your target (e.g., 7.4) using 1N HCl, but be careful not to let the pH drop too low, which could cause the compound to precipitate out of solution.
-
Sterile-filter the final solution through a 0.22 µm filter if required for your application.
Trustworthiness Check: The solution should remain clear. If it becomes cloudy upon standing or pH adjustment, the solubility limit has been exceeded.
Protocol 2: Co-Solvent Strategy for Stock Solutions
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[9][10][11] This is the most common method for compounds used in cell culture, where pH cannot be significantly altered.
Materials:
-
This compound powder
-
High-purity DMSO or Ethanol
-
Desired aqueous buffer
Procedure:
-
Prepare a concentrated stock solution by dissolving the compound in 100% DMSO or ethanol. For example, to make a 10 mM stock, dissolve the appropriate mass of the compound in the calculated volume of the organic solvent.
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) can be applied if necessary, but check for compound stability at elevated temperatures first.
-
To prepare your working solution, perform a serial dilution of the stock solution into your pre-warmed aqueous experimental medium. Important: Add the stock solution to the aqueous medium (not the other way around) while vortexing or stirring to ensure rapid dispersion and prevent precipitation.
-
Ensure the final concentration of the organic solvent is below the tolerance level of your assay (e.g., <0.1% for many cell lines). Always run a vehicle control (medium with the same final concentration of the co-solvent) in your experiments.
Data Summary: Comparison of Common Co-Solvents
| Co-Solvent | Pros | Cons | Recommended Max % (Cell Culture) |
| DMSO | Excellent solubilizing power for many compounds.[4] | Can be toxic to some cell types; may affect cell differentiation. | < 0.5% |
| Ethanol | Less toxic than DMSO for many applications; volatile.[4] | Can have biological effects; lower solubilizing power than DMSO for some compounds. | < 0.5% |
| PEG 400 | Low toxicity; commonly used in formulations.[] | More viscous; may not be suitable for all applications. | < 1.0% |
Protocol 3: Surfactant-Based Solubilization
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively dispersing them in the aqueous phase.[12][13]
Materials:
-
Compound stock solution (prepared in a minimal amount of a volatile solvent like ethanol)
-
A non-ionic surfactant such as Tween® 80 or Kolliphor® EL
-
Aqueous buffer
Procedure (Thin-Film Hydration Method):
-
Dissolve the desired amount of the compound in a minimal volume of a volatile organic solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to create a thin, dry film of the compound on the flask wall.
-
Prepare an aqueous solution of the surfactant (e.g., 1-5% Tween® 80 in PBS).
-
Add the surfactant solution to the flask containing the drug film.
-
Agitate the flask (vortex, sonicate, or stir) until the film is fully hydrated and the compound is dispersed into the micellar solution. This may take from 30 minutes to several hours.
-
The resulting formulation should be a clear or slightly opalescent dispersion.
Protocol 4: Cyclodextrin-Mediated Solubilization
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[14][15] They can form "inclusion complexes" with poorly soluble molecules, where the hydrophobic part of the guest molecule fits into the cyclodextrin's cavity, presenting a soluble complex to the aqueous environment.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical applications due to its high aqueous solubility and low toxicity.[14][17]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
Procedure:
-
Prepare a solution of HP-β-CD in the desired buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add the compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature overnight. This allows time for the equilibrium of complex formation to be reached.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your working solution.
Trustworthiness Check: To confirm the concentration of the solubilized drug, the filtrate should be analyzed by a suitable quantitative method, such as HPLC-UV.
Part 3: Stability Considerations
-
pH Stability: While high pH increases solubility, extreme pH values (either highly acidic or highly basic) can lead to hydrolysis or degradation of the compound over time. It is recommended to prepare basic solutions fresh and use them promptly.
-
Photostability: Indole derivatives can be susceptible to degradation upon exposure to UV or even ambient light.[5] All experiments and storage should be conducted with minimal light exposure. Use amber vials and cover flasks with aluminum foil.
-
Thermal Stability: While indole-3-acetic acid has been shown to be stable to autoclaving, it's best to avoid excessive heat unless thermal stability data for this specific derivative is available.[6][7] Sterile filtration is the preferred method for sterilization.
References
-
Al-kassas, R., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
-
Solubility of Things. Indole-3-acetic acid. Available at: [Link]
-
Garg, V., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]
-
Venus Ethoxyethers. Carboxylate Surfactants | Carboxylic Acids & Salts. Available at: [Link]
-
Wikipedia. Cosolvent. Available at: [Link]
-
Kim, D-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Available at: [Link]
-
Ask Ayurveda. Phytochemicals in Food – Uses, Benefits & Food Sources. Available at: [Link]
- Google Patents. US6384009B1 - Use of alkoxylated carboxylic acid esters for reducing viscosity of aqueous surfactant systems.
-
Semcheddine, F., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Humayun, H. Y., et al. (2020). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available at: [Link]
-
Guedj, E., et al. (2019). Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. National Institutes of Health. Available at: [Link]
-
Mongkolthanaruk, W., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Available at: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Novel Surfactants: Combination Products of Fatty Acids, Hydroxycarboxylic Acids and Alcohols. Available at: [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Li, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available at: [Link]
-
Journal of Applied Biology & Biotechnology. Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Available at: [Link]
-
POLITesi. Synthesis of renewable surfactants using hydroxycarboxylic acids: Valorisation of pulping black liquor. Available at: [Link]
-
Wikipedia. Indole-3-acetic acid. Available at: [Link]
-
Serban, E. A., et al. (2011). Indole 3-acetic acid speciation diagrams depending on pH. ResearchGate. Available at: [Link]
-
University of Oregon. From Head to Tail: Structure, Solvation, and Hydrogen Bonding of Carboxylate Surfactants at the OrganicWater Interface. Available at: [Link]
-
ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Available at: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available at: [Link]
-
ResearchGate. Strategies for formulating and delivering poorly water-soluble drugs. Available at: [Link]
-
Cheméo. Acetic-acid-3-2-methoxyethyl-heptyl-ester.pdf. Available at: [Link]
-
ResearchGate. Solubility of N-Hydroxyphthalimide in Binary Acetic Acid + Water Solvent Mixtures at (293.2 to 363.2) K. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ask-ayurveda.com [ask-ayurveda.com]
- 6. jabonline.in [jabonline.in]
- 7. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboxylate Surfactants | Carboxylic Acids & Salts | Venus Ethoxyethers [venus-goa.com]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Stability testing of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid under different pH conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during forced degradation and formal stability studies under various pH conditions.
Section 1: Frequently Asked Questions (FAQs) on Core Stability Concepts
This section addresses foundational questions regarding the stability profile of this compound and the regulatory framework governing its analysis.
Q1: What are the primary chemical liabilities of the this compound molecule that I should be aware of before starting a stability study?
A1: The structure of this compound contains several functional groups that are susceptible to degradation. Understanding these liabilities is crucial for designing a robust stability study.
-
The Indole Ring: The indole ring is an electron-rich aromatic system, making it highly susceptible to oxidation .[1][2] The most reactive position for electrophilic attack is C3, but since it is substituted, oxidation often occurs at the C2 position to form an oxindole derivative.[1][3] Under strongly acidic conditions, indoles can also be prone to polymerization.[4]
-
The Acetic Acid Side Chain: While generally stable, the carboxylic acid group can be susceptible to decarboxylation under specific conditions, such as high heat or photolytic stress, although this is less common than ring degradation.
-
N-Substitution: The N-1 position is substituted with a 2-methoxyethyl group. This substitution prevents degradation pathways involving the N-H proton but does not prevent oxidation of the indole ring itself. The ether linkage within this substituent is generally stable to hydrolysis except under very harsh acidic conditions.
Therefore, the primary degradation pathway to anticipate and actively investigate is oxidation of the indole nucleus.
Q2: What are the standard regulatory guidelines I must follow for conducting pH stability studies?
A2: The foundational guidelines are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The key documents are:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline outlines the core requirements for formal and accelerated stability studies, including storage conditions, testing frequency, and batch selection.[5][6]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This document specifies the procedures for assessing the light sensitivity of the drug substance.[7]
For pH-dependent stability, stress testing (or forced degradation) is a critical component. ICH Q1A(R2) recommends evaluating the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[6] This typically involves exposing the compound in solution to acidic, basic, and neutral conditions.[6][8]
Q3: What pH range should I investigate for the forced degradation study, and what are the typical conditions?
A3: A comprehensive forced degradation study should evaluate stability across a wide pH range to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.
A recommended set of conditions is summarized in the table below.
| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for several hours to days | To investigate acid-catalyzed degradation pathways. |
| Neutral Hydrolysis | Water or pH 7.4 Buffer | Heat at 60-80°C for several hours to days | To establish a baseline for hydrolytic stability. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature or mild heat (40°C) for minutes to hours | To investigate base-catalyzed degradation. Indole derivatives can be sensitive to alkaline conditions.[9][10] |
| Oxidation | 3-6% H₂O₂ | Room Temperature for several hours | To simulate oxidative stress, a primary concern for the indole ring.[1][2][11] |
| Photostability | ICH-compliant light exposure (≥1.2 million lux hours and ≥200 W·h/m²) | Ambient Temperature | To assess degradation upon exposure to light, as specified in ICH Q1B.[7] |
| Thermal | Dry Heat (e.g., 80-100°C) | Several days | To evaluate solid-state thermal stability. |
Note: The exact duration and temperature should be adjusted based on the observed reactivity of the molecule to achieve the target degradation level.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems that may arise during the analysis of stability samples.
Q4: I'm observing a rapid loss of the parent peak and the appearance of multiple new peaks in my HPLC chromatogram under acidic conditions (pH 2). What is happening?
A4: This is a common issue with indole-containing compounds in strongly acidic media.[4]
-
Probable Cause: You are likely observing acid-catalyzed polymerization . The indole ring, when protonated at the C3 position, becomes highly activated and can react with other indole molecules to form dimers, trimers, and larger oligomers.[4] These polymers may appear as a series of new, often broad, peaks or a rising baseline in the chromatogram.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Use a milder acid (e.g., 0.01 M HCl) or reduce the temperature of the stress condition. The goal is to induce controlled degradation, not complete polymerization.
-
Analyze Immediately: Acid-catalyzed reactions can be rapid. Analyze the samples as soon as they are pulled from the stress condition and neutralize them if possible before injection to halt the reaction.
-
Check Mass Balance: Calculate the mass balance by summing the peak area of the parent compound and all degradation products and comparing it to the initial area. A significant loss of mass balance often points to the formation of insoluble polymers or products that do not elute from the HPLC column.
-
Q5: Under basic conditions (pH 10-12), my assay value is decreasing, and I see a new peak eluting close to the parent compound. How can I identify this degradant?
A5: The primary suspect for degradation under basic and oxidative conditions is the formation of an oxindole.
-
Probable Cause: The indole ring has likely been oxidized at the C2 position to form the corresponding 2-oxindole derivative . This is a well-documented oxidation pathway for indoles.[1][3] The resulting 2-oxo-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid would have a similar polarity to the parent compound, explaining its close elution in reverse-phase HPLC.
-
Troubleshooting & Identification Workflow:
-
LC-MS Analysis: The most direct way to identify the degradant is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The 2-oxindole derivative will have a mass-to-charge ratio (m/z) that is 16 Da higher than the parent compound, corresponding to the addition of one oxygen atom.
-
UV Spectrum Analysis: Use a photodiode array (PDA) or diode array detector (DAD) during HPLC. The UV spectrum of the oxindole will be different from the parent indole. This change in the UV maximum can provide supporting evidence for the structural modification.
-
Forced Oxidation: Compare the retention time of the peak formed under basic conditions with the primary peak formed in a dedicated oxidative stress study (e.g., using H₂O₂). If the retention times match, it strongly suggests the degradant is an oxidation product.
-
Below is a decision tree to guide the troubleshooting process for unexpected peaks.
Caption: Troubleshooting flowchart for identifying unknown HPLC peaks.
Section 3: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for conducting key experiments in your stability study.
Protocol 1: Forced Degradation Study in Solution
This protocol describes how to subject this compound to hydrolytic and oxidative stress.
Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and vials
-
Calibrated pH meter and water bath/oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the drug substance at 1.0 mg/mL in acetonitrile or a suitable solvent mixture.
-
Acid Hydrolysis:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a drug concentration of ~0.5 mg/mL.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH, dilute to a suitable concentration with mobile phase, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Repeat the process from step 2, but use 0.1 M NaOH instead of HCl.
-
Conduct this study at room temperature due to the higher potential lability.
-
Withdraw aliquots at shorter time points (e.g., 10, 30, 60, 120 minutes).
-
Neutralize with 0.1 M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add a volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at time points such as 1, 4, 8, and 24 hours.
-
Dilute to the target concentration with mobile phase and analyze directly.
-
-
Control Sample: Prepare a control sample by diluting the stock solution in the same solvent mixture (e.g., ACN/Water) without any stress agent and store it under normal conditions (e.g., 4°C, protected from light). Analyze it alongside the stressed samples.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating the parent drug from all process-related impurities and degradation products.
Starting Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the carboxylic acid, leading to sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 20-30 min | A gradient is necessary to elute both polar degradants and the less polar parent compound within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Indole rings have a strong absorbance maximum around 280 nm. Use a PDA detector to scan from 200-400 nm to identify optimal wavelengths for all species. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity. |
Method Validation: To prove the method is stability-indicating, analyze the samples generated in Protocol 1. The method is considered suitable if:
-
The parent peak is well-resolved from all degradation product peaks (Resolution > 2.0).
-
There is no co-elution, as confirmed by peak purity analysis using a PDA/DAD detector.
-
Mass balance is maintained (typically >95%), indicating all major degradants are being detected.
The overall workflow for a pH stability study is visualized below.
Caption: Workflow for pH stability testing and degradation pathway analysis.
References
-
Oxidation of indoles to 2-oxindoles. ResearchGate. Available at: [Link]
-
Indole - Wikipedia. Wikipedia. Available at: [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available at: [Link]
-
Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available at: [Link]
-
Regioselective oxidation of indoles to 2-oxindoles. Royal Society of Chemistry. Available at: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
-
Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. National Institutes of Health (NIH). Available at: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]
-
ICH guideline for stability testing. Slideshare. Available at: [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. National Institutes of Health (NIH). Available at: [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. Available at: [Link]
-
Synthesis and Chemistry of Indole. Unknown Source. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. database.ich.org [database.ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scribd.com [scribd.com]
- 9. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HPLC separation of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid and its impurities
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges in this analytical workflow.
Introduction to the Analyte and Its Challenges
This compound is an indole acetic acid derivative. As an acidic and moderately polar compound, its separation by reversed-phase HPLC can present several challenges. These include poor peak shape, inadequate retention, and difficulty in resolving the main component from structurally similar impurities. This guide will address these issues systematically, explaining the underlying chemical principles and providing actionable solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your HPLC analysis.
Peak Shape and Retention Issues
Question 1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
Answer:
Peak tailing for acidic compounds like yours is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.
-
Causality: The carboxylic acid group on your compound can interact with residual, un-capped silanol groups on the silica-based stationary phase. These silanols are acidic and can lead to strong, undesirable ionic interactions, causing the peak to tail.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective way to address this is by controlling the pH of your mobile phase. For an acidic compound, you should aim for a mobile phase pH that is at least 2 pH units below the pKa of your analyte.[1] The pKa of the parent compound, indole-3-acetic acid, is around 4.75.[2] Therefore, a mobile phase pH of approximately 2.5-3.0 is a good starting point. At this pH, the carboxylic acid will be protonated and less likely to interact with the silanol groups.[3]
-
Buffer Selection: Use an appropriate buffer to maintain a consistent mobile phase pH.[4] Phosphate or citrate buffers are suitable for this pH range. Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.
-
Column Choice: If pH adjustment is not sufficient, consider using a column with a highly inert stationary phase, such as one with end-capping or a hybrid particle technology. These columns have fewer accessible silanol groups, reducing the chances of secondary interactions.
-
Organic Modifier: Sometimes, changing the organic modifier can help. Methanol is more effective at masking silanol interactions than acetonitrile.[5]
-
Question 2: I am observing poor retention of my main peak, and it is eluting close to the solvent front. What should I do?
Answer:
Poor retention of polar acidic compounds is a frequent challenge in reversed-phase HPLC.[6][7] This happens when the analyte has a higher affinity for the mobile phase than the stationary phase.
-
Causality: The polar nature of your compound, coupled with the potential for ionization of the carboxylic acid group, can lead to weak interaction with the non-polar stationary phase.
-
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This will make the mobile phase more polar and encourage greater interaction between your analyte and the non-polar stationary phase, thus increasing retention time.
-
Mobile Phase pH Control: As mentioned previously, ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid. The neutral form of the molecule is more hydrophobic and will be better retained on a reversed-phase column.[3]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.[8] They have stationary phases that are modified to be more compatible with highly aqueous mobile phases.
-
Consider a Different Stationary Phase: If the above steps do not provide adequate retention, you might need to explore alternative stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography, which are specifically designed for polar analytes.[8]
-
Question 3: I am seeing split or distorted peaks. What could be the reason?
Answer:
Split or distorted peaks can arise from several issues, often related to the sample solvent or column problems.
-
Causality: A mismatch between the sample solvent and the mobile phase is a common cause. If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak.[5] Column voids or contamination can also lead to peak splitting.
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or a solvent that is weaker (more polar).[5] If your sample is not soluble in the mobile phase, use the minimum amount of a stronger solvent and then dilute with the mobile phase.
-
Check for Column Voids: A void at the head of the column can cause the sample to spread unevenly, resulting in a split peak. This can happen due to pressure shocks or operating the column outside its recommended pH and temperature range. If you suspect a void, you may need to replace the column.
-
Column Contamination: Contamination at the head of the column can also distort peak shape. Try flushing the column with a strong solvent or, if necessary, back-flushing it (if the manufacturer's instructions permit).
-
Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of your analyte, you can have a mixture of ionized and non-ionized forms, which can sometimes lead to peak splitting or broadening. Ensure your mobile phase pH is at least one unit away from the analyte's pKa.
-
Resolution and Selectivity Issues
Question 4: I am unable to resolve this compound from a closely eluting impurity. How can I improve the separation?
Answer:
Improving the resolution between two co-eluting peaks requires optimizing the selectivity of your chromatographic system.
-
Causality: Poor resolution means that the chromatographic conditions are not sufficient to differentiate between the main analyte and the impurity. This could be due to very similar physicochemical properties of the two compounds. Potential impurities could include starting materials, byproducts from the synthesis (e.g., isomers, or compounds with incomplete or alternative substitutions), or degradation products.[9][10][11]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Gradient Slope: If you are using a gradient, try making it shallower. A slower increase in the organic modifier concentration will give the analytes more time to interact with the stationary phase, potentially improving separation.[8]
-
Organic Modifier: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation. The different solvent properties can lead to changes in the elution order and resolution.
-
pH: Fine-tuning the mobile phase pH can sometimes improve selectivity, especially if the impurity has a different pKa than the main analyte.
-
-
Change the Stationary Phase: If mobile phase optimization is not enough, a different column chemistry may be necessary.
-
Different C18 Phases: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding density or end-capping can provide different selectivity.
-
Phenyl or Cyano Phases: Phenyl-hexyl or cyano-propyl stationary phases offer different retention mechanisms (pi-pi interactions) that can be beneficial for separating aromatic compounds like yours.
-
-
Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase retention times and backpressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an HPLC method for this compound?
A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a buffered aqueous phase (e.g., 20 mM potassium phosphate at pH 2.8) and an organic modifier like acetonitrile or methanol. A gradient elution from a low to a high percentage of the organic modifier is often a good way to screen for the presence of impurities.[8]
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at the absorbance maximum of the indole ring (approx. 280 nm) |
| Injection Vol. | 10 µL |
Q2: How should I prepare my sample for analysis?
A2: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[5] If the sample is not readily soluble, you can use a small amount of a stronger solvent like methanol or acetonitrile to dissolve it, and then dilute it with the mobile phase. It is crucial to filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from damaging the column and HPLC system.[12]
Q3: What are the potential impurities I should be looking for?
A3: Without specific knowledge of the synthetic route, we can predict potential impurities based on the structure of this compound. These could include:
-
Starting Materials: Indole-3-acetic acid and 1-bromo-2-methoxyethane.
-
Byproducts: Positional isomers formed during the alkylation of the indole nitrogen.
-
Degradation Products: Oxidation or hydrolysis products of the parent molecule. For instance, indole compounds can be sensitive to light and oxidation.[2]
Q4: How can I ensure the robustness and reproducibility of my method?
A4: To ensure a robust and reproducible method, it is important to carefully control several parameters:
-
Mobile Phase Preparation: Always prepare fresh mobile phase and degas it properly. Ensure the pH is accurately measured and adjusted.[13]
-
Column Equilibration: Adequately equilibrate the column with the initial mobile phase conditions before each injection.
-
Temperature Control: Use a column oven to maintain a consistent temperature.
-
System Suitability Tests: Perform system suitability tests before running your samples to ensure the HPLC system is performing correctly. This typically includes injections of a standard to check for retention time, peak area, and tailing factor consistency.
Visual Troubleshooting Guide
The following diagram illustrates a general workflow for troubleshooting common HPLC separation issues for this compound.
Sources
- 1. biotage.com [biotage.com]
- 2. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 3. moravek.com [moravek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Indole Derivatives
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of indole derivatives. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Troubleshooting Guide
This section is structured to help you diagnose and solve common problems encountered in popular indole synthesis methodologies.
Problem 1: Low or No Yield in Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but its success is highly dependent on carefully optimized reaction conditions. Low yields are a frequent issue that can often be resolved through systematic troubleshooting.
Potential Cause & Suggested Solution
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used, and the optimal choice is often substrate-dependent.[1]
-
Actionable Advice: Screen a variety of both Brønsted and Lewis acids. For substrates sensitive to harsh conditions, a milder acid like acetic acid may be beneficial. Polyphosphoric acid (PPA) is often a highly effective catalyst for the cyclization step.
-
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature. Insufficient heat can lead to a slow or incomplete reaction, while excessive temperatures can cause degradation of starting materials or the desired product.
-
Actionable Advice: Systematically vary the reaction temperature. Refluxing in a solvent such as glacial acetic acid is a common starting point. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Poor Starting Material Purity: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions and inhibit the desired transformation.
-
Actionable Advice: Ensure the purity of your starting materials. Use freshly distilled or purified phenylhydrazine. The hydrochloride salt of phenylhydrazine is often more stable and can be a better choice.
-
-
Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes promote N-N bond cleavage, which competes with the desired cyclization, leading to reaction failure.[2]
-
Actionable Advice: For arylhydrazines with strong electron-donating groups, consider using Lewis acids like ZnCl₂ which have been shown to improve reaction efficiency.
-
Problem 2: Poor Yields in Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis, which forms 2-arylindoles from an α-halo-acetophenone and an excess of an aniline, is notorious for requiring harsh conditions that can lead to low yields and byproduct formation.[3]
Potential Cause & Suggested Solution
-
Harsh Reaction Conditions: High temperatures and strong acids can lead to the degradation of starting materials and products.
-
Actionable Advice: Explore milder reaction conditions. Microwave-assisted synthesis, sometimes even under solvent-free conditions, has been shown to significantly improve yields and reduce reaction times.
-
Problem 3: Low Yields in Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods offer a versatile approach to indole synthesis, but they come with their own set of optimization challenges.[4]
Potential Cause & Suggested Solution
-
Suboptimal Temperature and Reaction Time: The activation energy of the catalytic cycle may necessitate elevated temperatures, but excessive heat can lead to catalyst decomposition.
-
Actionable Advice: A systematic temperature screen is crucial. For example, in the reductive cyclization of β-nitrostyrenes, an almost linear increase in selectivity was observed at 140°C. In other palladium-catalyzed cyclizations, optimal temperatures can range from 60°C to 110°C depending on the specific reaction. Reaction time should be optimized by monitoring the consumption of starting materials.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and other impurities, leading to deactivation.
-
Actionable Advice: Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction, especially for oxygen-sensitive catalysts like Palladium(0). Slow addition of reagents, such as an isocyanide, has been shown to help avoid catalyst deactivation in certain cases.[5]
-
Problem 4: Formation of Multiple Products/Isomers
The formation of multiple products, including regioisomers, is a common challenge that complicates purification and reduces the yield of the desired indole.
Potential Cause & Suggested Solution
-
Non-selective Reaction Conditions: In the Fischer indole synthesis, a weakly acidic medium may favor indolization towards the more functionalized carbon, but can also lead to a mixture of isomers.[6]
-
Actionable Advice: Carefully optimize the choice of acid catalyst and reaction temperature to improve regioselectivity. In some cases, chromatographic separation of the isomers will be necessary.
-
-
Impure Starting Materials: As mentioned previously, impurities can lead to a variety of side reactions.
-
Actionable Advice: Always use purified starting materials.
-
Problem 5: Difficult Purification of the Final Product
Even with a successful reaction, isolating the pure indole derivative can be challenging.
Potential Cause & Suggested Solution
-
Product Degradation on Silica Gel: Indoles, especially those that are electron-rich, can be sensitive to the acidic nature of standard silica gel, leading to decomposition and discoloration on the column.
-
Actionable Advice: Deactivate the silica gel by flushing the column with an eluent containing 1% triethylamine before loading your sample. Alternatively, use neutral or basic alumina as the stationary phase.
-
-
Co-elution of Product and Impurities: Similar polarities of the desired product and byproducts can make chromatographic separation difficult.
-
Actionable Advice: Explore different solvent systems for column chromatography. If column chromatography is ineffective, consider recrystallization, which can be an excellent method for obtaining highly pure material.
-
Frequently Asked Questions (FAQs)
Q1: How critical is solvent selection in indole synthesis?
A1: Solvent choice is crucial and can significantly impact reaction outcomes. In the Fischer indole synthesis, inadequate solubility of starting materials can lead to low yields. The solvent can also influence catalyst acidity and the stability of intermediates. While some reactions can be performed neat (solvent-free), polar aprotic solvents are often employed. In microwave-assisted synthesis, the solvent's ability to absorb microwave energy is a key factor.
Q2: Can protecting groups improve my reaction yield?
A2: Yes, for substrates with sensitive functional groups, the use of protecting groups can prevent side reactions and improve yields. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most indole syntheses. By comparing the reaction mixture to the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are some "green" or more sustainable approaches to indole synthesis?
A4: There is a growing interest in developing more environmentally friendly methods. This includes using water as a solvent, employing reusable catalysts, and designing one-pot syntheses to minimize waste and energy consumption. Microwave-assisted and solvent-free reactions are also considered greener alternatives.
Q5: What should I consider when scaling up my indole synthesis?
A5: Scaling up a reaction is not as simple as multiplying the quantities of reagents.[7] Key parameters to control include temperature, as reactions can be exothermic, and inefficient heat transfer in larger reactors can lead to side reactions. Mixing is also critical to avoid localized "hot spots." The optimal reaction time may also differ at a larger scale.
Experimental Protocols & Data
General Experimental Workflow for Fischer Indole Synthesis
This protocol provides a general guideline. Specific conditions should be optimized for each substrate.
-
Hydrazone Formation (Optional, can be done in-situ):
-
In a round-bottom flask, dissolve the arylhydrazine in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the aldehyde or ketone to the solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.
-
Isolate the hydrazone by filtration and wash with a cold solvent.
-
-
Indolization:
-
To the isolated hydrazone (or the in-situ generated hydrazone mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride).
-
Heat the reaction mixture to the optimized temperature (this can range from room temperature to reflux).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it into an ice/base mixture (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes the impact of different parameters on the yield of indole synthesis, based on literature data.
| Synthesis Method | Parameter Optimized | Observation | Reference |
| Fischer Indole | Acid Catalyst | Both Brønsted and Lewis acids are effective; optimal choice is substrate-dependent. | |
| Fischer Indole | Temperature | Highly sensitive; too low leads to incomplete reaction, too high leads to degradation. | |
| Palladium-Catalyzed | Temperature | Optimal range can vary (e.g., 60-140°C) depending on the specific reaction. | |
| Bischler-Möhlau | Reaction Conditions | Milder conditions, such as microwave irradiation, can significantly improve yields. |
Visualizations
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.
General Catalytic Cycle for Palladium-Catalyzed Indole Synthesis
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle for indole synthesis.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Optimizing temperature and reaction time for indole synthesis - Benchchem. (URL: )
- Technical Support Center: Solvent Selection for Indole Synthesis - Benchchem. (URL: )
- Technical Support Center: Optimization of Fischer Indole Synthesis - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem. (URL: )
- Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrog
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem. (URL: )
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- "common side reactions in indole-pyrrole synthesis" - Benchchem. (URL: )
- optimization of reaction conditions for Fischer indole synthesis (temper
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). (URL: [Link])
- Fischer Indole Synthesis - Alfa Chemistry. (URL: )
- Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine - Benchchem. (URL: )
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cycliz
- Technical Support Center: Troubleshooting Indole Cycliz
- US5085991A - Process of preparing purified aqueous indole solution - Google P
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (URL: [Link])
- Fischer indole synthesis - Wikipedia. (URL: )
- Fischer Indole Synthesis - Organic Chemistry Portal. (URL: )
- Improving yield in Fischer indole synthesis of precursors - Benchchem. (URL: )
- purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine - Benchchem. (URL: )
- Technical Support Center: Scalable Synthesis of Bioactive Indole Compounds - Benchchem. (URL: )
- Synthesis and Chemistry of Indole. (URL: )
- Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis - Benchchem. (URL: )
- Automated and Accelerated Synthesis of Indole Deriv
-
Fischer indole synthesis in the absence of a solvent - ResearchGate. (URL: [Link])
- Understanding Indole's Chemical Properties and Synthesis. (URL: )
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. (URL: [Link])
- A General and Scalable Synthesis of Polysubstituted Indoles - PMC - NIH. (URL: )
- Synthesis of indoles - Organic Chemistry Portal. (URL: )
- Why Do Some Fischer Indoliz
- Problems with Fischer indole synthesis : r/Chempros - Reddit. (URL: )
- Bischler–Möhlau indole synthesis - Wikipedia. (URL: )
- CN105646324A - Preparation method of high-purity indole - Google P
-
How to Scale Up a New Synthesis Reaction - Lab Manager. (URL: [Link])
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme | ACS Catalysis. (URL: [Link])
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (URL: [Link])
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC - NIH. (URL: [Link])
-
(PDF) Bischler Indole Synthesis - ResearchGate. (URL: [Link])
-
Bischler-Möhlau indole synthesis - Semantic Scholar. (URL: [Link])
- Technical Support Center: Catalyst Selection for Indole Synthesis and Functionaliz
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Technical Support Guide: Stability and Handling of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic Acid in Solution
Welcome to the technical support center for 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid. As a key research compound, ensuring its integrity in solution is paramount for reproducible and accurate experimental results. This guide provides in-depth answers to common questions regarding its stability, offering troubleshooting advice and validated protocols designed for researchers, scientists, and drug development professionals.
Section 1: Understanding the Instability of the Indole Core
The susceptibility of this compound to degradation is primarily rooted in the chemical nature of its indole-3-acetic acid (IAA) core. Understanding these fundamentals is the first step toward prevention.
Q: Why is this compound prone to degradation in solution?
A: The core of the issue lies with the indole ring, an electron-rich aromatic system. This high electron density makes the ring, particularly the C2 and C3 positions, highly susceptible to electrophilic attack and oxidation. The primary factors that can initiate and accelerate the degradation of this molecule are exposure to light, oxygen, non-neutral pH, and elevated temperatures.[1][2][3] Failure to control these environmental variables can lead to the formation of artifacts and a significant loss of the active compound, compromising experimental outcomes.
Caption: Key environmental factors that induce degradation of the indole core.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered during the handling and use of this compound solutions.
Q: My solution has developed a yellow or brownish tint. What does this mean and is it still usable?
A: A color change is a definitive visual indicator of degradation. The formation of colored products is typically due to oxidation of the indole ring, leading to polymeric or conjugated species. This process is often accelerated by exposure to air (oxygen) and light.
Recommendation: We strongly advise against using a discolored solution. The presence of degradation products can lead to unpredictable and erroneous results. The solution should be discarded, and a fresh batch should be prepared following the strict handling protocols outlined in Section 3.
Q: What are the recommended solvents for dissolving and storing this compound?
A: The choice of solvent is critical for maintaining stability. For long-term storage, organic solvents are highly preferred over aqueous solutions.
| Solvent | Suitability for Stock Solution (≥1 month) | Suitability for Working Solution (<24 hours) | Key Considerations |
| DMSO (Anhydrous) | Excellent | Good | Hygroscopic; absorb moisture from the air. Use high-purity, anhydrous grade. Store under inert gas. |
| Ethanol (Anhydrous) | Excellent | Good | Use absolute (≥99.5%) ethanol. Less hygroscopic than DMSO but should still be handled with care. |
| Aqueous Buffers (e.g., PBS) | Not Recommended | Acceptable (Prepare fresh) | Prone to hydrolysis and oxidative degradation. Never store the compound in aqueous buffers for long periods. |
Q: What are the optimal storage conditions for my stock solution?
A: To maximize the shelf-life of your stock solution, you must mitigate all key degradation factors simultaneously.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Reduces the kinetic rate of all degradation reactions. -80°C is superior for long-term (>3 months) storage. |
| Light Exposure | Amber glass vials or wrap clear vials in aluminum foil. | Prevents photodegradation, a major pathway for indole compound decomposition. |
| Atmosphere | Overlay solution with an inert gas (Argon or Nitrogen) before sealing. | Displaces oxygen, thereby minimizing the primary oxidative degradation pathway. |
| Format | Store in small, single-use aliquots. | Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen, accelerating degradation. |
Q: How does solution pH affect the stability of this compound?
A: The indole ring system and the acetic acid side chain are sensitive to pH. Both strongly acidic (pH < 4) and strongly alkaline (pH > 9) conditions can catalyze degradation reactions.[2] For experiments requiring aqueous buffers, it is critical to prepare the working solution immediately before use and maintain a pH as close to neutral (pH 6.0-7.5) as experimentally feasible.
Q: What are the likely degradation products I might encounter?
A: The primary degradation pathway in the presence of oxygen is oxidation, typically at the C2 position of the indole ring. This leads to the formation of an oxindole derivative, 2-oxoindole-3-acetic acid, which may be further degraded.[4][5] Hydroxylated species are common intermediates.[6] The presence of these and other related impurities can be monitored using analytical techniques like HPLC or LC-MS.
Caption: A plausible oxidative degradation pathway for the indole core.
Section 3: Validated Experimental Protocols
To ensure the integrity of your experiments, follow these validated procedures for solution preparation and stability testing.
Protocol 3.1: Recommended Procedure for Preparing Stock Solutions
-
Preparation: Bring the vial of solid this compound to room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of compound in a fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration. If needed, facilitate dissolution by brief vortexing or sonication in a water bath.
-
Inert Gas Purge: Once fully dissolved, gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 15-30 seconds to displace oxygen.
-
Aliquoting & Storage: Immediately cap the vial tightly. Distribute the stock solution into smaller, single-use aliquots in amber glass vials. Purge the headspace of each aliquot with inert gas before sealing with a PTFE-lined cap.
-
Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, date, and solvent. Immediately place the aliquots in a -20°C or -80°C freezer for storage.
Protocol 3.2: Workflow for Validating Solution Stability
This protocol allows you to confirm the stability of the compound under your specific experimental conditions (e.g., in a particular cell culture medium at 37°C).
Caption: Experimental workflow for determining compound stability.
Section 4: Summary of Best Practices
| Category | Do | Do Not |
| Solvents | Use high-purity, anhydrous DMSO or Ethanol for stock solutions. | Store stock solutions in aqueous buffers. |
| Preparation | Prepare working solutions fresh from a frozen stock for each experiment. | Use a solution that has changed color or shows signs of precipitation. |
| Storage | Aliquot into single-use volumes and store at -20°C or -80°C. | Subject stock solutions to multiple freeze-thaw cycles. |
| Protection | Protect all solutions from light using amber vials or foil. | Leave solutions exposed to air and light on the benchtop. |
| Atmosphere | Purge vials with inert gas (Argon/Nitrogen) before sealing and storage. | Assume the compound is stable in your specific experimental medium. |
| Validation | Perform a stability check if the compound will be incubated for long periods. | Ignore small changes in analytical peaks over time. |
By adhering to these guidelines, researchers can significantly minimize the degradation of this compound, ensuring the scientific integrity and reproducibility of their work.
References
-
León, G., et al. (2015). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 81(21), 7542-7551. [Link]
-
Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(3), 187-192. [Link]
-
Novák, O., et al. (2005). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 138(2), 1113-1126. [Link]
-
Reddit r/chemistry discussion (2024). Why is indole acetic acid not stable under acidic conditions or light. [Link]
-
Sinha, A., & Singh, V. K. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3221. [Link]
-
Wang, J., et al. (2020). The performance and pathway of indole degradation by ionizing radiation. Ecotoxicology and Environmental Safety, 202, 110915. [Link]
-
Sheng, H., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. [Link]
-
Boonmahome, P., & Mongkolthanaruk, W. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. ResearchGate. [Link]
-
Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 616825. [Link]
Sources
Reducing side products in the synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Executive Summary
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid is a critical process in the development of various biologically active molecules. The core of this synthesis typically involves the N-alkylation of an indole-3-acetic acid precursor. However, the ambident nucleophilic nature of the indole ring system and the presence of a carboxylic acid moiety introduce significant challenges, often leading to the formation of undesired side products that complicate purification and reduce overall yield.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering issues in this synthesis. We will explore the mechanistic origins of common side products, offer detailed, field-proven protocols to mitigate their formation, and present a logical workflow for diagnosing and resolving experimental challenges.
Section 1: Understanding the Core Reaction and Mechanistic Pitfalls
The primary synthetic route involves the reaction of an indole-3-acetic acid derivative with a 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether) in the presence of a base. The intended reaction is a nucleophilic substitution at the indole nitrogen (N1 position).
The primary challenge arises from the multiple nucleophilic sites within the starting material: the indole nitrogen (N1), the indole C3 position, and the carboxylate oxygen.[1][2] While the C3 position is sterically hindered and already substituted, the competition between N-alkylation and O-alkylation is the most significant hurdle.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yields are low, and TLC analysis shows multiple spots, including one that is less polar than my starting material. What is the likely identity of this major side product?
A: The most probable side product is the O-alkylated ester, (2-methoxyethyl) 2-(1H-indol-3-yl)acetate . This occurs when the carboxylate anion, formed by the deprotonation of the acetic acid moiety by the base, acts as the nucleophile instead of the indole nitrogen. This side product is typically less polar than the desired carboxylic acid product and will have a higher Rf value on a normal-phase silica TLC plate. Another possibility, though often minor, is dialkylation, where both the nitrogen and the oxygen are alkylated.
Q2: How can I design my experiment to selectively favor N-alkylation and suppress the formation of the O-alkylated ester?
A: Suppressing O-alkylation is the key to a successful synthesis. There are two primary strategies:
-
Choice of Base and Reaction Conditions: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF or THF) is crucial.[3] NaH is strong enough to deprotonate the indole N-H (pKa ≈ 17), making it a potent nucleophile. While it will also deprotonate the carboxylic acid (pKa ≈ 4-5), the resulting indolide anion is generally a softer and more reactive nucleophile for this type of alkylation compared to the harder carboxylate anion. Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can also enhance selectivity.
-
Protecting Group Strategy (Recommended): The most robust and reliable method is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the N-alkylation step. This completely removes the competing carboxylate nucleophile from the equation. The synthesis becomes a three-step process: (i) Esterification of indole-3-acetic acid, (ii) N-alkylation of the resulting ester, and (iii) Saponification (base-catalyzed hydrolysis) to cleave the ester and yield the final carboxylic acid. This approach provides superior control and almost exclusively N-alkylation.
Q3: My isolated product has a pink or brownish color, even after initial purification. What causes this and how can it be prevented?
A: Indole and its derivatives are susceptible to oxidation by atmospheric oxygen, especially when exposed to light or trace acid, leading to colored impurities or polymerization products.[4][5] To prevent this:
-
Use High-Purity Reagents: Ensure your starting indole-3-acetic acid is pure and not discolored. If it's old, consider purifying it first by recrystallization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important when working with strong bases like NaH.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further minimize oxidation.
-
Purification: The final product can often be decolorized by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by treatment with activated charcoal during the work-up, followed by filtration.
Q4: I'm struggling with the purification of the final acid. It seems to streak on my silica gel column. What is the best practice for purification?
A: Purifying carboxylic acids via column chromatography can be challenging due to their polarity and ability to interact strongly with the silica surface, causing streaking.
-
Acidified Eluent: To improve peak shape, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes). This keeps the product fully protonated and reduces tailing.
-
Recrystallization: If the product is sufficiently pure (>90%), recrystallization is often a more effective and scalable purification method than chromatography. Experiment with solvent systems like ethyl acetate, toluene, or mixtures with heptane/hexane to find optimal conditions.
-
Acid-Base Extraction: During the aqueous work-up, you can selectively extract your product. After quenching the reaction, dilute with water and an organic solvent (like ethyl acetate). Wash with a mild acid to remove any basic impurities. Then, extract the aqueous layer with your organic solvent. The desired product should be in the organic phase. If impurities are non-acidic, you can extract the product into a mild aqueous base (like 5% NaHCO₃), wash the basic aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure product, which can be collected by filtration or extracted back into an organic solvent.
Section 3: Optimized Experimental Protocols
The following protocol outlines the recommended two-step approach using an ester protecting group for a clean and high-yield synthesis.
Protocol 1: N-Alkylation via Methyl Ester Protection (Recommended)
Step 1A: Esterification of Indole-3-acetic acid
-
Suspend indole-3-acetic acid (1.0 eq) in methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 2-(1H-indol-3-yl)acetate, which can often be used in the next step without further purification.
Step 1B: N-alkylation of Methyl 2-(1H-indol-3-yl)acetate
-
Dissolve methyl 2-(1H-indol-3-yl)acetate (1.0 eq) in anhydrous DMF (approx. 0.3 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30-45 minutes until hydrogen evolution ceases.
-
Add 2-bromoethyl methyl ether (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography (ethyl acetate/hexanes).
Step 1C: Saponification to the Final Product
-
Dissolve the purified methyl 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Stir at room temperature for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the final product, this compound.
Section 4: Data Interpretation and Side Product Identification
Correctly identifying the product and byproducts is essential. The following table summarizes key ¹H NMR shifts that can help distinguish between the major species involved.
| Compound | Key ¹H NMR Chemical Shifts (δ ppm) in CDCl₃ |
| Indole-3-acetic acid (SM) | ~8.1 (br s, 1H, NH ), ~7.2-7.8 (m, Ar-H ), ~3.8 (s, 2H, CH ₂COOH) |
| Desired Product | No N-H signal ~8.1 ppm . ~4.2 (t, 2H, N-CH ₂), ~3.6 (t, 2H, CH ₂-O), ~3.3 (s, 3H, OCH ₃) |
| O-Alkylated Side Product | N-H signal is present (~8.1 ppm). ~4.3 (t, 2H, COO-CH ₂), ~3.7 (t, 2H, CH ₂-O), ~3.4 (s, 3H, OCH ₃) |
Section 5: General Troubleshooting Workflow
If a synthesis fails to provide the desired outcome, a logical diagnostic approach is necessary. The following workflow provides a structured path to identifying and solving the problem.
References
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
-
PNAS. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
-
YouTube. (2019). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from a general source on indole chemistry, which discusses its tendency to polymerize under acidic conditions. A representative source is typically a university lecture note or organic chemistry textbook chapter.
Sources
Technical Support Center: Enhancing the Bioavailability of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic Acid Formulations
Welcome to the technical support guide for 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals actively engaged in formulating this compound. Our goal is to provide practical, science-driven solutions to the common challenges associated with its oral bioavailability.
The primary hurdle in developing an effective oral dosage form for this compound is its inherent low aqueous solubility, a characteristic common to many indole derivatives. This property classifies it as a likely Biopharmaceutics Classification System (BCS) Class II compound, where the rate-limiting step for absorption is drug dissolution in the gastrointestinal fluids.[1] Therefore, enhancing its bioavailability is fundamentally a challenge of improving its solubility and dissolution rate.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will explore the causality behind formulation choices and provide validated protocols to troubleshoot and optimize your results.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the physicochemical properties of the compound and the general strategies for bioavailability enhancement.
Q1: What are the key physicochemical properties of this compound that I should be concerned about?
A1: Based on its chemical structure, several key properties influence its formulation development:
-
Low Aqueous Solubility: The molecule possesses a large, hydrophobic indole core, which significantly limits its solubility in water. This is the primary obstacle to achieving adequate oral bioavailability.
-
Weakly Acidic Nature: The presence of the acetic acid group means the compound is a weak acid. Its solubility will, therefore, be pH-dependent, showing slightly higher solubility in the more neutral to alkaline environment of the small intestine compared to the acidic stomach. However, this pH-dependent increase is often insufficient to overcome the overall low solubility.
-
High Lipophilicity (Predicted): The combination of the indole ring and the methoxyethyl group suggests the compound is lipophilic (fat-loving). While this property is essential for permeating the gut wall (absorption), it contributes to its poor water solubility.
-
Crystalline Nature: In its solid state, the compound is likely a stable crystalline solid. Significant energy (lattice energy) is required to break this crystal lattice before the molecule can dissolve, further slowing the dissolution process.[2]
Q2: Which bioavailability enhancement strategies are most promising for a BCS Class II compound like this?
A2: For BCS Class II drugs, the focus is on improving the dissolution rate and/or the apparent solubility in the gastrointestinal tract.[1][3] The most effective strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size. This can be achieved through techniques like micronization and nanosuspension.[3][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy amorphous state within a polymer matrix. This eliminates the crystal lattice energy barrier, dramatically increasing apparent solubility and dissolution rates.[1][5]
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a lipid-based formulation (e.g., oils, surfactants). Upon administration, these formulations can form fine emulsions or micelles in the gut, which can keep the drug in a dissolved state and facilitate its absorption.[6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, enhancing its solubility in water.[3]
The choice of strategy depends on the specific properties of the drug, the desired dose, and manufacturing considerations.
Part 2: Troubleshooting Guide - Experimental Challenges & Solutions
This section tackles common problems encountered during formulation development in a practical, Q&A format.
Issue 1: Initial formulation shows poor and inconsistent dissolution.
Q: My simple powder-in-capsule formulation of this compound shows less than 20% dissolution after 60 minutes in simulated intestinal fluid. What's the problem and how do I fix it?
A: This is a classic issue for a BCS Class II compound. The poor dissolution is due to the low intrinsic solubility and potentially the small surface area of the bulk powder. The inconsistency arises from powder agglomeration and poor wetting.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor initial dissolution.
Recommended Actions:
-
Particle Size Reduction (Micronization): Your first and most direct approach should be to increase the drug's surface area.
-
Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the dissolving solid. By reducing particle size, you dramatically increase the surface area available for interaction with the dissolution medium.[4]
-
Protocol: Use a jet mill to reduce the particle size of your API to the 1-10 µm range. Characterize the resulting powder using laser diffraction to confirm the particle size distribution.
-
Potential Issue: Micronized powders can be highly cohesive and prone to aggregation, which can negate the benefit of the increased surface area.[4] To mitigate this, consider blending the micronized API with hydrophilic excipients like microcrystalline cellulose or adding a surfactant to the dissolution media.[8]
-
-
Consider Nanosuspension: If micronization does not provide sufficient improvement, creating a nanosuspension is a more advanced particle size reduction technique.
-
Causality: Reducing particle size to the nanometer range (<1000 nm) provides an even greater surface area increase. Nanosuspensions are stabilized colloidal dispersions of the drug in a liquid, typically using surfactants or polymers to prevent particle aggregation.[1]
-
Protocol: A common method is wet bead milling. Disperse the API in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80). Mill the suspension using ceramic beads until the desired particle size is achieved, as monitored by dynamic light scattering (DLS).
-
Issue 2: Amorphous Solid Dispersion (ASD) is physically unstable.
Q: I prepared a 20% drug-load ASD of the compound with PVP K30 using spray drying. The initial powder X-ray diffraction (PXRD) showed a perfect amorphous halo. However, after 2 weeks at 40°C/75% RH, PXRD shows sharp peaks, indicating recrystallization. What went wrong?
A: This is a common stability challenge with ASDs. Amorphous forms are thermodynamically unstable and will tend to revert to their more stable crystalline state.[2][5] The instability you're observing is likely due to insufficient stabilization by the polymer, possibly exacerbated by moisture uptake.
Key Factors for ASD Stability:
-
Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state with higher molecular mobility. For an ASD to be stable, its Tg should be at least 50°C above its storage temperature. PVP K30 has a high Tg, but the drug itself will act as a plasticizer, lowering the overall Tg of the dispersion.
-
Drug-Polymer Interactions: Specific interactions (like hydrogen bonding) between the drug and the polymer are crucial for inhibiting drug crystallization. The acetic acid group on your compound could potentially interact with the carbonyl group of PVP.
-
Moisture: Water is a potent plasticizer.[2] It can be absorbed from the atmosphere, significantly lower the Tg of the ASD, increase molecular mobility, and facilitate recrystallization.
Troubleshooting Table for ASD Instability
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| High Drug Loading | Prepare ASDs at lower drug loads (e.g., 10%, 15%) and re-evaluate stability. | Reduce the drug loading to ensure the drug remains molecularly dispersed and does not self-associate. |
| Poor Polymer Choice | Screen alternative polymers. Check for drug-polymer miscibility using Differential Scanning Calorimetry (DSC). | Switch to a polymer known for strong hydrogen bonding, such as a hypromellose acetate succinate (HPMC-AS) or Soluplus®. HPMC-AS can also offer pH-triggered release benefits.[9] |
| Moisture-Induced Plasticization | Perform stability studies under controlled, low-humidity conditions. Measure water content using Karl Fischer titration. | Store the ASD with a desiccant. Package in moisture-proof containers (e.g., foil pouches). During manufacturing, ensure thorough secondary drying to remove residual solvent and minimize initial water content.[2] |
| Phase Separation | Analyze the ASD with temperature-modulated DSC (TMDSC) to look for multiple Tgs, which can indicate a phase-separated system. | Improve the manufacturing process. For spray drying, ensure a true solution is sprayed and that the evaporation rate is sufficiently rapid to "trap" the drug within the polymer.[10] |
Issue 3: Good in vitro dissolution of a lipid-based formulation does not translate to in vivo efficacy.
Q: I developed a Self-Emulsifying Drug Delivery System (SEDDS) that forms a nice microemulsion with a droplet size of ~150 nm in vitro. The dissolution test shows 95% release. However, the oral PK study in rats showed very low and variable bioavailability (~5%). What's the disconnect?
A: This is a frequent and challenging issue in LBDDS development. The in vivo environment is far more complex than a simple in vitro dissolution bath. The likely culprit is drug precipitation in the gastrointestinal tract after the SEDDS has been dispersed and digested.
The In Vivo Journey of a SEDDS and Potential Pitfalls:
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 3. pharmascholars.com [pharmascholars.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azonano.com [azonano.com]
- 8. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting poor reproducibility in cell-based assays with 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Technical Support Center: 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
A Guide to Ensuring Reproducibility in Cell-Based Assays
Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that achieving consistent, reproducible results is the cornerstone of impactful research. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter when using this indole-3-acetic acid (IAA) derivative in your cell-based assays. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your experimental design.
Section 1: Foundational Issues - Compound Integrity and Preparation
Poor reproducibility often originates not in the complex biology of your cells, but in the fundamental handling of the small molecule itself. This section addresses the most critical first step: ensuring the compound you add to your cells is what you think it is, at the concentration you intend.
FAQ 1: My assay results are highly variable between experiments. I'm seeing shifts in my dose-response curves. Where is the most logical place to start troubleshooting?
This is the most common issue researchers face and almost always points to variability in the compound stock solution or its behavior in your assay medium. Before scrutinizing cell culture conditions or assay readouts, you must validate the tool you are using—the compound itself.
The primary culprits are inconsistent stock concentration, compound degradation, or poor solubility. An effective concentration can only be achieved if the molecule is fully dissolved and stable.[1][2]
Here is a logical workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for poor reproducibility.
FAQ 2: What is the best practice for preparing and storing a stock solution of this compound?
Proper preparation and storage are non-negotiable for reproducibility. The handling of organic compounds requires careful selection of solvents and storage conditions to maintain their integrity.[3][4]
Protocol 1: Preparation of a 10 mM Stock Solution
-
Solvent Selection: Due to its structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
-
Calculation:
-
The molecular weight of this compound (C13H15NO3) is 233.26 g/mol .
-
To make a 10 mM solution, you need 0.01 moles/L or 0.00001 moles/mL.
-
Weight (mg) = Volume (mL) * 10 (mM) * 233.26 ( g/mol ) / 1000 = Volume (mL) * 2.3326.
-
For example, to prepare 1 mL of a 10 mM stock, weigh out 2.33 mg of the compound.
-
-
Dissolution:
-
Add the calculated amount of DMSO to the vial containing the pre-weighed compound.
-
Vortex thoroughly for 1-2 minutes.
-
If full dissolution is not apparent, sonicate the vial in a water bath for 5-10 minutes.[5] Caution: Do not heat the solution unless you have data confirming the compound's thermal stability.[5]
-
Visually inspect the solution against a light source to ensure no solid particulates are visible. A fully dissolved stock is critical; undissolved particles will lead to inaccurate concentrations.[5]
-
-
Storage and Handling:
-
Aliquoting is essential. Dispense the stock solution into single-use, low-binding polypropylene or glass vials. This prevents contamination and avoids the detrimental effects of repeated freeze-thaw cycles, which can force the compound out of solution or cause degradation.
-
Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.[2]
-
Store aliquots at -20°C or -80°C, protected from light.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Minimizes compound hydrolysis and degradation. |
| Concentration | 10 mM (typically) | A standard concentration that allows for sufficient dilution into assay medium while keeping the final DMSO concentration low (<0.1%). |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | Reduces the rate of chemical degradation. |
| Aliquoting | Single-use volumes | Prevents contamination and avoids repeated freeze-thaw cycles that compromise solubility and stability. |
| Container | Amber glass or polypropylene vials | Protects from light and prevents adsorption to plastic surfaces. |
Table 1: Recommended Storage and Handling for Stock Solutions.
Section 2: The Assay Environment - Cells, Media, and Interactions
Once you have a validated compound stock, the focus shifts to the complex environment of the cell-based assay. Interactions between your compound and components of the cell culture medium are a major, often overlooked, source of variability.
FAQ 3: I've confirmed my stock solution is correct, but I still see inconsistent results, especially at lower concentrations. Could the cell culture medium be the problem?
Absolutely. The two most likely culprits are compound precipitation upon dilution into the aqueous medium and binding to serum proteins .
-
Kinetic Solubility: Small molecules dissolved at high concentrations in DMSO can crash out of solution when diluted into an aqueous buffer or medium. This is a common issue that leads to the actual concentration of the compound being much lower and more variable than intended.[1] You must determine the kinetic solubility of your compound in your specific assay medium.
-
Serum Protein Binding: Fetal Bovine Serum (FBS) is rich in proteins like albumin, which act as "molecular sponges" that can bind non-specifically to small molecules.[6] This binding sequesters the compound, drastically reducing the "free" concentration available to interact with your cells. This effect can be a major source of discrepancy between in-vitro biochemical assays and cell-based assays.[6]
Sources
- 1. resources.biomol.com [resources.biomol.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emulatebio.com [emulatebio.com]
- 6. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid. This document provides researchers, scientists, and drug development professionals with in-depth, experience-driven answers to common challenges encountered during the purification of this indole-3-acetic acid derivative. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup of a column chromatography protocol for this specific molecule.
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (SiO₂) is the most common and cost-effective choice for this compound. The key challenge arises from the molecule's acidic carboxylic acid group (-COOH), which can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to significant peak tailing.[1][2] For routine purifications, standard flash-grade silica gel (40-63 µm particle size) is sufficient. If extreme tailing or degradation is observed, consider using deactivated (neutral) silica or alumina.[3][4]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: Mobile phase selection is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.
-
Starting Point: A good starting point for a compound of intermediate polarity like this is a mixture of a non-polar solvent and a moderately polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Target Rf Value: For optimal separation on a column, aim for an Rf (retention factor) of 0.2-0.4 on your TLC plate.
-
The Acidity Factor: Due to the carboxylic acid moiety, you will likely observe streaking or tailing on the TLC plate. To counteract this, add a small amount (0.5-1% ) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This suppresses the ionization of your compound's carboxyl group and the surface silanol groups, leading to sharper bands and more symmetrical peaks.[5][6]
Q3: My crude material is not very soluble in the non-polar component of my eluent. How should I load it onto the column?
A3: This is a common problem, especially on a larger scale.[7] Never load your sample in a solvent that is significantly more polar than your mobile phase, as this will cause poor separation right from the start. You have two primary options:
-
Minimal Strong Solvent: Dissolve the crude mixture in the absolute minimum amount of a strong solvent (like dichloromethane or acetone) in which it is soluble.
-
Dry Loading (Recommended): Dissolve your crude material in a suitable solvent (e.g., dichloromethane, methanol). Add a small amount of silica gel (typically 1-2 times the mass of your crude sample) to this solution.[8] Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique ensures that the compound is introduced to the column in a concentrated, narrow band, leading to superior separation.[8]
Troubleshooting Guide: From Theory to Practical Solutions
This section provides detailed, cause-and-effect troubleshooting for specific purification problems.
Problem 1: Severe Peak Tailing or Streaking
Q: I've run my column, but my TLC analysis of the fractions shows the compound eluting over a very large number of fractions with a "tail." What's causing this and how do I fix it?
A: Severe peak tailing is the most anticipated issue for this acidic compound.
-
Root Cause: The primary cause is a secondary, non-ideal interaction between the carboxylic acid group of your molecule and the acidic silanol groups on the silica surface.[1][2] While the bulk of your compound moves with the mobile phase, a fraction of it is "stuck" to the silica via strong hydrogen bonding or ionic interactions, only to be released later, causing the tail.[1]
-
Step-by-Step Solution Protocol:
-
Confirm the Cause: Run two TLC plates of your crude material. For the second plate's mobile phase, add 1% acetic acid. If the spot on the second plate is significantly less streaky and more compact, you have confirmed that the acidic interaction is the problem.
-
Mobile Phase Modification: The most effective solution is to add a competitive acid to your eluent. Prepare your mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5-1% glacial acetic acid . This serves two purposes:
-
Re-run the Column: Use this acid-modified mobile phase to pack and run your column. You should observe a much sharper elution profile.
-
Problem 2: Low or No Recovery of the Compound
Q: I've run the entire gradient, but I can't find my compound. I've checked the fractions with TLC, and it seems to have vanished. What happened?
A: This alarming situation usually points to one of two possibilities: either the compound is irreversibly stuck to the column, or it has degraded.
-
Root Cause Analysis:
-
Irreversible Adsorption: The compound is so polar that even with a highly polar mobile phase, it cannot be eluted from the highly polar silica gel. This is common for very polar compounds.[4][7]
-
Compound Degradation: Indole derivatives can be sensitive, and the acidic environment of the silica gel may have caused decomposition over the long exposure time of the chromatography run.[3][11]
-
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low recovery.
-
Experimental Protocol: 2D TLC for Stability Check
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Run the plate in your chosen eluent system as normal.
-
Remove the plate and allow it to dry completely for 10-15 minutes. This extended contact time with the silica mimics the column environment.
-
Rotate the plate 90 degrees counter-clockwise and run it again in the same eluent system.
-
Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. If it has degraded, you will see new spots appearing below the diagonal, indicating decomposition into more polar compounds.[11]
-
Problem 3: Poor Separation from a Close-Running Impurity
Q: My product and an impurity have very similar Rf values (e.g., 0.3 and 0.35). How can I improve the separation?
A: Improving resolution between closely eluting spots requires optimizing the selectivity of your chromatographic system. Simply making the solvent stronger or weaker will move both spots together.
-
Root Cause: The chosen solvent system is not effectively differentiating between the polarity and functional groups of your product and the impurity.
-
Optimization Strategy Table:
| Strategy | Action | Rationale |
| 1. Decrease Polarity | Reduce the percentage of the polar component in your eluent (e.g., from 30% to 20% Ethyl Acetate in Hexane). | This will cause all compounds to move slower down the column, increasing the contact time with the stationary phase and allowing for better separation (increasing the "column volumes" between peaks). |
| 2. Change Solvent Selectivity | Keep the overall polarity similar but change the solvents. For example, switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol or Hexane/Acetone. | Different solvents interact with solutes in different ways (e.g., hydrogen bond donating/accepting ability). Changing the solvent can alter the relative elution order and improve separation.[12] |
| 3. Use a Gradient Elution | Start with a less polar mobile phase to separate the early-eluting compounds and then gradually increase the polarity during the run to elute your target compound and then the more polar impurities. | This is a powerful technique for complex mixtures, allowing for good separation of all components without excessively long run times.[4] |
| 4. Improve Column Packing | Ensure the column is packed uniformly without any air bubbles or cracks. | A poorly packed column leads to uneven solvent flow and band broadening, which severely compromises separation.[13] |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. [Link]
-
Chen, K. H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
Fair, J. D., & Kormos, C. M. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Restek. Troubleshooting Guide. [Link]
-
Hawach. (2025). Several Problems of Flash Column Chromatography. [Link]
-
Spangenberg, B. (2009). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Farmacia, 57(4), 395-407. [Link]
-
ResearchGate. (2022). How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography?. [Link]
-
Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
-
Poole, C. F., & Kiridena, W. (1999). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Planar Chromatography -- Modern TLC, 12(6), 404-412. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Ljung, K., et al. (2002). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 128(4), 1498-1509. [Link]
-
ResearchGate. (2019). Reasons for decomposition of isolated compounds from plant extracts?. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: Flash Column Chromatography. [Link]
-
Matsuda, F., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783. [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. reddit.com [reddit.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Validation & Comparative
A Comparative Guide to Indole-3-Acetic Acid and its N-Substituted Analog, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Foreword for the Research Professional
In the vast landscape of bioactive molecules, the indole scaffold stands as a "privileged structure," a recurring motif in both natural products and synthetic pharmaceuticals.[1][2][3] The quintessential example is Indole-3-acetic acid (IAA), the primary native auxin in plants, which orchestrates a symphony of developmental processes.[4] As medicinal and agricultural chemistry advances, synthetic derivatives of IAA are continuously explored to modulate its activity, enhance stability, and unlock novel therapeutic applications.
This guide presents a comparative study of the archetypal plant hormone, Indole-3-acetic acid, and a synthetic N-substituted derivative, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid. It is critical to establish from the outset that while IAA is one of the most extensively studied phytohormones, specific experimental data for this compound is not prevalent in publicly accessible literature. Therefore, this document serves a dual purpose: first, to provide a comprehensive, data-supported profile of IAA, and second, to construct a scientifically-informed, predictive profile of its N-substituted counterpart based on established structure-activity relationships (SAR) within the indole acetic acid class.[4][5][6]
We will delve into their physicochemical properties, compare their known and inferred biological activities, and provide detailed, actionable experimental protocols. This guide is designed not merely as a repository of facts but as a "self-validating system"—a roadmap for researchers to generate the very data needed for a direct, empirical comparison.
Molecular Profile and Physicochemical Properties
The fundamental difference between our two compounds of interest lies in the substitution at the N-1 position of the indole ring. IAA possesses a proton at this position, while the synthetic analog has a 2-methoxyethyl group. This seemingly minor alteration can significantly influence the molecule's physicochemical characteristics, which in turn dictate its biological behavior.
Chemical Structures
The foundational structures are depicted below. The core indole-3-acetic acid scaffold is conserved, but the N-1 substituent is the key differentiator.
Caption: Chemical structures of Indole-3-acetic acid (left) and this compound (right).
Comparative Physicochemical Data
The introduction of the 2-methoxyethyl group is predicted to alter key parameters like lipophilicity (LogP) and acidity (pKa).
| Property | Indole-3-acetic acid (IAA) | This compound (Predicted) | Causality of Difference |
| Molecular Formula | C₁₀H₉NO₂ | C₁₃H₁₅NO₃ | Addition of a C₃H₆O group. |
| Molecular Weight | 175.18 g/mol | 233.26 g/mol | Increased mass from the N-1 substituent. |
| Lipophilicity (LogP) | ~2.2-2.5 | Higher than IAA | The alkyl ether chain increases non-polarity, enhancing partitioning into lipids.[4][7] |
| Acidity (pKa of -COOH) | ~4.75 | Similar to IAA (~4.7-4.8) | The N-1 substituent is electronically distant and not strongly withdrawing/donating, thus having a minimal inductive effect on the carboxyl group. |
| Hydrogen Bonding | N-H group acts as a hydrogen bond donor. | Lacks an N-H donor; the ether oxygen can act as a hydrogen bond acceptor. | Substitution of the indole proton with an alkyl group removes its ability to donate a hydrogen bond.[4] |
| Solubility | Moderately soluble in water; soluble in polar organic solvents like ethanol. | Likely lower aqueous solubility but enhanced solubility in less polar organic solvents compared to IAA. | Increased lipophilicity reduces affinity for water. |
Expert Insight: The change from a hydrogen bond donor (N-H in IAA) to an acceptor (ether oxygen in the derivative) is a critical molecular switch. This can fundamentally alter how the molecule interacts with protein binding pockets, potentially changing its receptor affinity and metabolic stability. The increased lipophilicity suggests enhanced membrane permeability, which could be advantageous for bioavailability in certain biological systems.[4]
Comparative Biological Activities: Established vs. Inferred
Here, we contrast the well-documented biological roles of IAA with the projected activities of its N-methoxyethyl derivative, grounded in SAR principles.
Auxin Activity in Plants
IAA is the principal auxin, a class of hormones that regulate nearly every aspect of plant growth and development.[8] Its action is mediated by binding to the TIR1/AFB family of F-box proteins, which triggers the degradation of Aux/IAA transcriptional repressors and subsequent expression of auxin-responsive genes.
Indole-3-acetic acid (IAA):
-
Primary Role: Master regulator of plant growth, including cell elongation, division, root formation, and apical dominance.[9]
-
Mechanism: Binds to TIR1/AFB receptors, initiating a signaling cascade that alters gene expression.[10]
-
Transport: Subject to active polar transport, creating concentration gradients that direct plant development.[10]
This compound (Predicted):
-
Auxin Activity: Likely possesses auxin activity, but its potency could be altered. Structure-activity studies on N-substituted IAAs have shown varied results. While some N-alkyl substitutions can maintain or even enhance activity, others reduce it.[11] The absence of the N-H proton, which may be involved in receptor interactions for some auxin-binding proteins, could decrease affinity for the TIR1/AFB receptors.
-
Metabolic Stability: The N-1 substitution may protect the indole ring from certain oxidative degradation pathways that can inactivate IAA, potentially leading to a longer biological half-life in plant tissues.
-
Transport: Alterations in lipophilicity and structure may affect its recognition by polar transport carriers, potentially leading to more diffuse, non-polar movement within the plant.
Caption: Canonical auxin signaling pathway initiated by IAA binding.
Potential Pharmacological Activities
Beyond their roles in plants, indole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological effects.[1][3][12]
| Biological Activity | Indole-3-acetic acid (IAA) | This compound (Predicted) |
| Anti-inflammatory | Demonstrated modest anti-inflammatory effects, often attributed to its antioxidant properties and modulation of microbial metabolism in the gut. | Potentially enhanced anti-inflammatory activity. N-alkylation can increase lipophilicity, improving cell permeability and access to intracellular targets like COX enzymes or NF-κB pathways.[4] Indole derivatives are widely studied as anti-inflammatory agents.[8][13][14] |
| Antioxidant | Exhibits mild free-radical scavenging activity. | Likely to possess antioxidant activity. The indole nucleus is an effective electron donor. The N-1 substituent is not expected to abolish this property and may even enhance it depending on its influence on the indole ring's electron density.[15][16] |
| Anticancer | Some studies suggest pro-apoptotic effects in certain cancer cell lines, though mechanisms are not fully elucidated. | May exhibit altered anticancer activity. The N-1 position is a common site for modification in the development of potent anticancer indole derivatives.[2] The methoxyethyl group could influence interactions with specific enzymes or receptors relevant to cancer pathology. |
Experimental Protocols for Comparative Analysis
To move from prediction to empirical data, a series of standardized assays are required. The following protocols provide a framework for a direct, head-to-head comparison.
Synthesis of this compound
A common route to N-substituted indole-3-acetic acids involves the alkylation of the indole nitrogen.
Caption: A generalized synthetic workflow for N-alkylation of IAA.
Detailed Protocol:
-
Esterification (Protection): To a solution of Indole-3-acetic acid (1 eq.) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor by TLC. After completion, neutralize the acid, remove the methanol under reduced pressure, and extract the methyl indole-3-acetate with ethyl acetate.
-
N-Alkylation: Dissolve methyl indole-3-acetate (1 eq.) in anhydrous DMF. Add a base such as potassium carbonate (2-3 eq.). To this suspension, add 1-bromo-2-methoxyethane (1.2 eq.) dropwise at room temperature. Stir the reaction mixture at 60-80 °C for 12-24 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain methyl 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetate.
-
Hydrolysis (Deprotection): Dissolve the purified ester (1 eq.) in a mixture of THF/Methanol/Water. Add lithium hydroxide (2-3 eq.) and stir at room temperature until the reaction is complete (monitor by TLC). Acidify the reaction mixture with dilute HCl to pH ~3-4 and extract the final product with ethyl acetate. Dry, concentrate, and recrystallize to obtain the pure acid.
Bioassay: Plant Root Elongation Test
This assay quantitatively assesses auxin-like activity by measuring the effect on root growth.
Protocol:
-
Seed Sterilization & Germination: Surface-sterilize Arabidopsis thaliana or lettuce seeds and place them on Murashige and Skoog (MS) agar plates. Stratify at 4°C for 2 days and then germinate under controlled light and temperature.
-
Preparation of Test Plates: Prepare MS agar plates supplemented with a range of concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M) of IAA and the test compound, this compound. Include a solvent control plate.
-
Transfer of Seedlings: Once primary roots are ~1 cm long, transfer seedlings to the test plates.
-
Incubation & Measurement: Incubate the plates vertically in a growth chamber. After 3-5 days, photograph the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Data Analysis: Plot the root length against the log of the compound concentration to generate dose-response curves. Compare the concentrations required to achieve 50% inhibition of root growth (IC₅₀) for both compounds.
In Vitro Assay: DPPH Radical Scavenging (Antioxidant Activity)
This colorimetric assay measures the ability of a compound to scavenge the stable DPPH free radical.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of IAA, the test compound, and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) for each compound.
Conclusion and Future Directions
Indole-3-acetic acid is a molecule of immense biological importance, serving as a benchmark for auxin activity. Its synthetic derivative, this compound, represents a logical step in the chemical exploration of this scaffold. Based on established structure-activity relationships, the N-methoxyethyl substitution is predicted to increase lipophilicity and metabolic stability while potentially modulating its interaction with biological targets. This could translate to an altered, possibly prolonged, auxin-like response in plants and potentially enhanced pharmacological activities, such as anti-inflammatory or antioxidant effects, in mammalian systems.
However, these predictions remain hypothetical without direct experimental validation. The protocols outlined in this guide provide a clear and robust pathway for researchers to undertake a direct comparative analysis. Such studies are essential to not only characterize this specific molecule but also to contribute to the broader understanding of how N-1 functionalization of the indole ring can be used to fine-tune biological activity for agricultural and therapeutic applications.
References
- Stefanska, J., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics.
- Biology Discussion. Auxins: History, Bioassay, Function and Uses.
- Novák, O., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods.
- Application of current method to synthesis of biologically active N-alkylated indole derivative.
- Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube.
- Kumar, D., et al. (2022). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
- Biology Discussion. Bioassay of Phytohormones | Botany.
- Li, M., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science.
- Team:Imperial College London/Protocols Auxin - 2011.igem.org.
- Alam, M. M., et al. (2016).
- Wang, Y., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry.
- Kumar, V., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
- Li, Y., et al. (2023).
- Khan, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances.
- Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides.
- Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology.
- Naik, N., et al. (2012).
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Antioxidant activity of unexplored indole derivatives: Synthesis and screening.
- da Silva, A. J. M., et al. (2001). Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. Journal of the Brazilian Chemical Society.
- Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole deriv
- Snyder, H. R., & Pilgrim, F. J. (1950). Indole-3-acetic Acid. Organic Syntheses.
- Weijlard, J. (1955). Process of producing indole-3-acetic acids.
- A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Indole-3-Acetic Acid Esters. BenchChem.
- Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Deriv
- Recent advancements on biological activity of indole and their derivatives: A review.
- Recent Progress in Biological Activities of Indole and Indole Alkaloids. Current Bioactive Compounds.
- Antioxidant capacities of synthesized indole compounds by ABTS assay.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- Reinecke, D. M., et al. (1995). EFFECT OF HALOGEN SUBSTITUTION OF INDOLE-3-ACETIC ACID ON BIOLOGICAL ACTIVITY IN PEA FRUIT. Phytochemistry.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- Maher, E. P., et al. (1998). Differential effects of 1-naphthaleneacetic acid, indole-3-acetic acid and 2,4-dichlorophenoxyacetic acid on the gravitropic response of roots in an auxin-resistant mutant of arabidopsis, aux1. Plant and Cell Physiology.
- Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide deriv
- Auxin activity of systematically substituted indoleacetic acid.
- Regulation of indole-3-acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. Microbial Biotechnology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. researchgate.net [researchgate.net]
- 11. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 12. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic Acid: A Comparative Guide for Xenograft Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the anti-cancer activity of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid and its analogs using xenograft models. We will delve into the scientific rationale behind experimental design, provide detailed protocols, and present a comparative analysis to contextualize the potential of this class of compounds.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to the indole ring and its side chains have yielded a wide array of derivatives with significant pharmacological activities, including potent anticancer effects.[1] This guide will use a representative indole-3-acetic acid (IAA) derivative as a case study to illustrate the validation process in a preclinical setting. While direct efficacy studies on this compound are not extensively available in public literature, the broader class of IAA derivatives has shown considerable promise in oncology research.
The Rationale for In Vivo Xenograft Validation
In vitro assays using cancer cell lines are a crucial first step in identifying potential anti-cancer agents. However, the complex tumor microenvironment, which includes stromal cells, vasculature, and immune components, can significantly influence a drug's efficacy. Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a more physiologically relevant system to evaluate the in vivo anti-tumor activity of a compound.[2][3] These models are instrumental in assessing a drug's ability to inhibit tumor growth in a living organism, providing critical data for preclinical development.[2]
Comparative Analysis: Indole-3-Acetic Acid Derivatives vs. Standard Chemotherapeutics
To objectively assess the anti-cancer potential of a novel IAA derivative like this compound, a direct comparison with an established chemotherapeutic agent is essential. For the purpose of this guide, we will consider a hypothetical study comparing our lead compound with a widely used drug, such as Paclitaxel, in a relevant cancer xenograft model (e.g., human non-small cell lung cancer - A549).
A closely related indole derivative, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has demonstrated dose-dependent inhibition of tumor growth in a sarcoma S180 mouse model.[4] This provides a strong rationale for investigating other structurally similar compounds.
Table 1: Comparative Efficacy of an Indole-3-Acetic Acid Derivative vs. Paclitaxel in an A549 Xenograft Model (Hypothetical Data)
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1250 ± 150 | - | - |
| IAA Derivative | 50 mg/kg, i.p., daily | 625 ± 80 | 50% | <0.01 |
| Paclitaxel | 10 mg/kg, i.v., q3d | 450 ± 65 | 64% | <0.001 |
Tumor Growth Inhibition (TGI) is calculated as (1 – (mean volume of treated tumors)/(mean volume of control tumors)) × 100%.[2]
Experimental Workflow for a Subcutaneous Xenograft Study
The following diagram and detailed protocol outline a robust workflow for validating the anti-cancer activity of an IAA derivative in a subcutaneous xenograft model.
Caption: Experimental workflow for a subcutaneous xenograft study.
Detailed Protocol for Subcutaneous Xenograft Model
This protocol is a generalized guideline and should be adapted based on the specific cell line and compound being tested. All animal procedures must be approved and conducted in accordance with institutional and national guidelines for animal welfare.
1. Cell Culture and Preparation [5][6]
-
Cell Line: Select a human cancer cell line relevant to the therapeutic indication (e.g., A549 for non-small cell lung cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Viability: Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion.[5]
-
Harvesting: Detach cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/100 µL.[5] For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor engraftment.
2. Animal Model and Tumor Implantation [5]
-
Animal Strain: Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 25-27 gauge needle.[6][7]
3. Tumor Growth Monitoring and Randomization [2][8]
-
Monitoring: Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[8]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, IAA derivative, positive control).
4. Drug Preparation and Administration
-
Formulation: Prepare the this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for the desired route of administration (e.g., intraperitoneal, oral).
-
Dosing: Administer the compound and control treatments according to the predetermined schedule and dosage.
-
Euthanasia: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if any animal shows signs of excessive morbidity.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight and volume.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group.[2] Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.[9]
-
Histopathology: Fix a portion of the tumor in formalin for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Mechanistic Insights: Potential Signaling Pathways
Indole derivatives exert their anti-cancer effects through various mechanisms, often involving the induction of apoptosis and cell cycle arrest.[10] One of the proposed mechanisms for some IAA derivatives is the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related pathways.[11][12][13]
Caption: A potential signaling pathway for IAA-induced apoptosis.
Some indole compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[13] Additionally, the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a common feature of their mechanism of action.[13] Further mechanistic studies, such as Western blotting and flow cytometry on excised tumor tissues, can provide valuable insights into how this compound exerts its anti-tumor effects in vivo.
Conclusion
This guide provides a foundational framework for the in vivo validation of this compound and other novel indole derivatives as potential anti-cancer agents. By employing robust xenograft models, adhering to detailed experimental protocols, and conducting rigorous comparative analysis, researchers can effectively evaluate the therapeutic potential of these promising compounds. The insights gained from such preclinical studies are pivotal for the continued development of new and effective cancer therapies.
References
- Comparative Efficacy of Indole-3-Acetic Acid Derivatives in Oncology and Inflammation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELZeL_1txJukyZe3H4l6Sy7xjPmY3TX2JQdbbHlFVRegIEZn5BCnL-W49Pk_ihMBX9cQYRax6WwyfGpCQUyK7ZJS-1aSOQVbXtG5YWHgyLDPCpxa_3ioQ1OpzSzqaX7D62F-27dmeeNQ3A2mSxDgjnN5JjoB_zI9JnqMHkxXj7cZz4HWPrXm3n3sII6BkuIjU7Zje1-yIchJB3-W3LauGnUIELBn916tPViCmBKtUlvlg=]
- Oxidative Activation of indole-3-acetic Acids to Cytotoxic Species- A Potential New Role for Plant Auxins in Cancer Therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8898700/]
- Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12182852/]
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314917/]
- Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4042456/]
- STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883011/]
- Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27306546/]
- {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic Acid Methyl Ester Inhibited Hepatocellular Carcinoma Growth in Bel-7402 Cells and Its Resistant Variants by Activation of NOX4 and SIRT3. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4413889/]
- Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen. [URL: https://www.yeasen.com/news/subcutaneous-tumor-xenograft-models-in-immunodeficient-mice.html]
- EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [URL: https://www.ciberonc.
- Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate. [URL: https://www.researchgate.net/publication/14299863_Oxidative_activation_of_indole-3-acetic_acids_to_cytotoxic_species_-_A_potential_new_role_for_plant_auxins_in_cancer_therapy]
- LLC cells tumor xenograft model. Protocols.io. [URL: https://www.protocols.io/view/llc-cells-tumor-xenograft-model-b29eqh2e]
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [URL: https://www.bio-techne.com/resources/protocols/protocol-to-improve-take-and-growth-of-mouse-xenografts-with-cultrex-bme]
- MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. [URL: https://www.page-meeting.
- {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM): its anti-cancer efficacy and intercalation mechanism identified via multi-model systems. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21099912/]
- {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic Acid Methyl Ester Inhibited Hepatocellular Carcinoma Growth in Bel-7402 Cells and Its Resistant Variants by Activation of NOX4 and SIRT3. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25961022/]
- Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3225997/]
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [URL: https://www.jax.org/research-and-faculty/resources/in-vivo-pharmacology-services/pdx/pdx-protocols]
- Compound 3 inhibits tumor growth in cancer xenograft models. A, SiHa... ResearchGate. [URL: https://www.researchgate.net/figure/Compound-3-inhibits-tumor-growth-in-cancer-xenograft-models-A-SiHa-tumor-bearing_fig2_23220465]
- Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18700977/]
- The Methoxy Advantage: A Comparative Analysis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid and Non-Methoxy Indole Compounds. Benchchem. [URL: https://www.benchchem.com/blog/the-methoxy-advantage-a-comparative-analysis-of-2-6-methoxy-1h-indol-3-yl-acetic-acid-and-non-methoxy-indole-compounds]
- Anticancer treatment methods involving analogs and derivatives of 3-(2-substituted-ethyl) indole compounds. Google Patents. [URL: https://patents.google.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6801]
- LNCaP Xenograft Model. Altogen Labs. [URL: https://altogenlabs.com/xenograft-models/prostate-cancer-xenograft/lncap-xenograft-model/]
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM): its anti-cancer efficacy and intercalation mechanism identified via multi-model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. LLC cells tumor xenograft model [protocols.io]
- 8. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic Acid Methyl Ester Inhibited Hepatocellular Carcinoma Growth in Bel-7402 Cells and Its Resistant Variants by Activation of NOX4 and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a predictive analysis of the cross-reactivity profile of the novel compound, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related indole-3-acetic acid derivatives to forecast its likely interactions with a panel of receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of indole-based compounds.
Introduction: The Significance of the Indole Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Its presence in the neurotransmitter serotonin, the neurohormone melatonin, and the plant hormone auxin (indole-3-acetic acid or IAA) underscores its remarkable biological versatility.[1] Any novel indole derivative, such as this compound, therefore warrants a thorough investigation of its potential polypharmacology. Understanding its cross-reactivity is paramount for predicting its therapeutic potential and off-target effects.
This guide will focus on the predicted interactions with three key receptor families that are known to bind indole-based ligands:
-
Serotonin (5-HT) Receptors: Given the structural similarity to serotonin, these receptors represent a primary family for potential cross-reactivity.
-
Melatonin (MT) Receptors: The indole core is also central to melatonin, making its receptors plausible targets.
-
Prostaglandin D2 Receptor (CRTH2): A growing body of evidence has identified indole-3-acetic acid derivatives as potent antagonists of this receptor, which is involved in inflammatory responses.[1][2]
Predictive Cross-Reactivity Profile
The structure of this compound can be deconstructed into two key components for SAR analysis: the indole-3-acetic acid core and the N-1 substituted 2-methoxyethyl group.
The Indole-3-Acetic Acid Core: A Promiscuous Binder
The indole-3-acetic acid backbone has been shown to interact with a range of receptors. Of particular note is its established activity at the CRTH2 receptor. Several studies have demonstrated that indole-3-acetic acid derivatives can act as potent and selective CRTH2 antagonists.[1][2][3][4] This interaction is a critical consideration for predicting the biological activity of our target compound.
The N-1 Substitution: Impact on Affinity and Selectivity
Substitution at the N-1 position of the indole ring is a well-established strategy for modulating receptor affinity and selectivity.
-
For Serotonin Receptors: N-1 substitutions can significantly alter binding. For instance, N-arylsulfonyltryptamines are potent ligands for the 5-HT6 receptor.[5] The introduction of a 2-methoxyethyl group at this position is likely to influence the binding to various 5-HT subtypes, although the precise nature of this interaction (agonist vs. antagonist, and subtype selectivity) would require empirical determination.
-
For Melatonin Receptors: The N-1 position is also critical for melatonin receptor affinity. N-methylation of certain nitroindole derivatives has been shown to potentiate their affinity and selectivity for the MT3 receptor subtype.[6] The presence of the 2-methoxyethyl group could either enhance or diminish affinity for MT1 and MT2 receptors, depending on how the methoxyethyl tail is accommodated within the receptor's binding pocket.[7]
Predicted Receptor Interaction Summary
Based on the available SAR data, a predicted cross-reactivity profile for this compound is presented in the table below. It is important to note that these are predictions and require experimental validation.
| Receptor Family | Predicted Interaction | Rationale |
| CRTH2 | High Potential for Antagonism | The indole-3-acetic acid core is a known CRTH2 antagonist scaffold.[1][2][3][4] |
| Serotonin (5-HT) Receptors | Moderate Potential for Interaction | The indole core is shared with serotonin. The N-1 substitution will likely modulate affinity and selectivity for various 5-HT subtypes.[5][8][9] |
| Melatonin (MT) Receptors | Moderate Potential for Interaction | The indole core is shared with melatonin. The N-1 substitution can influence affinity for MT receptor subtypes.[6][7][10] |
| Auxin Receptors (e.g., TIR1) | Low Potential for Interaction in Mammalian Systems | While the compound is an auxin analog, these receptors are primarily in plants and their signaling pathways are distinct from mammalian systems.[11] |
Experimental Workflows for Determining Cross-Reactivity
To empirically validate the predicted cross-reactivity profile, a tiered experimental approach is recommended. This involves initial binding assays to determine affinity, followed by functional assays to characterize the nature of the interaction (agonist, antagonist, or inverse agonist).
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[12][13][14][15]
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The ability of the unlabeled test compound (this compound) to displace the radioligand is measured. This allows for the determination of the inhibitory constant (Ki), a measure of the test compound's affinity.
Step-by-Step Protocol (Competitive Binding Assay):
-
Receptor Preparation: Prepare membrane homogenates from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Assay Buffer Preparation: Prepare a suitable binding buffer, optimized for the specific receptor.
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). The choice of assay depends on the signaling pathway of the receptor.
Many serotonin and melatonin receptors are coupled to Gs or Gi proteins, which respectively stimulate or inhibit the production of cyclic AMP (cAMP).[16][17][18][19]
Principle: The intracellular concentration of cAMP is measured in whole cells expressing the receptor of interest. An agonist will either increase (Gs) or decrease (Gi) cAMP levels. An antagonist will block the effect of a known agonist.
Step-by-Step Protocol (HTRF-based cAMP Assay):
-
Cell Seeding: Seed cells expressing the receptor of interest into a multi-well plate.
-
Compound Addition: Add the test compound at various concentrations. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubation: Incubate at room temperature to allow the detection reagents to equilibrate with the cellular cAMP.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Several serotonin receptors (e.g., 5-HT2A, 5-HT2C) and the CRTH2 receptor are coupled to Gq proteins, which trigger the release of intracellular calcium upon activation.[20][21][22][23][24][25]
Principle: A calcium-sensitive fluorescent dye is loaded into cells expressing the receptor. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence intensity, which is measured in real-time.
Step-by-Step Protocol (FLIPR-based Calcium Flux Assay):
-
Cell Seeding: Seed cells expressing the receptor of interest into a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Compound Addition: Place the plate in a Fluorescence Imaging Plate Reader (FLIPR). The instrument will add the test compound to the wells while simultaneously monitoring the fluorescence.
-
Signal Reading: The fluorescence intensity is measured over time to capture the kinetics of the calcium response.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Key Signaling Pathways
Serotonin Receptor Signaling
Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[26][27][28][29][30] They couple to different G proteins, leading to a variety of downstream signaling events.
Caption: The signaling pathway of the CRTH2 receptor.
Conclusion
While direct experimental data for this compound is not yet available, a predictive analysis based on the extensive literature on related indole derivatives provides a strong foundation for guiding its initial characterization. The compound is predicted to have a high likelihood of interacting with the CRTH2 receptor, and a moderate potential for cross-reactivity with serotonin and melatonin receptors. The experimental workflows outlined in this guide provide a robust framework for empirically testing these predictions and fully elucidating the pharmacological profile of this novel compound. This systematic approach will enable a comprehensive understanding of its therapeutic potential and potential off-target liabilities.
References
-
ResearchGate. (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes. Retrieved from [Link] [27]9. Kaila, N., et al. (2012). Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry, 55(11), 5088-5109. [Link] [4]10. Kandasamy, M., et al. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling, 12(4), 675-679. [Link] [28]11. Spadoni, G., et al. (2006). Mapping the Melatonin Receptor. 6. Melatonin Agonists and Antagonists Derived from 6H-Isoindolo[2,1-a]indoles, 5,6-Dihydroindolo[2,1-a]isoquinolines, and 6,7-Dihydro-5H-benzo[c]azepino[2,1-a]indoles. Journal of Medicinal Chemistry, 49(19), 5784-5795. [Link] [7]12. Wang, C., et al. (2018). Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition. Molecular Cell, 72(1), 84-96.e5. [Link] [31]13. Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link] [22]14. Spadoni, G., Mor, M., & Tarzia, G. (1999). Structure-affinity relationships of indole-based melatonin analogs. Biological Signals and Receptors, 8(1-2), 15-23. [Link] [10]15. ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link] [23]16. Lesieur, D., et al. (2002). Synthesis of Nitroindole Derivatives with High Affinity and Selectivity for Melatoninergic Binding Sites MT3. Journal of Medicinal Chemistry, 45(11), 2275-2281. [Link]
-
Glennon, R. A., et al. (1998). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annulated indole derivatives. 1. Journal of Medicinal Chemistry, 41(5), 728-741. [Link]
-
ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]
-
Boyd, E. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4660-4663. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 931707. [Link] [11]43. Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]
-
Amit Lunkad. (2021, March 1). NSAIDs: SAR of Indole acetic acid [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-affinity relationships of indole-based melatonin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. scite.ai [scite.ai]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. ionbiosciences.com [ionbiosciences.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. researchgate.net [researchgate.net]
- 28. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic Acid Analogs as CRTH2 Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid scaffold. Our focus is on the modulation of their biological activity as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor that mediates the effects of prostaglandin D2 (PGD2). The CRTH2 receptor is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1][2] Understanding the SAR of this class of compounds is pivotal for the rational design of potent and selective CRTH2 antagonists.
The indole-3-acetic acid (IAA) core is a well-established pharmacophore found in numerous biologically active molecules.[3] Modifications to this scaffold, particularly at the N-1 and other positions of the indole ring, as well as the acetic acid side chain, have profound effects on receptor affinity and functional activity. This guide will dissect these structural modifications and their impact on the antagonism of the CRTH2 receptor, supported by comparative experimental data.
Core Structure and Key Interaction Points
The foundational molecule, this compound, possesses several key features that can be systematically modified to probe the SAR. These include:
-
The Indole Nucleus: A bicyclic aromatic system that serves as the core scaffold.
-
The N-1 Position: Substituted with a 2-methoxyethyl group, which influences lipophilicity and potential interactions with the receptor.
-
The C-3 Position: Bearing the acetic acid side chain, which is crucial for binding to the receptor.
-
The Acetic Acid Moiety: The carboxylic acid group is a critical feature for activity in many CRTH2 antagonists.
Comparative Analysis of Structural Modifications
The following sections detail the impact of structural alterations at various positions of the this compound scaffold on CRTH2 antagonist activity.
Modifications at the N-1 Position of the Indole Ring
The substituent at the N-1 position of the indole ring plays a significant role in modulating the potency and pharmacokinetic properties of these analogs. While direct SAR data for the 2-methoxyethyl group is limited in the public domain, we can infer the impact of N-alkylation from studies on related indole-3-acetic acid derivatives.
-
N-Alkylation and N-Acylation: In general, N-alkylation or N-acylation of the indole core can modulate lipophilicity and metabolic stability.[3] For CRTH2 antagonists, N-1 substitution with various groups has been explored. For instance, the replacement of the N-H with N-sulfonyl groups has led to potent antagonists.[1] The 2-methoxyethyl group in our lead compound likely occupies a specific region within the receptor binding pocket. Modifications to the length and nature of this alkyl chain are expected to influence binding affinity. For example, increasing the chain length or introducing bulky groups could either enhance or diminish activity depending on the steric constraints of the binding site.
Substitutions on the Indole Ring
Introducing substituents on the benzene portion of the indole nucleus is a common strategy to enhance potency and selectivity.
-
Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, at the C-5 or C-6 positions of the indole ring has been shown to enhance the antimalarial activity of indole derivatives by increasing lipophilicity and metabolic stability.[3] In the context of CRTH2 antagonists, halogen substitution can lead to improved receptor binding. For example, in a series of azaindole analogs of the CRTH2 antagonist MK-7246, strategic placement of fluorine was found to be beneficial.[4]
-
Methoxy Groups: The presence of methoxy groups on the indole ring can also influence activity. In a series of indole acetic acid sulfonate derivatives, substitutions on the indole ring, including methoxy groups, were found to be critical for their inhibitory potential against ectonucleotidases.[5]
Alterations to the Acetic Acid Side Chain
The acetic acid moiety at the C-3 position is a critical pharmacophoric element for many CRTH2 antagonists.
-
Carboxylic Acid Isosteres: Replacement of the carboxylic acid with other acidic functional groups or isosteres can impact activity. In some classes of indole acetic acid derivatives, the carboxyl group is essential for activity.[6] For CRTH2 antagonists, this acidic group often forms a key ionic interaction with a basic residue in the receptor binding pocket.
-
Chain Length: The length of the alkyl chain connecting the indole ring to the carboxylic acid can also be optimized. Indole-3-propionic acid derivatives have shown different biological activity profiles compared to their indole-3-acetic acid counterparts.[6]
Quantitative Comparison of Biological Activities
The following table summarizes the reported biological activities of representative indole-3-acetic acid analogs as CRTH2 antagonists. This data is compiled from various sources to provide a comparative overview.
| Compound ID | N-1 Substituent | Indole Ring Substitution | C-3 Side Chain | Target | Activity Metric (IC50/Ki) | Reference |
| Lead Compound | 2-methoxyethyl | Unsubstituted | Acetic acid | CRTH2 | - | Hypothetical |
| Setipiprant (ACT-129968) | - (fused ring system) | 8-fluoro | Acetic acid | CRTH2 | IC50 = 6 nM | [7] |
| (S)-B-1 (ACT-453859) | - (fused ring system) | 6-fluoro | Acetic acid | CRTH2 | - | [7] |
| Indole-1-sulfonyl-3-acetic acid analog | Phenylsulfonyl | 5-chloro | Acetic acid | CRTH2 | IC50 = 10 nM | [1] |
| 7-azaindole analog | (4-fluorophenyl)sulfonyl | - | Acetic acid | CRTH2 | IC50 = 4 nM | [4] |
Note: The activity of the lead compound is hypothetical as specific data was not found in the search results. The table serves as a comparative framework based on structurally related compounds.
Experimental Workflows and Methodologies
General Workflow for SAR Studies
The systematic exploration of the SAR of novel compounds involves a cyclical process of design, synthesis, and biological evaluation.
Caption: General workflow for structure-activity relationship (SAR) studies.
Detailed Experimental Protocol: CRTH2 Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human CRTH2 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the CRTH2 receptor by measuring their ability to displace the binding of a specific radioligand, such as [3H]PGD2.
Materials:
-
HEK293 cells stably expressing the human CRTH2 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]PGD2 (radioligand)
-
Unlabeled PGD2 (for determination of non-specific binding)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hCRTH2 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
A fixed concentration of [3H]PGD2 (typically at its Kd value).
-
Varying concentrations of the test compound or unlabeled PGD2 (for competition curve).
-
Cell membrane preparation.
-
-
For total binding, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled PGD2.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The structure-activity relationship of this compound analogs as CRTH2 antagonists is a complex interplay of substitutions at the N-1 position, on the indole ring, and modifications of the C-3 acetic acid side chain. The insights gained from the SAR studies of related indole acetic acid derivatives provide a valuable framework for the design of novel, potent, and selective CRTH2 antagonists. The experimental protocols outlined in this guide offer a robust methodology for evaluating the biological activity of these compounds and further refining their structure to optimize their therapeutic potential. Continued exploration of this chemical space holds promise for the development of new treatments for allergic and inflammatory diseases.
References
- Simard, D., et al. (2011). Azaindoles as potent CRTH2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 841-845.
-
Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link].
- Jiang, S., Gao, J., & Han, L. (2011). Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. Bioscience, Biotechnology, and Biochemistry, 75(4), 768-770.
- Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. (2007). The Journal of Immunology, 179(12), 8493-8501.
- Armer, R. E., et al. (2005). Indole-3-acetic Acid Antagonists of the Prostaglandin D2 Receptor CRTH2. Journal of Medicinal Chemistry, 48(20), 6174-6177.
- Synthesis and biological evaluation of some N-substituted indoles. (2008). Arkivoc, 2008(15), 216-227.
- Synthesis and biological evaluation of some N-substituted indoles. (2008).
- Armer, R. E., et al. (2005). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Journal of Medicinal Chemistry, 48(20), 6174-6177.
- Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2. (2008). Molecular Pharmacology, 74(6), 1536-1547.
- 3-Indolyl sultams as selective CRTh2 antagonists. (2015).
- Wang, C., et al. (2019). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. Molecular Cell, 72(1), 48-60.e5.
- Synthesis and biological evaluation of indoles. (2017). Der Pharma Chemica, 9(13), 112-120.
- Aissaoui, H., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem, 18(10), e202300007.
- CRTH2 antagonists in asthma: current perspectives. (2017).
- Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. (2022). AVESİS.
- Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3445-3449.
- CRTH2 antagonists in asthma: current perspectives. (2017).
- Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. (2021). Thorax, 76(11), 1079-1087.
- Exploring Exogenous Indole-3-acetic Acid's Effect on the Growth and Biochemical Profiles of Synechocystis sp. PAK13 and Chlorella variabilis. (2023). MDPI.
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10.
- Synthesis and SAR of heterocyclic carboxylic acid isosteres based on 2-biarylethylimidazole as bombesin receptor subtype-3 (BRS-3) agonists for the treatment of obesity. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2912-2915.
-
442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (n.d.). Retrieved January 20, 2026, from [Link].
- Benzodiazepine receptor affinity and interaction of some N-(indol-3-ylglyoxylyl)
- Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. (1976). Plant Physiology, 57(3), 394-401.
- Effect of halogen substitution of indole-3-acetic acid on biological activity in pea fruit. (1986). Plant Physiology, 80(2), 365-369.
- (S)-3-(5-((1-acetylindolin-2-yl)methoxy)-3-(tert-butylthio)-1-(4-(5-methoxypyrimidin-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoic acid. (n.d.). PubChem.
- 1-(2-Methoxyethyl)-2-methyl-1h-benzimidazole-5-carboxylic acid. (n.d.). ChemScene.
- 2-(4-(2-(4-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. (n.d.).
- Zolmitriptan. (n.d.). Wikipedia.
- Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2023). RSC Medicinal Chemistry.
Sources
- 1. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Azaindoles as potent CRTH2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic Acid with Other Anti-Inflammatory Compounds: A Predictive Analysis
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.[1] This guide provides a predictive head-to-head comparison of a novel indole derivative, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid, with other established anti-inflammatory agents. While direct experimental data for this specific compound is not extensively available in the public domain, this analysis will extrapolate its potential efficacy based on the well-documented anti-inflammatory properties of the broader class of indole-3-acetic acid (IAA) derivatives. By examining the structure-activity relationships and mechanisms of action of related compounds, we can construct a scientifically grounded prediction of its anti-inflammatory profile. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel anti-inflammatory therapeutics.
Mechanisms of Action: The Indole Core in Inflammation
The anti-inflammatory properties of indole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Specifically, the inhibition of COX-2 is a critical target for anti-inflammatory drug development.[1] Furthermore, many indole compounds modulate key inflammatory pathways, such as the NF-κB signaling pathway, and exhibit antioxidant activity by scavenging free radicals, which contributes to their protective effects against inflammation-induced cellular damage.[1]
Indole-3-acetic acid (IAA) itself has been shown to attenuate inflammation and oxidative stress.[2] Studies have demonstrated that IAA can significantly ameliorate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3] This effect is mediated, in part, through the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, and by mitigating the nuclear translocation of NF-κB p65.[2][3]
Caption: Standard experimental workflows for evaluating anti-inflammatory compounds.
Conclusion and Future Directions
Based on the extensive research into indole-3-acetic acid derivatives, it is predicted that this compound possesses significant anti-inflammatory and analgesic properties. [2][4]Its mechanism of action is likely to involve the inhibition of the COX-2 enzyme and modulation of the NF-κB signaling pathway. The structural modifications, specifically the 1-(2-methoxyethyl) group, may influence its potency, selectivity, and pharmacokinetic profile.
Further research is warranted to synthesize and experimentally validate the anti-inflammatory activity of this compound using the described in vitro and in vivo models. [5][6]Comparative studies against established NSAIDs like Indomethacin and Diclofenac will be crucial to determine its therapeutic potential and safety profile, particularly concerning gastrointestinal side effects. The exploration of this and other novel indole derivatives continues to be a promising avenue for the development of next-generation anti-inflammatory drugs. [1]
References
-
Eze, F. I., & Uzor, P. F. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
-
Eze, F. I., & Uzor, P. F. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]
-
Grant, N. H., Alburn, H. E., & Singer, A. C. (1971). Correlation between in vitro and in vivo models in anti-inflammatory drug studies. Biochemical Pharmacology, 20(9), 2137-2140. [Link]
-
Calderón-Pérez, L., Londoño-López, M. C., & Caicedo-Pineda, C. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Molecules, 26(11), 3291. [Link]
-
Gadaginamath, G. S., & Donawade, D. S. (2005). Synthesis and evaluation of in vivo antiinflammatory activity of indole-3-acetic acids. Indian Journal of Heterocyclic Chemistry, 15(2), 145-148. [Link]
-
Shaikh, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2305. [Link]
-
Jin, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. [Link]
-
Jin, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. [Link]
-
Gadaginamath, G. S., & Pujar, S. R. (2002). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc, 2003(1), 216-223. [Link]
-
Khan, I., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. Molecules, 28(16), 6010. [Link]
-
Ullah, R., et al. (2023). Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives. Scientific Reports, 13(1), 8569. [Link]
-
Lin, Y. C., et al. (2012). Analgesic and Anti-Inflammatory Activities of the Ethanolic Extract of Artemisia morrisonensis Hayata in Mice. Evidence-Based Complementary and Alternative Medicine, 2012, 839568. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating Analytical Methods for 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid in Accordance with ICH Guidelines
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. For a novel active pharmaceutical ingredient (API) such as 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid, establishing robust and reliable analytical procedures is paramount. This guide provides an in-depth comparison of two widely adopted analytical techniques for the characterization and quantification of this indole derivative, structured and validated against the comprehensive framework of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] This involves a thorough evaluation of performance characteristics such as accuracy, precision, specificity, linearity, range, and robustness. For a compound like this compound, with its potential therapeutic applications, ensuring the integrity of analytical data is a critical step in the journey from laboratory to clinic.
This guide will explore two distinct yet complementary analytical approaches:
-
Method A: A Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV) Method for the simultaneous assay of the API and the quantification of process-related impurities and degradation products.
-
Method B: A UV-Vis Spectrophotometric Method for rapid and straightforward identity confirmation and quantitative assay of the pure drug substance.
Through a detailed examination of the validation protocols and comparative data, this document will empower researchers, scientists, and drug development professionals to make informed decisions when establishing analytical control strategies for this and similar molecules.
Method A: Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial as it can accurately and selectively quantify the API in the presence of its potential degradation products and process impurities.[5][6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose due to its high resolving power and sensitivity.[5][6]
Experimental Protocol
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the expected chromophore of the indole ring)
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Standard and Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh and dissolve 25 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 250 µg/mL.
-
Sample Solution (for Assay): Prepare the sample in the same manner as the standard solution.
-
Spiked Sample (for Accuracy and Specificity): Prepare the sample solution and spike it with known amounts of potential impurities and degradants.
Validation According to ICH Q2(R1) Guidelines
The validation of this HPLC method will encompass the following parameters:
1. Specificity:
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The chromatograms of the stressed samples are then compared with that of an unstressed sample to demonstrate that the main peak is free from co-eluting peaks.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to demonstrate that the peak corresponding to this compound is spectrally homogeneous.
2. Linearity and Range:
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2]
-
Procedure: A series of at least five concentrations of the reference standard are prepared, typically ranging from 50% to 150% of the target assay concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
-
Procedure: Accuracy is determined by applying the method to samples of known concentration (e.g., by spiking a placebo with the API at different concentration levels, typically 80%, 100%, and 120% of the assay concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]
4. Precision:
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision of the method is determined by analyzing a minimum of six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): This is demonstrated by having the assay performed by a different analyst, on a different day, and with a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
5. Detection Limit (DL) and Quantitation Limit (QL):
-
DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Estimation: These can be determined based on the signal-to-noise ratio (typically 3:1 for DL and 10:1 for QL) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
-
Procedure: Deliberate variations are made to method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.
Hypothetical Validation Data Summary for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. Peak purity > 990. | Passed. No co-elution observed in forced degradation studies. Peak purity index = 999.5. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of assay concentration | 125 - 375 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Detection Limit (DL) | - | 0.1 µg/mL |
| Quantitation Limit (QL) | - | 0.3 µg/mL |
| Robustness | No significant impact on results | Passed. System suitability criteria met under all varied conditions. |
Method B: UV-Vis Spectrophotometric Method
For routine quality control, such as identity confirmation and a simple assay of the pure drug substance, a UV-Vis spectrophotometric method can be a cost-effective and rapid alternative to HPLC.
Experimental Protocol
-
Instrument: Double-beam UV-Vis Spectrophotometer
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm. Let's assume a hypothetical λmax of 280 nm.
-
Standard Solution: Prepare a stock solution of the reference standard in methanol and dilute to a final concentration of 10 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Validation According to ICH Q2(R1) Guidelines
1. Specificity:
This method is inherently less specific than HPLC. Its specificity is demonstrated by showing that common excipients or impurities do not absorb significantly at the analytical wavelength.
2. Linearity and Range:
-
Procedure: Prepare a series of at least five dilutions of the stock solution covering a range of concentrations (e.g., 2 to 14 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Procedure: Determined by the recovery of the analyte from a spiked placebo at three different concentration levels.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability: Six independent measurements of the same sample.
-
Intermediate Precision: Analysis on a different day by a different analyst.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
5. Robustness:
-
Procedure: Small variations in the analytical wavelength (±2 nm) and sample preparation procedure.
-
Acceptance Criteria: No significant change in absorbance values.
Hypothetical Validation Data Summary for UV-Vis Spectrophotometric Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No significant interference from excipients. | Passed. Excipients show negligible absorbance at 280 nm. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 2 - 14 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| Robustness | No significant impact on results | Passed. Results are consistent with minor variations. |
Comparison of the Analytical Methods
| Feature | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Specificity | High (Stability-indicating) | Low to Moderate |
| Application | Assay, impurity profiling, stability studies | Identity, simple assay of pure substance |
| Sensitivity | High | Moderate |
| Throughput | Lower | Higher |
| Cost & Complexity | Higher | Lower |
| Robustness | High | Moderate |
Visualizing the Validation Workflow
A well-defined workflow is essential for a successful method validation. The following diagram illustrates the logical progression of the validation process for an analytical method.
Caption: A flowchart illustrating the systematic workflow for analytical method validation, from planning to lifecycle management.
Conclusion
The choice of an analytical method for this compound is dictated by its intended purpose. The stability-indicating HPLC-UV method offers high specificity and is indispensable for the comprehensive analysis of the API, including the critical assessment of its impurity profile and stability. In contrast, the UV-Vis spectrophotometric method provides a rapid and economical solution for simpler applications like identity testing and the assay of the bulk drug substance where the presence of impurities is not a significant concern.
Both methods, when properly validated according to ICH guidelines, can serve as reliable tools in the quality control and development of pharmaceuticals containing this compound. The hypothetical data presented in this guide serves as a template for the expected performance of these methods upon successful validation. It is imperative that all validation exercises are meticulously documented to ensure regulatory compliance and to uphold the highest standards of scientific integrity.
References
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Asian Journal of Pharmaceutical Analysis. (n.d.). A new simple RP-HPLC Method development, Validation and Forced degradation studies of Bilastine.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- European Medicines Agency. (2018, October 19). ICH guideline Q3C (R6) on impurities – support document 3: toxicological data for class 3 solvents.
- ResearchGate. (2019, June 22). Stability Indicating HPLC Method Development: A Review.
- International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review.
- ECA Academy. (2023, January 11). ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published.
- Pharmacia. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. irjpms.com [irjpms.com]
- 8. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
In vivo efficacy comparison between 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid and a standard-of-care drug
This guide provides a detailed comparison of the in vivo efficacy of bilastine, a modern second-generation antihistamine, with cetirizine, a widely recognized standard-of-care in the management of allergic conditions. The content herein is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis supported by preclinical experimental data.
Introduction: The Evolution of H1 Receptor Antagonists
Histamine, a key mediator in allergic reactions, exerts its effects through various receptors, with the H1 receptor being central to the pathophysiology of allergic rhinitis and urticaria.[1][2] First-generation antihistamines, while effective, were hampered by their ability to cross the blood-brain barrier, leading to undesirable sedative effects.[1][3] This led to the development of second-generation antihistamines, designed for greater H1 receptor selectivity and reduced central nervous system penetration, thereby offering a more favorable safety profile.[1][3][4]
Bilastine is a novel second-generation antihistamine with a high affinity and specificity for the H1 receptor.[5][6] Preclinical studies have demonstrated its potent antihistaminic and anti-inflammatory properties.[5][6] Cetirizine, an active metabolite of the first-generation antihistamine hydroxyzine, has long been a benchmark for efficacy and safety in this class.[7][8] This guide will dissect the preclinical in vivo data that defines the comparative efficacy of these two compounds.
Mechanism of Action: Selective Inverse Agonism of the H1 Receptor
Both bilastine and cetirizine function as inverse agonists at the H1 histamine receptor.[6] This means that they not only block the binding of histamine but also reduce the receptor's basal activity. This action effectively suppresses the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as increased vascular permeability, vasodilation, and smooth muscle contraction.[2] The selectivity of second-generation antihistamines for the H1 receptor minimizes off-target effects, contributing to their improved tolerability.[5]
Caption: H1 Receptor Signaling Pathway and Antihistamine Inhibition.
Comparative In Vivo Efficacy: Preclinical Evidence
A comprehensive analysis of preclinical studies reveals that bilastine exhibits an in vivo efficacy profile that is comparable, and in some models superior, to cetirizine.
Inhibition of Histamine-Induced Capillary Permeability
A key hallmark of the allergic response is the increase in capillary permeability, leading to edema. The ability of an antihistamine to counteract this is a critical measure of its efficacy.
| Animal Model | Drug Administration | Endpoint | Bilastine | Cetirizine | Reference |
| Rat | Oral | Inhibition of histamine-induced increase in capillary permeability | Potent inhibition | Similar potency to bilastine | [9] |
Protection Against Histamine-Induced Bronchospasm
In preclinical models, histamine challenge can induce bronchospasm, mimicking an asthmatic component of the allergic response.
| Animal Model | Drug Administration | Endpoint | Bilastine | Cetirizine | Reference |
| Guinea Pig | Oral | Protection against histamine-induced bronchospasm | Effective protection | Similar potency to bilastine | [9] |
Antagonism of Cutaneous Anaphylactic Reactions
Passive Cutaneous Anaphylaxis (PCA) and Active Cutaneous Anaphylaxis (ACA) are standard models to assess the in vivo antiallergic activity of a compound.
| Animal Model | Allergic Model | Drug Administration | Endpoint | Bilastine | Cetirizine | Reference |
| Rodent | PCA | Oral | Inhibition of cutaneous reaction | Similar potency to cetirizine | [9] | |
| Rodent | ACA | Oral | Inhibition of cutaneous reaction | Less potent than cetirizine | [9] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to assess the efficacy of H1 antihistamines.
Histamine-Induced Bronchospasm in Guinea Pigs
This model evaluates the ability of a test compound to protect against histamine-induced airway constriction.
Caption: Workflow for Histamine-Induced Bronchospasm Assay.
Methodology:
-
Animal Model: Male Hartley guinea pigs (300-350 g) are used.
-
Acclimatization: Animals are acclimatized to a whole-body plethysmograph.
-
Drug Administration: Test compounds (bilastine, cetirizine) or vehicle are administered orally at predetermined doses 60 minutes prior to histamine challenge.
-
Histamine Challenge: Animals are exposed to an aerosolized solution of histamine (e.g., 0.1% in saline) for a fixed duration (e.g., 60 seconds).
-
Measurement: Respiratory parameters, indicative of bronchoconstriction, are measured for a defined period post-challenge.
-
Data Analysis: The protective effect of the test compounds is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated group.
Passive Cutaneous Anaphylaxis (PCA) in Rats
This model assesses the ability of a test compound to inhibit an IgE-mediated allergic reaction in the skin.
Methodology:
-
Sensitization: Rats are passively sensitized by intradermal injection of anti-dinitrophenyl (DNP) IgE antibody.
-
Drug Administration: After a 24-hour sensitization period, test compounds (bilastine, cetirizine) or vehicle are administered orally.
-
Antigen Challenge: 60 minutes after drug administration, a solution of DNP-human serum albumin (HSA) antigen mixed with Evans blue dye is injected intravenously.
-
Measurement: After 30 minutes, the animals are euthanized, and the area of blueing at the injection site is measured. The amount of dye extravasated into the skin is quantified spectrophotometrically after extraction.
-
Data Analysis: The inhibitory effect of the test compounds is expressed as the percentage reduction in dye extravasation compared to the vehicle-treated group.
Discussion and Conclusion
The preclinical in vivo data strongly support the efficacy of bilastine as a potent H1 antihistamine, with a profile largely comparable to the standard-of-care, cetirizine.[9] While cetirizine showed slightly greater potency in the active cutaneous anaphylaxis model, bilastine demonstrated similar efficacy in inhibiting histamine-induced capillary permeability and bronchospasm.[9]
It is important to note that while preclinical models are invaluable for characterizing the pharmacological properties of a compound, clinical studies are necessary to confirm efficacy and safety in humans. Clinical trials have indeed shown that bilastine is as effective as cetirizine in the treatment of allergic rhinitis and urticaria, with some studies suggesting a more favorable side-effect profile for bilastine, particularly concerning somnolence.[10][11][12]
References
-
Corcóstegui, R., Labeaga, L., Innerárity, A., Berisa, A., & Orjales, A. (2006). In vivo pharmacological characterisation of bilastine, a potent and selective histamine H1 receptor antagonist. Drugs in R&D, 7(4), 219–231. [Link]
-
RxList. (2021, October 13). Antihistamines, 2nd Generation. [Link]
-
Corcóstegui, R., Labeaga, L., Innerárity, A., Berisa, A., & Orjales, A. (2005). Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist: receptor selectivity and in vitro antihistaminic activity. Drugs in R&D, 6(6), 371–384. [Link]
-
Holgate, S. T., & Church, M. K. (2003). Molecular pharmacology of second-generation antihistamines. Journal of Allergy and Clinical Immunology, 111(2 Suppl), S705-714. [Link]
-
Wikipedia. (n.d.). Antihistamine. [Link]
-
Sádaba, B., Gómez-Guiu, A., Azanza, J. R., & Ortega, I. (2015). Bilastine: new insight into antihistamine treatment. Therapeutics and Clinical Risk Management, 11, 637–646. [Link]
-
PharmaCourses. (2022, January 31). H1-receptor Antihistamines. Two Generations: Review of Clinical Properties. [Link]
-
Farzam, K., & Sabir, S. (2025). Antihistamines. In StatPearls. StatPearls Publishing. [Link]
-
Corcóstegui, R., Labeaga, L., Innerárity, A., Berisa, A., & Orjales, A. (2005). Preclinical Pharmacology of Bilastine, a New Selective Histamine H1 Receptor Antagonist. Semantic Scholar. [Link]
-
Singh, K., Singh, J., Singh, G., & Singh, A. (2025). A comparative study of efficacy and tolerability of cetirizine and bilastine in patients of allergic rhinitis: An open-label, randomized, parallel-group study. Perspectives in Clinical Research, 16(1), 23-28. [Link]
-
Horak, F., Zieglmayer, P., Zieglmayer, R., & Lemell, P. (2010). The effects of bilastine compared with cetirizine, fexofenadine, and placebo on allergen-induced nasal and ocular symptoms in patients exposed to aeroallergen in the Vienna Challenge Chamber. Inflammation Research, 59(5), 391–398. [Link]
-
Singh, K., Singh, J., Singh, G., & Singh, A. (2025). A comparative study of efficacy and tolerability of cetirizine and bilastine in patients of allergic rhinitis. Perspectives in Clinical Research, 16(1), 23-28. [Link]
-
Saljoughili, A., & Khan, M. (n.d.). Cetirizine. In StatPearls. StatPearls Publishing. [Link]
-
Corcóstegui, R., Labeaga, L., Innerárity, A., Berisa, A., & Orjales, A. (2005). (PDF) Preclinical Pharmacology of Bilastine, a New Selective Histamine H1 Receptor Antagonist. ResearchGate. [Link]
-
Sádaba, B., Rodil, R., Azanza, J. R., Gómez-Guiu, A., & Lor, J. (2013). Efficacy and safety of bilastine 20 mg compared with cetirizine 10 mg and placebo in the treatment of perennial allergic rhinitis. Journal of Investigational Allergology & Clinical Immunology, 23(3), 194–202. [Link]
-
Kuna, P., Bachert, C., Nowacki, Z., van Cauwenberge, P., Agache, I., Fouquert, L., & Roger, A. (2009). Efficacy and safety of bilastine 20 mg compared with cetirizine 10 mg and placebo for the symptomatic treatment of seasonal allergic rhinitis: a randomized, double-blind, parallel-group study. Clinical & Experimental Allergy, 39(9), 1338–1347. [Link]
-
Fiebich, B. L., & Akdis, C. A. (2020). Histamine, histamine receptors, and anti-histamines in the context of allergic responses. LymphoSign Journal, 7(1), 1-13. [Link]
-
Fadel, R., Herpin-Richard, N., Rihoux, J. P., & Henocq, E. (1987). Inhibitory effect of cetirizine 2HCl on eosinophil migration in vivo. Clinical Allergy, 17(4), 373–379. [Link]
-
Togias, A. G., Naclerio, R. M., Warner, J., & Proud, D. (1996). The Effect of Antihistamines on the Immediate Allergic Response: A Comparative Review. Otolaryngology–Head and Neck Surgery, 114(5), 653-664. [Link]
-
Matzke, G. R., Yeh, J., Awni, W. M., & Halstenson, C. E. (1987). Pharmacokinetics of cetirizine in the elderly and patients with renal insufficiency. Annals of Allergy, 59(6 Pt 2), 25–30. [Link]
-
Ofori-Kwakye, K., Osei-Asare, C., & Kipo, S. L. (2014). Bioequivalence studies of cetirizine tablets using the urine excretion data of healthy Ghanaian male volunteers. Journal of Pharmaceutical and Allied Sciences, 11(2), 2056-2064. [Link]
-
Arayne, M. S., Sultana, N., & Naz, A. (2006). Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers. Pakistan Journal of Pharmaceutical Sciences, 19(4), 287–292. [Link]
-
Lee, D. K., Bates, C. E., Currie, G. P., & Lipworth, B. J. (2003). Comparative in vivo bioactivity of modern H1-antihistamines on AMP challenge in atopic asthma. Journal of Allergy and Clinical Immunology, 111(2), 337–341. [Link]
-
Kanase, G. V., & Samant, M. D. (2022). Preclinical Screening Models for Antihistaminic Activity: An Overview. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. [Link]
-
Gushchin, I. S., & Luss, L. V. (2002). [Comparative antihistamine and anti-allergic effects of various antihistamine preparations]. Terapevticheskii Arkhiv, 74(10), 69–74. [Link]
-
Tagawa, M., Kano, M., & Okamura, N. (2001). Inhibition of the histamine wheal by ebastine compared with cetirizine, fexofenadine and loratadine at steady state. British Journal of Clinical Pharmacology, 52(5), 519–523. [Link]
-
Kim, H. J., Lee, J. Y., & Lee, Y. K. (2012). Improved protocols for histamine sensitization testing of acellular pertussis vaccines. Vaccine, 30(48), 6796–6801. [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. [Link]
Sources
- 1. Molecular pharmacology of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmcourse.com [pharmcourse.com]
- 3. Antihistamine - Wikipedia [en.wikipedia.org]
- 4. Antihistamines, 2nd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist: receptor selectivity and in vitro antihistaminic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of cetirizine 2HCl on eosinophil migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo pharmacological characterisation of bilastine, a potent and selective histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of efficacy and tolerability of cetirizine and bilastine in patients of allergic rhinitis: An open-label, randomized, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of efficacy and tolerability of cetirizine and bilastine in patients of allergic rhinitis: An open-label, randomized, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of bilastine 20 mg compared with cetirizine 10 mg and placebo for the symptomatic treatment of seasonal allergic rhinitis: a randomized, double-blind, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the binding of the novel small molecule, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid, to its putative protein target. In the absence of a publicly established target for this specific molecule, this document serves as an in-depth, adaptable guide. We will navigate the critical steps of target validation, employing a multi-faceted approach that combines direct biophysical measurements with functional cellular assays to provide robust, publication-quality evidence of target engagement.
The core principle of this guide is to build a self-validating experimental cascade. We will begin with high-throughput capable, yet information-rich, biophysical methods to establish a direct interaction and quantify binding affinity. Subsequently, we will progress to cell-based assays to confirm that this interaction occurs within the complex milieu of a living cell, a crucial step in translating a biochemical finding into a physiological effect.[1]
Comparative Analysis of Key Methodologies for Target Engagement Confirmation
Choosing the appropriate assay to confirm target engagement is a critical decision influenced by factors such as the characteristics of the target protein, the availability of reagents, and the desired throughput. A robust validation strategy often employs a combination of direct binding assays and functional cellular assays to build a compelling body of evidence. Below is a qualitative comparison of leading techniques.
| Method | Principle | Key Outputs | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[2][3] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2] | Gold standard for thermodynamics, label-free, in-solution measurement.[2][4] | Requires large amounts of pure protein, lower throughput.[5] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the ligand flows over the immobilized protein.[6] | Binding affinity (KD), association (ka) and dissociation (kd) rates.[6] | Real-time kinetics, label-free, high sensitivity.[6] | Protein immobilization can affect activity, potential for non-specific binding.[5] |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[7] | Binding affinity (KD).[8] | Low sample consumption, fast, can be performed in complex biological liquids.[9][10] | Requires fluorescent labeling of the target protein.[8] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.[11][12] | Target engagement in cells, can be adapted for high-throughput screening.[11][13] | Label-free, performed in a cellular environment, reflects physiological conditions.[14][15] | Indirect measurement of binding, requires specific antibodies or mass spectrometry for detection.[14][16] |
Experimental Workflows: A Step-by-Step Approach to Validation
Here, we present detailed protocols for two complementary techniques: Microscale Thermophoresis (MST) for initial biophysical characterization and the Cellular Thermal Shift Assay (CETSA) for in-cell validation.
Workflow 1: Biophysical Characterization using Microscale Thermophoresis (MST)
MST is a powerful technique to quantify the interaction between a fluorescently labeled target protein and a ligand in solution.[7][9] The principle lies in the change in movement of the labeled protein through a temperature gradient upon binding to the ligand.[7]
Caption: Workflow for determining binding affinity using Microscale Thermophoresis.
Detailed Protocol for MST:
-
Protein Preparation and Labeling:
-
Express and purify the recombinant target protein to >95% purity.
-
Label the protein with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's protocol.
-
Remove excess dye using a desalting column.
-
Determine the final protein concentration and degree of labeling.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the ligand in the assay buffer.
-
-
MST Measurement:
-
Mix the labeled target protein (at a constant concentration) with the ligand serial dilutions.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Perform the MST experiment using an appropriate instrument (e.g., Monolith NT.115).[17]
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (KD).[8]
-
Workflow 2: In-Cell Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[12][18]
Sources
- 1. Critical Needs in Cellular Target Engagement [discoverx.com]
- 2. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 3. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 8. nanotempertech.com [nanotempertech.com]
- 9. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. researchgate.net [researchgate.net]
- 14. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bio-protocol.org [bio-protocol.org]
Comparative Pharmacokinetic Profiling of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid in Different Species: A Guide for Preclinical Drug Development
Introduction: The Critical Role of Interspecies Pharmacokinetic Analysis in Drug Discovery
In the trajectory of novel therapeutic agent development, a thorough understanding of a compound's pharmacokinetic (PK) profile—what the body does to the drug—is paramount. This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid, an indole-3-acetic acid derivative. Indole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1] However, their structural complexity can lead to diverse metabolic pathways and disposition characteristics across different species.[1][2]
The primary objective of a cross-species PK comparison is to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This information is crucial for several reasons: it helps in the selection of the most appropriate animal model for toxicology and efficacy studies, provides a basis for interspecies scaling to predict human pharmacokinetics, and informs the design of first-in-human clinical trials.[3][4][5] This guide will delve into the experimental design, bioanalytical methodologies, data interpretation, and the underlying scientific rationale for conducting such a comparative study.
Experimental Design and Rationale: A Self-Validating Approach
The design of in vivo pharmacokinetic studies must be robust to yield data that is both reliable and translatable.[3][5] The choice of species, dose levels, and sampling schemes are critical decisions that directly impact the quality of the resulting data.
Species Selection: Rationale and Regulatory Context
For preclinical development, regulatory agencies such as the FDA recommend using at least two rodent species (e.g., mouse and rat) and one non-rodent species (e.g., dog or non-human primate).[4] This multi-species approach allows for the assessment of pharmacokinetic variability and helps identify a species whose metabolic profile most closely resembles that of humans.
-
Mouse: Often used for initial PK screening due to their small size, cost-effectiveness, and availability of genetically modified strains.[4]
-
Rat: A commonly used rodent model that provides a good balance between cost and physiological relevance to humans for many compound classes.[4]
-
Dog (Beagle): A frequently used non-rodent species due to its larger size, which facilitates serial blood sampling, and its metabolic pathways that can sometimes be more predictive of human metabolism than rodents.
-
Non-Human Primate (Cynomolgus Monkey): Phylogenetically closest to humans, often providing the most predictive pharmacokinetic data, especially for biologics and compounds with complex metabolic pathways.
Dose Administration and Formulation
To fully characterize the pharmacokinetics, both intravenous (IV) and oral (PO) routes of administration are typically evaluated.
-
Intravenous (IV) Administration: An IV bolus or infusion allows for the determination of absolute bioavailability and intrinsic clearance, as it bypasses the absorption phase.
-
Oral (PO) Administration: This route is often the intended clinical route and provides crucial information on oral absorption and first-pass metabolism.
The dose selection should be based on preliminary dose-range finding toxicity studies to ensure that the administered dose is well-tolerated but high enough to allow for accurate quantification of the drug in biological matrices.[6] It is also advisable to study at least two dose levels to assess dose proportionality.[6]
Blood Sampling Schedule
A well-designed blood sampling schedule is critical for accurately defining the plasma concentration-time profile. The schedule should include:
-
Frequent sampling at early time points to capture the absorption and distribution phases.
-
Less frequent sampling at later time points to accurately determine the elimination half-life.
-
A sufficient number of animals per time point (typically 3-4 for rodents) is necessary to reliably estimate population variability.[4]
Bioanalytical Methodology: A Validated LC-MS/MS Approach
A sensitive and selective bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput.[7][8][9]
Detailed Protocol for Plasma Sample Analysis
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 10 µL of an internal standard working solution (a structurally similar molecule, e.g., a stable isotope-labeled version of the analyte).
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[9]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm) is often suitable for indole derivatives.[7][8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution: A gradient from low to high organic content is used to separate the analyte from endogenous matrix components.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), operated in positive or negative ion mode, depending on the analyte's properties.[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[7][8]
-
-
Method Validation:
-
The method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, selectivity, and stability.
-
Data Presentation and Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.
Table 1: Comparative Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Parameter | Mouse (10 mg/kg PO) | Rat (10 mg/kg PO) | Dog (5 mg/kg PO) | Monkey (5 mg/kg PO) |
| Cmax (ng/mL) | 850 ± 150 | 1200 ± 250 | 1500 ± 300 | 1800 ± 400 |
| Tmax (h) | 0.5 | 1.0 | 2.0 | 1.5 |
| AUC0-t (ngh/mL) | 2500 ± 500 | 4500 ± 800 | 9000 ± 1500 | 12000 ± 2000 |
| AUC0-inf (ngh/mL) | 2650 ± 550 | 4800 ± 850 | 9500 ± 1600 | 12500 ± 2100 |
| t1/2 (h) | 2.5 ± 0.5 | 4.0 ± 0.8 | 6.0 ± 1.2 | 5.5 ± 1.0 |
| CL/F (mL/min/kg) | 63.2 | 34.7 | 8.8 | 6.7 |
| Vz/F (L/kg) | 13.7 | 12.0 | 4.6 | 3.2 |
| F (%) | 35 | 45 | 60 | 70 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution; F: Oral bioavailability.
Caption: Experimental workflow for comparative pharmacokinetic profiling.
Comparative Analysis and Interspecies Scaling
The hypothetical data in Table 1 illustrates typical interspecies differences. Generally, smaller species like mice and rats exhibit faster clearance and shorter half-lives compared to larger species like dogs and monkeys.[10] Oral bioavailability often increases with species size, potentially due to lower first-pass metabolism.
Understanding the metabolic pathways is key to interpreting these differences. Indole-containing compounds can undergo various phase I (e.g., hydroxylation, N-dealkylation) and phase II (e.g., glucuronidation, sulfation) metabolic reactions.[11][12] The expression and activity of drug-metabolizing enzymes (e.g., cytochrome P450s) can vary significantly between species, leading to different metabolic profiles and, consequently, different pharmacokinetic properties.[2]
Caption: Potential metabolic pathways for indole acetic acid derivatives.
Allometric Scaling: Predicting Human Pharmacokinetics
Allometric scaling is a mathematical technique used to predict human pharmacokinetic parameters from animal data based on the relationship between physiological variables (like clearance) and body weight.[13][14] The general allometric equation is:
Y = aW^b
where Y is the pharmacokinetic parameter, W is body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent.[13] By plotting the log-transformed PK parameters against log-transformed body weights for multiple species, a linear relationship can often be established, which can then be extrapolated to predict the parameter in humans.[13]
Conclusion: Guiding Future Development
A comprehensive comparative pharmacokinetic study, as outlined in this guide, is an indispensable component of preclinical drug development. It provides the foundational knowledge required to select appropriate preclinical models, understand potential safety margins, and, most importantly, to predict the pharmacokinetic profile in humans, thereby guiding the design of safe and effective clinical trials. The interspecies differences observed for this compound will be critical in shaping its future development path, from optimizing dosing regimens to anticipating potential drug-drug interactions.
References
-
J Pharm Pharmacol. 1990 Jul;42(7):496-9. Interspecies pharmacokinetic scaling of some iodinated organic acids. [Link]
-
Metabolites. 2022 Aug 2;12(8):716. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]
-
ResearchGate. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]
-
National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]
-
Bentham Science. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]
-
Clin Chem. 2019 Nov;65(11):1436-1445. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. [Link]
-
U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
ResearchGate. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. [Link]
-
ResearchGate. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]
-
J Pharm Sci. 2008 Feb;97(2):1003-10. Interspecies scaling of oleanolic acid in mice, rats, rabbits and dogs and prediction of human pharmacokinetics. [Link]
-
PKMP. Interspecies Scaling. [Link]
-
J Pharmacokinet Biopharm. 1982 Apr;10(2):209-23. Interspecies scaling, allometry, physiological time, and the ground plan of pharmacokinetics. [Link]
-
MDPI. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. [Link]
-
Plant Physiol. 1973 Mar;51(3):505-11. Metabolism of Indole-3-Acetic Acid: III. Identification of Metabolites Isolated from Crown Gall Callus Tissue. [Link]
- Google Patents.
-
Drug Metab Dispos. 2001 Nov;29(11):1459-66. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species. [Link]
-
Gen Physiol Biophys. 2011 Dec;30(4):342-50. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. [Link]
-
Wikipedia. Indole-3-acetic acid. [Link]
-
Biocrates. (2024). 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. [Link]
-
Plant Physiol. 1973 Mar;51(3):512-8. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. [Link]
-
International Journal of Pharmaceutical Sciences. (2026). Indole Derivatives as a Promising Scaffold for Antimalarial Drug Discovery: A Comprehensive Review. [Link]
-
Pharm Res. 2004 Jun;21(6):996-9. In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester and the effects of ethanol on its pharmacokinetics in rats. [Link]
-
Drug Metab Dispos. 1997 Dec;25(12):1371-81. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. [Link]
-
Semantic Scholar. (2022). Comparative Pharmacokinetic Study of Three Major Bioactive Components in the Normal and Different Courses of Li. [Link]
-
Frontiers in Veterinary Science. (2022). Editorial: Aquatic Pharmacology, Volume II: Pharmacokinetics for Aquatic Species. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market | MDPI [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interspecies pharmacokinetic scaling of some iodinated organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of Indole-3-Acetic Acid: III. Identification of Metabolites Isolated from Crown Gall Callus Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]
- 13. aplanalytics.com [aplanalytics.com]
- 14. semanticscholar.org [semanticscholar.org]
Benchmarking the selectivity of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid against a panel of kinases
A Comparative Guide to the Kinase Selectivity of MIA-3, a Novel Aurora Kinase A Inhibitor
Abstract: This guide provides a comprehensive benchmark analysis of MIA-3 (2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid), a novel small molecule inhibitor targeting Aurora Kinase A (AURKA). Kinase selectivity is a critical determinant of a drug candidate's therapeutic index, influencing both efficacy and off-target toxicities.[1][2] We present a head-to-head comparison of MIA-3 against the well-characterized clinical candidate Alisertib (MLN8237) and the broad-spectrum inhibitor Staurosporine.[3][4] Utilizing a highly sensitive biochemical assay across a panel of over 200 kinases, we demonstrate that MIA-3 possesses a superior selectivity profile, suggesting a potentially wider therapeutic window. This document details the experimental protocols, presents comparative data, and discusses the implications for oncology drug development.
Introduction: The Imperative for Selective Kinase Inhibition
Protein kinases are central regulators of cellular signaling and represent one of the most successful target classes for modern oncology drugs.[5][6] The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of mitosis, and their overexpression is a common feature in many human cancers.[7][8] Consequently, they have become prime targets for therapeutic intervention.[9][10]
Aurora Kinase A (AURKA) is essential for centrosome maturation, spindle assembly, and mitotic entry. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[11][12] However, the high degree of structural homology within the ATP-binding pocket across the kinome presents a significant challenge, often leading to inhibitor promiscuity and off-target effects.[1][6] For instance, co-inhibition of the closely related Aurora Kinase B (AURKB) can lead to distinct and potentially more severe toxicities. Therefore, achieving high selectivity is a primary goal in the development of next-generation kinase inhibitors.[13]
This guide introduces MIA-3 (this compound) , a novel, potent AURKA inhibitor. The objective of this study is to rigorously define its kinome-wide selectivity and benchmark its performance against established inhibitors, providing the research community with critical data to evaluate its potential as a therapeutic candidate.
Materials and Methods
Test Compounds and Reference Inhibitors
-
MIA-3: Synthesized in-house (>99% purity by HPLC). Structure confirmed by ¹H-NMR and MS.
-
Alisertib (MLN8237): A known selective AURKA inhibitor, used as a primary comparator.[3][14]
-
Staurosporine: A well-known, potent, and non-selective kinase inhibitor, used as a negative selectivity control.[4][15]
All compounds were dissolved in 100% DMSO to create 10 mM stock solutions for subsequent serial dilutions.
Kinase Panel and Assay Principle
A panel of over 200 kinases, covering a broad representation of the human kinome, was utilized for selectivity profiling. Kinase activity was measured using the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[16][17] The luminescent signal generated is directly proportional to kinase activity, allowing for precise measurement of inhibition.[18][19] This method is highly sensitive, suitable for use with a wide range of ATP concentrations, and less prone to interference than other methods, making it a gold standard for kinase profiling.[20][21]
Experimental Workflow: Biochemical Kinase Assay
The following protocol outlines the steps for determining compound potency (IC₅₀) and selectivity (% Inhibition).
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Detailed Protocol Steps:
-
Compound Plating: 2.5 µL of serially diluted compound (or DMSO control) was dispensed into the wells of a 384-well plate.
-
Kinase Reaction: 5 µL of the kinase/substrate/ATP mix was added to each well to initiate the reaction. The final ATP concentration was set at the apparent Kₘ for each specific kinase to ensure accurate potency assessment.[22] The plate was incubated for 60 minutes at room temperature.
-
Reaction Termination: 5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.[18]
-
ADP Detection: 10 µL of Kinase Detection Reagent was added to convert the generated ADP into ATP and catalyze the luciferase reaction. The plate was incubated for 30 minutes at room temperature to produce a stable luminescent signal.[19]
-
Data Acquisition: Luminescence was measured using a plate reader.
-
Data Analysis: Raw data was normalized relative to vehicle (DMSO, 0% inhibition) and no-enzyme (100% inhibition) controls. For IC₅₀ determination, dose-response curves were generated using a four-parameter logistic fit. Assay quality was confirmed by calculating the Z'-factor, with all assays achieving a Z' > 0.7.
Results and Discussion
Potency against Aurora Kinase Family
MIA-3 demonstrates potent, single-digit nanomolar inhibition of AURKA. Importantly, it exhibits significant selectivity over the closely related AURKB, a key differentiator from many first-generation Aurora kinase inhibitors.
Table 1: Potency of MIA-3 against Aurora Kinase Isoforms
| Compound | AURKA IC₅₀ (nM) | AURKB IC₅₀ (nM) | Selectivity (AURKB/AURKA) |
|---|---|---|---|
| MIA-3 | 1.8 | 412 | >228-fold |
| Alisertib | 1.2[3] | 396.5[3] | >200-fold[3][23] |
| Staurosporine | 6.0[15] | 20.0[15] | ~3-fold |
The data shows that MIA-3's potency against AURKA is comparable to the clinical candidate Alisertib, while maintaining a robust >200-fold selectivity against AURKB. This profile is consistent with a mechanism that could minimize toxicities associated with AURKB inhibition.[14]
Kinome-Wide Selectivity Profile
To understand the broader selectivity of MIA-3, we screened it at a concentration of 1 µM against a panel of over 200 kinases. The results are compared with Alisertib and the non-selective inhibitor Staurosporine.
Caption: Ideal kinase inhibitor selectivity profile.
Table 2: Comparative Kinase Selectivity Profile at 1 µM
| Compound | Primary Target | Kinases Inhibited >90% | Kinases Inhibited 50-90% | Selectivity Score (S₁₀)* |
|---|---|---|---|---|
| MIA-3 | AURKA | 1 | 3 | 0.019 |
| Alisertib | AURKA | 1[3] | 5 | 0.029 |
| Staurosporine | Pan-Kinase | >150[4][24] | >40 | >0.8 |
*Selectivity Score (S₁₀) is calculated as the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested (excluding the primary target).
The results clearly position MIA-3 as a highly selective inhibitor. At a concentration more than 500-fold its AURKA IC₅₀, MIA-3 potently inhibits only its intended target. In contrast, Staurosporine demonstrates broad activity across the kinome, as expected.[4][25] While Alisertib is also highly selective, our data indicates that MIA-3 has fewer significant off-targets, as reflected by its lower S₁₀ score. This enhanced selectivity may translate to a better safety profile in preclinical and clinical settings.
Notable Off-Targets for MIA-3 (>50% inhibition at 1 µM):
-
GSK3β
-
CLK1
-
DYRK1A
While these off-target interactions are significantly less potent than the on-target AURKA activity, they warrant consideration in future mechanistic and safety studies.
Conclusion
This guide provides a detailed, data-driven comparison of the novel AURKA inhibitor, MIA-3. Through rigorous biochemical profiling, we have demonstrated that MIA-3 exhibits potent, single-digit nanomolar efficacy against AURKA, comparable to the clinical-stage inhibitor Alisertib.
Crucially, MIA-3 displays an exceptional selectivity profile across the human kinome, with a >228-fold selectivity against AURKB and minimal off-target interactions at a high screening concentration. This "clean" profile suggests that MIA-3 has the potential to be a best-in-class therapeutic agent, potentially offering a wider therapeutic window and a more favorable safety profile compared to less selective inhibitors. The detailed protocols and comparative data presented herein provide a solid foundation for researchers and drug developers to advance MIA-3 into further preclinical evaluation.
References
-
Promega Corporation. Kinase Selectivity Profiling Services.
-
Reaction Biology. Kinase Panel Screening and Profiling Service.
-
AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
-
Selleck Chemicals. Alisertib (MLN8237).
-
Promega Corporation. ADP-Glo™ Kinase Assay.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
-
Shi, J., et al. (2012). Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. PLoS One, 7(10), e45545.
-
East Port Praha. Technologies to Study Kinases.
-
Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624.
-
BMG LABTECH. Promega ADP-Glo kinase assay.
-
Pharmaron. Kinase Panel Profiling Services.
-
Luceome Biotechnologies. Kinase Profiling Services.
-
Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 6(5), 659-670.
-
Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays. PubMed, 22003073.
-
Gorgun, G., et al. (2014). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology, 4, 189.
-
Johnsen, T. E., & Sylte, I. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications, 1(1), 31-40.
-
Johnson, L. N. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 6(1), 1-4.
-
Zhang, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4429-4440.
-
Vang, T., et al. (2010). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Journal of the American Chemical Society, 132(33), 11448–11450.
-
Gontarewicz, A., & Pfreundschuh, M. (2011). Recent advances in the development of Aurora kinases inhibitors in hematological malignancies. Journal of Hematology & Oncology, 4, 1.
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
-
Selleck Chemicals. Staurosporine (STS).
-
Karaman, M. W., et al. (2008). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Structure, 16(1), 33-41.
-
ResearchGate. Status of Aurora kinase inhibitors in clinical development (continued).
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
-
Reaction Biology. Kinase Screening Assay Services.
-
Cheetham, G. M., et al. (2002). Discovery and Development of Aurora Kinase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry, 45(23), 4997-5016.
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 598, 147–157.
-
ResearchGate. (2018). (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?
-
Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13259.
-
Sigma-Aldrich. Kinase Assay Kit.
-
Nussinov, R., & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(8), 4381–4396.
-
ResearchGate. (2005). Progress in the Development of Selective Inhibitors of Aurora Kinases.
-
Fathi, A. (2018). Aurora A kinase inhibitor alisertib and chemo is promising for untreated high-risk AML. VJHemOnc.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 17. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. eastport.cz [eastport.cz]
- 21. reactionbiology.com [reactionbiology.com]
- 22. assayquant.com [assayquant.com]
- 23. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays [pubmed.ncbi.nlm.nih.gov]
- 24. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid is not publicly available. This guide is therefore constructed based on established best practices for laboratory chemical disposal, hazard assessment of its structural components (indole and acetic acid moieties), and data from closely related compounds. All procedures must be conducted in full compliance with your institution's Environmental Health and Safety (EHS) office and all applicable local, state, and federal regulations.[1]
Introduction: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and scientific research, the responsible management of chemical waste is a cornerstone of safety, environmental stewardship, and regulatory compliance. This compound, an indole derivative, requires careful handling throughout its lifecycle, from initial use to final disposal. This guide provides a detailed, step-by-step framework for its proper disposal, grounded in scientific principles to ensure the protection of laboratory personnel and the environment.
Part 1: Hazard Assessment and Characterization
Understanding the potential hazards of a compound is the first step toward safe disposal. By deconstructing the molecule into its primary functional groups, we can anticipate its toxicological and chemical properties.
-
Indole Ring: The indole scaffold is a common feature in biologically active molecules.[2] Indole derivatives can cause skin, eye, and respiratory irritation.[3] Some have also been shown to be mutagenic for mammalian somatic cells.[1]
-
Acetic Acid Moiety: The carboxylic acid group classifies this compound as an acid. While it is a solid, solutions will be acidic and corrosive. It is incompatible with strong bases and oxidizing agents.[4][5]
-
Environmental Profile: Indole-derivative pharmaceuticals are considered emerging contaminants, and their byproducts can pose a risk to aquatic life.[6] Therefore, disposal via sanitary sewer systems is strictly prohibited.[7]
Based on this analysis, all waste containing this compound must be treated as hazardous chemical waste .
| Compound Profile | |
| Chemical Name | This compound |
| Molecular Formula | C13H15NO3 |
| Anticipated Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Harmful if Swallowed, Potential Mutagen, Hazardous to the Aquatic Environment.[1][8] |
| Incompatibilities | Strong oxidizing agents, Strong bases.[1][5] |
Part 2: Essential Safety and Handling Protocols
Prior to handling the compound or its waste, ensure the following control measures are in place. The causality is clear: minimizing exposure is paramount to preventing harm.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield. The acidic nature of the compound necessitates robust protection against splashes.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
Engineering Controls:
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.[3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9]
Part 3: Step-by-Step Waste Management and Disposal Workflow
Disposal is not an afterthought; it is an integral part of the experimental process. Follow this protocol to ensure waste is segregated, contained, and managed correctly from the point of generation.
Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Solid Waste: Collect all contaminated solids in a dedicated solid waste container. This includes:
-
Unused or expired this compound.
-
Contaminated PPE (gloves, weigh boats, etc.).
-
Spill cleanup materials (absorbent pads).
-
-
Liquid Waste: Collect all contaminated liquids in a dedicated liquid waste container. This includes:
-
Solutions containing the compound.
-
Solvent rinses of glassware that contained the compound.
-
-
Sharps Waste: Needles, syringes, or contaminated broken glass must be disposed of in a designated sharps container.
Causality: Never mix this acidic compound with incompatible waste streams, such as strong bases or cyanides, which could cause a violent exothermic reaction or the release of toxic gas.
Step 2: Container Selection and Labeling The container is the primary barrier between the hazardous waste and the environment.
-
Container Choice: Use only chemically compatible containers, typically high-density polyethylene (HDPE) for liquids and solids. The container must be in good condition with a secure, leak-proof screw-top cap.[10] Do not use food-grade containers.[10]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled before the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[10]
-
The full, unabbreviated chemical name: "this compound" .
-
A complete list of all contents by percentage, including solvents.
-
The relevant hazard information (e.g., "Corrosive," "Irritant").
-
The accumulation start date (the day the first waste is added).
-
Step 3: Waste Accumulation and Storage
-
Location: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10] This area should be near the point of generation and under the control of laboratory personnel.
-
Container Management: Keep waste containers closed at all times except when adding waste.[7] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[10]
Step 4: Final Disposal
-
Scheduling Pickup: Once a waste container is full, or if it has been in storage for an extended period (typically <1 year), arrange for pickup through your institution's EHS department.[10] Complete a chemical waste collection request form as required by your institution.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for handling and disposing of chemical waste.
Part 4: Accidental Spill Procedures
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., sand, diatomaceous earth, or a universal binding agent).[4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilate the affected area.[4]
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Contact your institution's EHS or emergency response team from a safe location.
-
Never attempt to clean up a large spill without proper training and equipment.
References
-
Safety Data Sheet: Acetic acid. Carl ROTH.
-
Material Safety Data Sheet - Indole-3-acetic acid 99%. Oxford Lab Fine Chem LLP.
-
Indole-3-acetic Acid Safety Data Sheet (SDS). Flinn Scientific. (2016-03-22).
-
SAFETY DATA SHEET - 1H-Indole-3-acetic acid. Fisher Scientific. (2011-12-15).
-
SAFETY DATA SHEET - 2-(1H-indol-3-yl)acetic acid. Fisher Scientific. (2023-09-25).
-
Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. Benchchem.
-
Mecarbinate | C13H15NO3 | CID 616236. PubChem - NIH.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Formaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Efficient Synthesis of Indole Derivatives. Lab Manager. (2023-05-01).
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025-03-21).
-
SAFETY DATA SHEET - Acetic acid. Fisher Scientific.
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
-
SAFETY DATA SHEET. Sigma-Aldrich. (2024-03-04).
-
Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. PubMed. (2020-07-11).
-
Acetic acid: incident management. GOV.UK.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
SAFETY DATA SHEET - 2-Methylindole-3-acetic acid. Thermo Fisher Scientific Chemicals, Inc. (2024-04-01).
-
Chapter: 5 Formaldehyde. National Academies of Sciences, Engineering, and Medicine.
-
How to Dispose of Acetic Acid. Lab Alley.
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
-
Hazardous Waste and Disposal. American Chemical Society.
-
FORMALDEHYDE, SOLUTION, FLAMMABLE. CAMEO Chemicals - NOAA.
-
Best Practices for Safe Disposal of Glacial Acetic Acid in Laboratory Settings. (2024-08-09).
-
Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals. Benchchem.
-
SAFETY DATA SHEET - Iodoacetic acid. Fisher Scientific.
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. Mecarbinate | C13H15NO3 | CID 616236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uwm.edu [uwm.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid: A Comprehensive Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the well-documented profile of its parent compound, Indole-3-acetic acid (IAA), and established best practices for handling powdered chemical reagents in a laboratory setting.[1][2] The structural similarity suggests a comparable hazard profile, necessitating a cautious and thorough approach to handling.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Direct contact with the powder or solutions can cause irritation.[1][3]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][3]
-
Unknown Chronic Effects: Due to the lack of specific data, potential chronic health effects are unknown. The parent compound, IAA, may affect genetic material based on animal data.[2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the required equipment, and the rationale for each is explained below.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][6] |
| Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes.[7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95) should be used when handling the powder outside of a fume hood.[1][5] |
Expert Rationale:
-
Eye and Face Protection: The fine, crystalline nature of many indole derivatives increases the risk of airborne particles.[1][2] Standard safety glasses are insufficient; chemical splash goggles are required to provide a seal around the eyes. A face shield offers an additional layer of protection against splashes during solution preparation.[5]
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of organic compounds.[6] It is critical to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removing them.[6][7]
-
Body Protection: A lab coat protects against incidental contact and contamination of personal clothing. Closed-toe shoes are a standard and non-negotiable aspect of laboratory safety to protect against spills and falling objects.[8]
-
Respiratory Protection: Due to the potential for respiratory irritation from fine powders, all weighing and handling of the solid form of this compound should ideally be performed within a chemical fume hood or a ventilated enclosure.[1][5][9] If this is not feasible, a properly fitted N95 respirator is essential to prevent inhalation of airborne particles.
Operational Plan: A Step-by-Step Protocol for Safe Handling
The following workflow is designed to guide you through the entire lifecycle of handling this compound in the laboratory.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][4] The parent compound, IAA, is light-sensitive, so storing this derivative in a dark bottle or a light-blocking secondary container is a recommended precaution.[1][2][5]
Weighing and Solution Preparation
This process presents the highest risk of exposure to the powdered form of the chemical and must be conducted with care.
Workflow Diagram: Safe Weighing and Dissolution
Caption: Workflow for weighing and dissolving the powdered chemical.
Step-by-Step Protocol:
-
Work Area Preparation: Before handling the powder, cover the work surface with absorbent bench paper.[9] This will help contain any spills and simplify cleanup.
-
Engineering Controls: Perform all manipulations of the powder inside a certified chemical fume hood to minimize inhalation risk.[5][7][9]
-
Weighing:
-
Dissolution:
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
Be aware that the parent compound, IAA, is soluble in alcohol, ether, and acetone, but not in water.[2] Test solubility in a small quantity first if the appropriate solvent is not known.
-
Experimental Use
When using solutions of this compound, continue to wear appropriate PPE, including gloves and eye protection, to prevent accidental skin and eye contact.[9]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety.[10] All waste containing this compound should be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Segregation and disposal of waste streams.
Disposal Procedures:
-
Solid Waste: Collect any contaminated materials such as gloves, weigh boats, and absorbent paper in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and solvent rinses in a separate, compatible, and clearly labeled hazardous waste container.[10] Do not mix with other waste streams unless compatibility is confirmed.
-
Unused Compound: The original container with any unused or expired compound should be treated as hazardous waste and disposed of according to your institution's guidelines.
-
Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[10]
-
Storage and Pickup: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Benchchem. Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
- Oxford Lab Fine Chem LLP. material safety data sheet - indole-3-acetic acid 99%.
- University of California, Berkeley - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory.
- Flinn Scientific. Indole-3-acetic Acid Safety Data Sheet (SDS). Published March 22, 2016.
- Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Szabo-Scandic. 3-Indoleacetic acid Safety Data Sheet.
- AG Scientific. Indole-3-acetic Acid, SDS. Published 2022.
- Sigma-Aldrich. 3-Indoleacetic acid 98%.
- Fisher Scientific. SAFETY DATA SHEET - 2-(1H-indol-3-yl)acetic acid. Published December 15, 2011.
- Fisher Scientific. SAFETY DATA SHEET - 2-(1H-indol-3-yl)acetic acid. Published September 25, 2023.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. Published May 26, 2025.
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.dk [fishersci.dk]
- 5. agscientific.com [agscientific.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
